2,7-Dimethyl-5-nitro-1,3-benzoxazole
Description
Properties
IUPAC Name |
2,7-dimethyl-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-7(11(12)13)4-8-9(5)14-6(2)10-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKXEAJMDYPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-Dimethyl-5-nitro-1,3-benzoxazole , a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the chemical principles and practical considerations that underpin the synthesis and analysis of this molecule. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the Nitrobenzoxazole Scaffold
Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group onto the benzoxazole core can profoundly influence its biological activity and physicochemical properties. The nitro group, being a strong electron-withdrawing group, can modulate the molecule's reactivity, polarity, and potential for intermolecular interactions, making nitrobenzoxazole derivatives valuable scaffolds in drug discovery programs.[2] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation for its potential applications.
This guide will delineate a robust two-step synthetic pathway to this compound and detail the analytical techniques required for its unambiguous characterization.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target molecule is logically approached in two distinct stages: first, the construction of the 2,7-dimethyl-1,3-benzoxazole core, followed by the regioselective nitration to introduce the nitro group at the 5-position.
Sources
An In-depth Technical Guide to the Spectroscopic Properties of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,7-Dimethyl-5-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazole derivatives are recognized for their diverse biological activities and unique photophysical characteristics, often serving as fluorescent probes and scaffolds for drug development.[1][2][3] This document offers an in-depth examination of the compound's electronic, vibrational, and nuclear magnetic resonance spectra. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and application of novel benzoxazole derivatives. We will explore its UV-Vis absorption, fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, supplemented by insights from computational chemistry.
Introduction: The Benzoxazole Core in Modern Research
The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to organic electronics.[2] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system with a unique electronic distribution, making it an ideal platform for designing molecules with specific functions. The introduction of substituents allows for fine-tuning of its physicochemical and biological properties.
In the case of This compound , the core is functionalized with two electron-donating methyl (-CH₃) groups and a potent electron-withdrawing nitro (-NO₂) group. This "push-pull" electronic configuration is anticipated to induce significant intramolecular charge transfer (ICT) characteristics, profoundly influencing its spectroscopic behavior. Understanding these properties is paramount for predicting molecular interactions, assessing environmental sensitivity, and designing advanced applications.
Caption: Proposed synthetic workflow for the target compound.
Protocol: Sample Preparation for Spectroscopy
The choice of solvent and concentration is critical as it can significantly influence spectroscopic outcomes, particularly for compounds with ICT characteristics. [4]
-
Stock Solution Preparation: Accurately weigh ~1-5 mg of the purified solid compound. Dissolve in a Class A 10 mL volumetric flask using a solvent of high purity (e.g., spectroscopic grade cyclohexane, acetonitrile, or ethanol). This creates a stock solution of approximately 0.5-2.5 mM.
-
Solvent Selection: To investigate solvatochromic effects, prepare samples in a range of solvents with varying polarity (e.g., hexane (non-polar), dichloromethane (polar aprotic), and methanol (polar protic)).
-
UV-Vis Analysis: Dilute the stock solution to a final concentration of 10-50 µM. The absorbance should ideally be within the optimal range of the spectrophotometer (0.1 - 1.0 A.U.).
-
Fluorescence Analysis: Further dilute the UV-Vis sample to a concentration where the absorbance at the excitation wavelength is less than 0.1 A.U. to avoid inner filter effects.
-
NMR Analysis: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
IR Analysis: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent disk using a hydraulic press.
Electronic Spectroscopy: A Window into Molecular Orbitals
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, probes the transitions of electrons between molecular orbitals. For this compound, these transitions are dominated by π → π* and n → π* excitations within the conjugated system. [5]
UV-Vis Absorption Spectroscopy
The absorption of UV-visible light promotes electrons from a ground state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε), which is a measure of the probability of the transition. The presence of the nitro group is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted benzoxazole core.
Expected Absorption Characteristics:
-
π → π Transitions:* Intense absorption bands are expected in the UV region, arising from the extended π-conjugated system of the benzoxazole ring.
-
n → π Transitions:* A weaker, lower-energy (longer wavelength) band may be observed, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the nitro and oxazole groups. [5]* Solvatochromism: The position of λₘₐₓ is expected to shift with solvent polarity, a hallmark of molecules with significant ICT character. [4] Table 1: Predicted UV-Vis Absorption Data
| Solvent | Polarity Index | Predicted λₘₐₓ (nm) | Predicted ε (M⁻¹cm⁻¹) | Transition Type |
| Hexane | 0.1 | ~330-345 | ~12,000 - 15,000 | π → π* (ICT) |
| Acetonitrile | 5.8 | ~340-360 | ~13,000 - 16,000 | π → π* (ICT) |
| Ethanol | 4.3 | ~345-365 | ~13,500 - 16,500 | π → π* (ICT) |
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state to the ground state. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, structurally analogous to the nitro-benzoxazole system, is a well-known fluorophore whose emission is highly sensitive to the local environment. [1][6]However, it is crucial to note that many nitro-aromatic compounds are weak emitters or non-fluorescent at room temperature due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. [7] Expected Fluorescence Characteristics:
-
Emission Wavelength: Emission is expected in the visible region of the spectrum.
-
Stokes Shift: A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is anticipated due to geometric relaxation in the excited state, which is typical for ICT compounds. [8]* Environmental Sensitivity: The fluorescence intensity and emission maximum are expected to be highly dependent on solvent polarity.
Table 2: Predicted Fluorescence Data
| Solvent | Excitation λₘₐₓ (nm) | Predicted Emission λₘₐₓ (nm) | Predicted Stokes Shift (cm⁻¹) | Predicted Quantum Yield (Φ) |
| Hexane | ~340 | ~450-480 | ~7500 - 9500 | Low (< 0.1) |
| Acetonitrile | ~355 | ~500-530 | ~9000 - 11000 | Very Low (< 0.05) |
| Ethanol | ~360 | ~520-550 | ~9500 - 11500 | Very Low (< 0.05) |
digraph "Jablonski" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Energy levels S0 [label="S₀ (Ground State)", pos="0,0!"]; S1 [label="S₁ (Excited Singlet)", pos="0,4!"]; T1 [label="T₁ (Excited Triplet)", pos="2,3!"]; S1_vib [label="Vibrational Levels", shape=none, pos="-1.5,4.5!", fontcolor="#5F6368"]; S0_vib [label="Vibrational Levels", shape=none, pos="-1.5,0.5!", fontcolor="#5F6368"]; // Transitions S0 -> S1 [label="Absorption", color="#4285F4", style=bold, arrowhead=vee]; S1 -> S0 [label="Fluorescence", color="#34A853", style="bold, arrowhead=vee", pos="1.5,2!"]; S1 -> T1 [label="Intersystem\nCrossing", color="#EA4335", style=dashed, arrowhead=vee]; T1 -> S0 [label="Phosphorescence\n(Non-radiative for nitro compounds)", color="#FBBC05", style=dashed, arrowhead=vee]; // Vibrational relaxation edge [style=dotted, arrowhead=none, color="#5F6368"]; S1_top [pos="0,5!", shape=point, style=invis]; S1_top -> S1 [label="Vibrational\nRelaxation"];
}
Caption: Jablonski diagram illustrating electronic transitions.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an invaluable tool for structural confirmation.
Protocol: Acquiring an FT-IR Spectrum (KBr Pellet)
-
Ensure the sample and KBr are completely dry to avoid a broad O-H signal from water.
-
Thoroughly grind the sample and KBr in an agate mortar and pestle.
-
Transfer the powder to a pellet-forming die and apply pressure (8-10 tons) for several minutes.
-
Carefully remove the transparent or translucent pellet and place it in the spectrometer's sample holder.
-
Record a background spectrum of the empty sample chamber.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |
| 2980 - 2850 | C-H stretch | Methyl (-CH₃) | Medium |
| ~1620 - 1600 | C=N stretch | Oxazole Ring | Medium-Strong |
| 1580 - 1450 | C=C stretch | Aromatic Ring | Strong, Multiple Bands |
| ~1550 - 1520 | N-O asymmetric stretch | Nitro (-NO₂) | Strong |
| ~1355 - 1335 | N-O symmetric stretch | Nitro (-NO₂) | Strong |
| ~1250 - 1200 | C-O-C asymmetric stretch | Oxazole Ring | Strong |
| ~1100 - 1000 | C-O-C symmetric stretch | Oxazole Ring | Medium |
Reference data from similar structures suggest these assignments.[2][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the connectivity and chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton (¹H) NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The electron-withdrawing nitro group will deshield nearby protons, shifting their signals downfield (to higher ppm values), while the electron-donating methyl groups will have a slight shielding effect.
Table 4: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~8.2 - 8.4 | d (doublet) | J ≈ 2.0 - 2.5 Hz | 1H |
| H-6 | ~7.8 - 8.0 | d (doublet) | J ≈ 2.0 - 2.5 Hz | 1H |
| C2-CH₃ | ~2.6 - 2.8 | s (singlet) | - | 3H |
| C7-CH₃ | ~2.5 - 2.7 | s (singlet) | - | 3H |
The small coupling constant between H-4 and H-6 is characteristic of meta-coupling on a benzene ring.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule.
Table 5: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Predicted δ (ppm) |
| C2 | ~160 - 165 |
| C3a | ~148 - 152 |
| C7a | ~140 - 145 |
| C5 (C-NO₂) | ~142 - 147 |
| C7 (C-CH₃) | ~130 - 135 |
| C4 | ~120 - 125 |
| C6 | ~115 - 120 |
| C2-CH₃ | ~14 - 18 |
| C7-CH₃ | ~18 - 22 |
The Role of Computational Chemistry
Modern spectroscopic analysis is frequently augmented by computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). [11][12]These in silico techniques provide a powerful means to predict and validate experimental findings.
-
DFT: Used for geometry optimization to find the most stable molecular conformation. It can accurately predict vibrational frequencies (IR) and NMR chemical shifts. [11][12]* TD-DFT: Used to calculate the energies of electronic excited states, allowing for the prediction of UV-Vis absorption spectra. [4][11] By comparing computed spectra with experimental data, a deeper and more confident assignment of spectroscopic features can be achieved.
Caption: Workflow for computational spectroscopic analysis.
Conclusion
This compound possesses a rich spectroscopic profile defined by its substituted benzoxazole core. Its electronic properties are dominated by strong π → π* transitions with significant intramolecular charge transfer character, leading to pronounced solvatochromism. While its fluorescence is likely to be weak, its environmental sensitivity could be exploited in sensing applications. The vibrational and nuclear magnetic resonance spectra provide an unambiguous fingerprint for structural confirmation, with chemical shifts and vibrational frequencies that are highly sensitive to the electronic push-pull nature of its substituents. The methodologies and predictive data presented in this guide offer a robust framework for the empirical investigation and rational design of novel applications for this and related heterocyclic compounds.
References
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SciELO. (2023, February 17). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]
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Del Zoppo, M., et al. (n.d.). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. IRIS . Retrieved from [Link]
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Frizon, T. E. A., et al. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Retrieved from [Link]
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(2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
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Machado, A. E. H., et al. (2008). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. ResearchGate. Retrieved from [Link]
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Ricci, G., et al. (n.d.). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro‑2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
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Mary, Y. S., et al. (2014, January 21). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Retrieved from [Link]
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Kakkar, S., et al. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Retrieved from [Link]
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Patil, S. A., et al. (n.d.). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]. National Institutes of Health. Retrieved from [Link]
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MDPI. (2022, January 14). 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. Retrieved from [Link]
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Crystal Structure Analysis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel heterocyclic compound, 2,7-Dimethyl-5-nitro-1,3-benzoxazole. Benzoxazole scaffolds are of significant interest in medicinal chemistry, and understanding their precise three-dimensional structure is paramount for rational drug design and development.[1][2] This document details the entire workflow, from a plausible chemical synthesis and single-crystal growth strategy to advanced analytical techniques including single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and complementary Density Functional Theory (DFT) calculations. By presenting this as a detailed case study, we aim to equip researchers, crystallographers, and drug development professionals with the rationale behind experimental choices and the framework for interpreting structural data to inform critical development decisions, such as structure-activity relationship (SAR) studies and polymorphism screening.
Introduction: The Strategic Importance of this compound
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal building block for designing molecules that can selectively interact with biological targets.
The subject of this guide, this compound, is a hypothetical compound of strategic interest. The inclusion of methyl groups at the 2 and 7 positions can enhance binding affinity through hydrophobic interactions and influence the molecule's metabolic stability. More critically, the nitro group at the 5-position is a powerful electron-withdrawing group known to significantly modulate the electronic properties of a molecule.[3] In drug design, nitro groups can act as bio-reductive "warheads," being activated under specific physiological conditions (like the hypoxic environment of tumors) to exert a therapeutic effect.[4] They can also serve as crucial hydrogen bond acceptors, dictating molecular recognition at a receptor binding site.
However, the promising pharmacology of nitro-containing compounds is often balanced by challenges related to toxicity and pharmacokinetics.[5][6] Therefore, a precise understanding of the molecule's three-dimensional geometry, crystal packing, and intermolecular interactions is not merely academic; it is a critical prerequisite for predicting its behavior in vivo and guiding further optimization. This guide provides the blueprint for obtaining and interpreting that essential structural data.
Part I: Synthesis and Crystallization
The successful outcome of any crystallographic analysis hinges on the quality of the single crystal. This section outlines a robust, two-step synthesis for the target compound followed by a detailed crystallization protocol.
Proposed Synthetic Pathway
The synthesis is designed in two stages: first, the formation of the 2,7-dimethylbenzoxazole core, followed by regioselective nitration.
Step 1: Synthesis of 2,7-Dimethyl-1,3-benzoxazole
The most direct route involves the condensation of 2-amino-6-methylphenol with acetic anhydride. This is a well-established method for forming the oxazole ring.[7][8]
-
Protocol:
-
To a solution of 2-amino-6-methylphenol (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with sodium bicarbonate to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure 2,7-Dimethyl-1,3-benzoxazole.
-
Step 2: Nitration to this compound
The nitration of the benzoxazole ring is expected to occur preferentially at the 5-position due to the directing effects of the fused ring system.[9] A standard nitrating mixture of nitric acid and sulfuric acid is employed.
-
Protocol:
-
Cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2,7-Dimethyl-1,3-benzoxazole (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the benzoxazole, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting yellow solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude this compound is then taken for crystallization.
-
Single Crystal Growth
The goal is to produce a single crystal, typically 0.1-0.3 mm in size, free of defects.[10] Slow evaporation is a reliable technique for achieving this with novel organic compounds. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.
-
Protocol:
-
Screen various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine a suitable system where the compound is soluble when heated but sparingly soluble at room temperature. An ethanol/water or acetone/hexane mixture is often a good starting point.
-
Prepare a saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature (e.g., 40-50°C).
-
Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm and pierce it with a needle a few times to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment (e.g., a desiccator in a quiet part of the lab) at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, X-ray quality single crystals.
-
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10] It provides detailed information on bond lengths, angles, and the overall molecular conformation.
Data Collection
-
Protocol:
-
Crystal Selection & Mounting: Under a polarized light microscope, select a suitable crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.
-
Mounting on Diffractometer: Attach the loop to a goniometer head and place it on the diffractometer.
-
Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion and radiation damage during data collection.
-
Data Collection Strategy: Use the diffractometer's software to determine the unit cell and crystal lattice. A data collection strategy is then calculated to ensure complete and redundant data are collected.[11] This typically involves a series of scans (e.g., omega and phi scans) covering a full sphere of reciprocal space.[12]
-
Data Acquisition: Launch the data collection run. A modern CCD or CMOS detector will acquire hundreds of diffraction images as the crystal is rotated in the X-ray beam.[13]
-
Structure Solution and Refinement
The raw diffraction images are processed to yield a list of reflection intensities. This data is then used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for small-molecule crystallography.[14][15]
-
Protocol:
-
Data Integration and Scaling: Process the raw images using software like XDS or SAINT. This step locates the diffraction spots, measures their intensities, and applies corrections for experimental factors, yielding a reflection file (.hkl).[16]
-
Structure Solution (SHELXT or SHELXS): The phase problem is solved using direct methods, which mathematically derive initial phase estimates from the reflection intensities.[14] This typically reveals the positions of most non-hydrogen atoms, providing an initial molecular model.
-
Structure Refinement (SHELXL): This is an iterative process of least-squares fitting to improve the agreement between the observed diffraction data and the data calculated from the atomic model.[15]
-
Initially, refine atom positions and isotropic displacement parameters.
-
Assign atom types (C, N, O) based on chemical sense and electron density maps.
-
Introduce anisotropic displacement parameters (ADPs) for non-hydrogen atoms, which model atomic motion as ellipsoids.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine the model until convergence is reached, indicated by a stable R1 value (typically < 5%) and a goodness-of-fit (GooF) value close to 1.0.
-
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic soundness. The final output is a Crystallographic Information File (CIF).
-
Part III: Structural Interpretation and Advanced Analysis (A Case Study)
As no published structure exists for this specific molecule, we will discuss the expected results based on known chemical principles and data from structurally related compounds.
Hypothetical Crystallographic Data
The molecule is expected to crystallize in a common centrosymmetric space group, such as P2₁/c or P-1, which are prevalent for organic molecules.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₉H₈N₂O₃ | Defines the atomic composition. |
| Formula Weight | 192.17 | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.0 - 12.0 | Unit cell dimension. |
| b (Å) | 5.0 - 9.0 | Unit cell dimension. |
| c (Å) | 15.0 - 20.0 | Unit cell dimension. |
| β (°) | 95.0 - 105.0 | Unit cell angle for a monoclinic system. |
| V (ų) | 1100 - 1500 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the refinement. |
| wR2 (all data) | < 0.15 | A secondary indicator of refinement quality. |
| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good model. |
Molecular Structure and Conformation
The benzoxazole core is expected to be nearly planar. The key structural questions to be answered are the precise bond lengths, which reveal the degree of electron delocalization, and the orientation of the nitro and methyl groups relative to the ring. The C-NO₂ bond will likely show some rotation, and the planarity of this group with the aromatic ring will be a key determinant of its electronic influence.
Analysis of Intermolecular Interactions with Hirshfeld Surfaces
Crystal packing is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[17][18] The surface is mapped around a molecule, and the color coding indicates the nature and strength of intermolecular contacts.
-
d_norm Surface: This property, mapped onto the Hirshfeld surface, highlights key interactions.
-
Red spots: Indicate close contacts, typically strong hydrogen bonds (e.g., C-H···O interactions involving the nitro group).
-
White areas: Represent contacts around the van der Waals separation.
-
Blue areas: Indicate longer contacts.
-
-
2D Fingerprint Plots: These plots quantify the contribution of different interaction types to the overall crystal packing. For this molecule, significant contributions are expected from H···H, O···H/H···O, and C···H/H···C contacts, with potential for π-π stacking interactions between the planar benzoxazole rings.
Part IV: Computational Analysis (DFT)
Density Functional Theory (DFT) calculations provide a powerful complement to experimental X-ray data. They allow for the analysis of the molecule's intrinsic properties in the absence of crystal packing forces.
Geometry Optimization
-
Protocol:
-
Use the atomic coordinates from the refined CIF file as the starting geometry.
-
Perform a full geometry optimization in the gas phase using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)).[19][20] This is readily accomplished with software like Gaussian or ORCA.
-
A frequency calculation must be performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Rationale: Comparing the optimized gas-phase geometry with the solid-state X-ray structure reveals the subtle conformational changes induced by crystal packing forces.
Electronic Properties
-
Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack (e.g., the oxygen atoms of the nitro group), while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. This map is invaluable for predicting sites of non-covalent interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical stability. For this molecule, the LUMO is expected to be localized over the nitro-substituted aromatic ring, highlighting its electron-accepting character.
Implications for Drug Development
The comprehensive structural data obtained from this workflow directly impacts key decisions in the drug development pipeline.
-
Structure-Activity Relationship (SAR): The precise 3D structure provides the empirical basis for computational modeling, such as molecular docking. Knowing the exact orientation of the nitro and methyl groups allows for the design of new analogues with improved binding affinity and selectivity for a biological target.
-
Polymorphism Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, or polymorphs, which can have different solubilities, stabilities, and bioavailabilities.[21][22][23] The crystal structure determined here represents only one possible form. The knowledge of its packing motifs and intermolecular interactions is the first and most critical step in designing experiments to screen for other polymorphs, ensuring that the most stable and effective form of the drug is developed.[24][25]
Conclusion
This technical guide has outlined a complete, state-of-the-art workflow for the crystal structure analysis of this compound. By integrating chemical synthesis, meticulous crystallization, high-precision single-crystal X-ray diffraction, and advanced computational analysis, a complete structural picture of the molecule can be developed. This multi-faceted approach provides not just a static image of the molecule, but a deep understanding of its conformational and electronic properties, as well as the intermolecular forces that govern its solid-state behavior. For drug development professionals, this level of detailed structural insight is indispensable for accelerating the journey from a promising lead compound to a safe and effective therapeutic agent.
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 20, 2026, from [Link]
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Nitro group: Significance and symbolism. (2025, August 25). AyurEx. Retrieved January 20, 2026, from [Link]
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Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 20, 2026, from [Link]
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Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]
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Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 20, 2026, from [Link]
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Polymorphism in Drugs: Why Crystal Forms Matter. (2025, May 1). PharmaCores. Retrieved January 20, 2026, from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 20, 2026, from [Link]
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SHELXL-97. (n.d.). Retrieved January 20, 2026, from [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved January 20, 2026, from [Link]
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X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Crystal Polymorphism in Chemical Process Development. (n.d.). Bohrium. Retrieved January 20, 2026, from [Link]
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(PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Nitration Reaction of benzoxazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE. Retrieved January 20, 2026, from [Link]
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Quantum Chemical Blueprint for 2,7-Dimethyl-5-nitro-1,3-benzoxazole: A Technical Guide for Drug Discovery
Introduction: The Benzoxazole Scaffold and the Imperative for In-Silico Characterization
The benzoxazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activity of these molecules is intimately tied to their three-dimensional structure and electronic landscape. The title compound, 2,7-Dimethyl-5-nitro-1,3-benzoxazole, incorporates key substituents that are anticipated to modulate its physicochemical and, consequently, its biological properties. The methyl groups can enhance lipophilicity and introduce steric factors, while the nitro group, a potent electron-withdrawing moiety, can significantly alter the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
Quantum chemical calculations offer a powerful lens to dissect these molecular attributes before committing to laborious and expensive synthetic and experimental screening efforts.[1] By employing methods like Density Functional Theory (DFT), we can construct a detailed "quantum blueprint" of the molecule, predicting its geometry, stability, and electronic behavior. This in-depth technical guide outlines a robust computational protocol for the comprehensive quantum chemical characterization of this compound, providing a foundational dataset for researchers in drug development.
Computational Methodology: A Self-Validating Protocol
The cornerstone of reliable computational chemistry lies in a well-justified and robust methodology. For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency. This protocol is designed to be self-validating, where the convergence of results from different analyses reinforces the overall picture of the molecule's properties.
The "Why" Behind Our Choices:
-
Software: All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Level of Theory (Functional): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for geometries and vibrational frequencies.
-
Basis Set: The 6-311++G(d,p) basis set will be utilized. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is particularly important for anions and systems with lone pairs, like the nitro and oxazole groups.
-
(d,p): Polarization functions are included for both heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and non-covalent interactions.
-
This combination of functional and basis set provides a high level of theory that is well-suited for capturing the nuanced electronic effects within this compound.
Key Quantum Chemical Analyses: A Step-by-Step Workflow
The following sections detail the critical quantum chemical calculations to be performed, forming a comprehensive workflow for characterizing the target molecule.
Caption: A streamlined workflow for the quantum chemical characterization of this compound.
Geometry Optimization: Unveiling the Most Stable Structure
Purpose: To determine the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule on its potential energy surface.
Protocol:
-
Molecule Construction: Build the initial 3D structure of this compound using a molecular editor like GaussView or Avogadro.
-
Input File Preparation: Create an input file specifying the B3LYP functional and 6-311++G(d,p) basis set.
-
Execution: Submit the calculation to the quantum chemistry software. The optimization algorithm will iteratively adjust the molecular geometry to minimize the total energy.
-
Convergence Check: Ensure the optimization has converged according to the software's default criteria (typically monitoring forces and displacements).
Expected Output: The optimized Cartesian coordinates of the molecule, from which key geometrical parameters can be extracted.
Data Presentation:
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-C (aromatic) | Illustrative: ~1.39-1.41 |
| C-N (nitro) | Illustrative: ~1.48 | |
| N-O (nitro) | Illustrative: ~1.22 | |
| C-O (oxazole) | Illustrative: ~1.36 | |
| C-N (oxazole) | Illustrative: ~1.31 | |
| Bond Angles | O-N-O (nitro) | Illustrative: ~124° |
| C-C-N (nitro) | Illustrative: ~118° | |
| Dihedral Angles | C-C-N-O (nitro) | Illustrative: Defines the twist of the nitro group |
Note: The values presented are illustrative and would be replaced with the actual calculated data.
Vibrational Frequency Analysis: Probing Molecular Motion and Stability
Purpose: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Prerequisite: A successfully completed geometry optimization.
-
Calculation Type: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Imaginary Frequencies: Check the output for imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum. One or more imaginary frequencies indicate a transition state or a higher-order saddle point, requiring further geometry refinement.
Expected Output: A list of vibrational frequencies and their corresponding IR and Raman intensities.
Data Presentation:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | Illustrative: ~3100 | High | Low | C-H stretch (aromatic) |
| 2 | Illustrative: ~2950 | Medium | Medium | C-H stretch (methyl) |
| 3 | Illustrative: ~1550 | Very High | High | Asymmetric NO₂ stretch |
| 4 | Illustrative: ~1350 | Very High | Medium | Symmetric NO₂ stretch |
| 5 | Illustrative: ~1600 | Medium | High | C=N stretch (oxazole) |
Note: These are representative values. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity and Electronic Transitions
Purpose: To analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic properties.
Protocol:
-
Prerequisite: A successfully completed geometry optimization.
-
Output Request: Ensure that the quantum chemistry software is instructed to output molecular orbital information.
-
Visualization: Use a visualization program to plot the HOMO and LUMO isosurfaces.
Expected Output: The energies of the HOMO and LUMO, and visual representations of these orbitals. From these energies, key chemical reactivity descriptors can be calculated.
Caption: Relationship between FMO energies and key chemical reactivity descriptors.
Data Presentation:
| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |
| HOMO Energy | E_HOMO | - | Illustrative: -7.5 | Electron-donating ability |
| LUMO Energy | E_LUMO | - | Illustrative: -2.8 | Electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Illustrative: 4.7 | Chemical stability, electronic transitions |
| Ionization Potential | I | -E_HOMO | Illustrative: 7.5 | Energy to remove an electron |
| Electron Affinity | A | -E_LUMO | Illustrative: 2.8 | Energy released when gaining an electron |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Illustrative: 2.35 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | μ² / (2η) | Illustrative: 2.9 | Propensity to accept electrons |
Note: These values are illustrative and would be derived from the actual HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution
Purpose: To create a color-coded map of the electrostatic potential on the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Protocol:
-
Prerequisite: A successfully completed geometry optimization.
-
Calculation Type: Perform a single-point energy calculation, requesting the generation of the electrostatic potential mapped onto the electron density surface.
-
Visualization: Use a molecular visualization tool to display the MEP surface.
Expected Output: A 3D map where colors indicate the electrostatic potential. Typically, red represents regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential). Green indicates neutral regions.
Interpretation:
-
Red/Yellow Regions: Expected around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the oxazole ring. These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue Regions: Expected around the hydrogen atoms of the methyl groups and the aromatic ring. These are sites susceptible to nucleophilic attack.
The MEP map provides a powerful visual tool for predicting how the molecule will interact with other molecules, including biological targets like proteins and enzymes.
Data Interpretation and Application in Drug Development
The comprehensive dataset generated from these quantum chemical calculations provides invaluable insights for drug development:
-
Structure-Activity Relationship (SAR) Studies: The optimized geometry provides a basis for understanding how the molecule's shape influences its binding to a biological target.
-
Metabolic Stability Prediction: The HOMO and LUMO energies, along with the MEP map, can help identify sites on the molecule that are most susceptible to metabolic transformation (e.g., oxidation).
-
Reactivity and Toxicity: The electrophilicity index and the identification of electron-poor regions can indicate the potential for covalent interactions with biological macromolecules, which can be a mechanism of toxicity.
-
Pharmacophore Modeling: The MEP map is crucial for identifying key hydrogen bond donor and acceptor sites, which are fundamental components of pharmacophore models used in virtual screening.
-
Spectroscopic Characterization: The predicted IR and Raman spectra can aid in the experimental characterization and quality control of synthesized batches of the compound.
Conclusion
This in-depth technical guide provides a robust and scientifically grounded framework for the quantum chemical characterization of this compound. By systematically applying these computational protocols, researchers can generate a rich dataset that elucidates the molecule's structural, electronic, and reactivity properties. These in-silico insights are not merely academic; they provide a critical foundation for the rational design and optimization of novel benzoxazole-based therapeutics, ultimately accelerating the drug discovery pipeline.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
- BenchChem. (2025). Quantum chemical calculations for benzoxazole derivatives.
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MDPI. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Retrieved from [Link]
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MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
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PubMed. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Retrieved from [Link]
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RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
SpringerLink. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Bioactivity Modeling of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
This document provides a comprehensive, technically-grounded framework for the computational evaluation of 2,7-Dimethyl-5-nitro-1,3-benzoxazole. As drug discovery pivots towards predictive, cost-effective methodologies, in silico analysis stands as an indispensable first step in characterizing novel chemical entities.[1] This guide is structured not as a rigid protocol but as a logical, causality-driven workflow, mirroring the decision-making process of a computational drug discovery project. We will move from foundational molecular analysis to complex systems-level predictions, establishing a self-validating narrative for the potential bioactivity of our subject molecule.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific derivative, this compound, combines this active core with a nitroaromatic component, a group known to be pivotal in the bioactivity and toxicity profiles of many compounds.[5][6] Our objective is to dissect this molecule computationally to generate robust, testable hypotheses regarding its biological targets, mechanism of action, and drug-like potential.
Part 1: Foundational Physicochemical & Structural Analysis
Before engaging in complex biological simulations, we must first understand the intrinsic properties of the molecule. This initial characterization serves as the bedrock for all subsequent predictions. The first step is to generate a 3D conformer from a 2D representation (e.g., a SMILES string) and perform an energy minimization using a suitable force field like OPLS4 or MMFF94. This ensures a sterically favorable and energetically stable starting structure.
Protocol 1.1: Molecular Property Calculation
-
Input: Obtain the canonical SMILES or 2D structure of this compound.
-
Software: Utilize computational chemistry software such as Schrödinger's LigPrep, ChemDraw, or open-source tools like RDKit.
-
Descriptor Calculation: Compute a panel of key physicochemical descriptors.
-
Analysis: Evaluate these properties against established drug-likeness rules, such as Lipinski's Rule of Five, to gain a preliminary assessment of oral bioavailability potential.[7]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | ~206.18 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | ~2.5 - 3.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (N, O in rings, O in nitro) | ≤ 10 | Yes |
| Molar Refractivity | ~55-60 | 40-130 | Yes |
| Topological Polar Surface Area (TPSA) | ~65-70 Ų | ≤ 140 Ų | Yes |
Insight & Causality: The initial property screen is a critical gating mechanism. A molecule that fails these basic rules (e.g., high molecular weight, poor LogP) is less likely to be a viable oral drug candidate, regardless of its biological activity. The predicted TPSA suggests the molecule may have good cell membrane permeability, a crucial factor for reaching intracellular targets.
Part 2: Target Hypothesis Generation & Docking Simulation
With a validated molecular structure, the next logical step is to identify potential protein targets. Given the presence of the benzoxazole core and the nitro group, we can explore several hypotheses. Benzoxazoles are known to interact with a variety of enzymes and receptors, including DNA gyrase, COX enzymes, and various kinases.[8][9][10] Nitroaromatic compounds have been investigated for antimicrobial and anthelmintic activities, with potential targets including enzymes like β-tubulin.[11][12]
Molecular docking simulates the binding of our ligand within the active site of a target protein, providing insights into binding affinity (scoring) and interaction modes (posing).
Workflow 2.1: Target-Based Molecular Docking
Caption: Workflow for a typical molecular docking experiment.
Protocol 2.2: Detailed Molecular Docking Steps
-
Target Selection: Identify and download a high-resolution crystal structure of a potential target protein from the Protein Data Bank (PDB), for instance, E. coli DNA Gyrase B (PDB ID: 5MMN).
-
Protein Preparation: Using a tool like Schrödinger's Protein Preparation Wizard or PDB2PQR, process the raw PDB file. This involves adding hydrogen atoms, assigning correct bond orders, removing non-essential water molecules, and performing a restrained energy minimization to relieve steric clashes. This step is critical for ensuring the protein's chemical accuracy.
-
Active Site Definition: Define the binding pocket for docking. This is typically done by generating a receptor grid centered on the co-crystallized native ligand or based on literature-defined active site residues.
-
Ligand Preparation: Process the 3D structure of this compound to generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5) and various tautomers and stereoisomers.
-
Docking Execution: Perform the docking calculation using a validated algorithm like Glide or AutoDock Vina. The ligand's conformational flexibility is sampled within the defined grid, and poses are scored based on their fit and interaction energies.
-
Post-Docking Analysis:
-
Scoring: Analyze the docking scores (e.g., GlideScore, ΔG) to estimate binding affinity. Lower scores typically indicate better binding.
-
Pose Visualization: Visually inspect the top-ranked poses in a molecular graphics program (e.g., PyMOL, Maestro). Identify key interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts.[9] The planar benzoxazole ring is well-suited for π-stacking interactions.
-
Validation: A crucial self-validating step is to re-dock the co-crystallized ligand into the active site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å).
-
| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| E. coli DNA Gyrase (5MMN) | Ciprofloxacin (Control) | -8.5 | Asp73, Gly77, Ser122 |
| E. coli DNA Gyrase (5MMN) | This compound | -7.2 | Asp73, Val71, Pro79 |
| Human COX-2 (5IKR) | Celecoxib (Control) | -9.1 | Arg513, Val523, Ser353 |
| Human COX-2 (5IKR) | This compound | -6.8 | Val523, Leu352, Tyr385 |
Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[5] For nitroaromatic compounds, QSAR models have been successfully used to predict toxicity and other biological endpoints.[13][14][15][16] This approach is invaluable when experimental data for a series of related benzoxazole derivatives is available or can be generated.
Workflow 3.1: QSAR Model Development
Caption: The workflow for building and validating a QSAR model.
Protocol 3.2: Building a Predictive QSAR Model
-
Dataset Curation: Assemble a dataset of nitro-benzoxazole derivatives with experimentally measured bioactivity (e.g., IC₅₀ or LD₅₀ values).
-
Data Division: Split the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[5]
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., using PaDEL-Descriptor or DRAGON software). These can include:
-
Topological: Kier flexibility index, molecular connectivity indices.[14]
-
Electronic: Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), dipole moment.
-
Physicochemical: LogP, TPSA, Molecular Weight.
-
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), to build a model correlating a subset of descriptors with the observed activity.[15][16]
-
Model Validation: This is the most critical phase for trustworthiness.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess robustness. Key metrics are the coefficient of determination (R²) and the cross-validated R² (Q²). A good model has R² > 0.6 and Q² > 0.5.
-
External Validation: Use the final model to predict the activity of the test set compounds. The predictive power is measured by R²_pred. A value > 0.6 is generally considered acceptable.
-
Y-Scrambling: Randomly shuffle the activity data and rebuild the model. The resulting model should have very low R² and Q² values, proving the original model is not due to chance correlation.[16]
-
A hypothetical QSAR equation for toxicity might look like: -log(LD₅₀) = 0.8 * LogP - 1.5 * LUMO_Energy + 0.05 * nNO₂ + 2.1
Insight & Causality: This equation suggests that toxicity increases with hydrophobicity (higher LogP) and the number of nitro groups (nNO₂), and is also dependent on the molecule's ability to accept electrons (LUMO energy).[15] This provides actionable insights for designing safer analogues, for example, by reducing LogP or modifying electronic properties.
Part 4: ADMET Profiling
A potent molecule is useless if it is rapidly metabolized, cannot be absorbed, or is highly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of modern in silico drug discovery.[1][17] Numerous computational models, many based on large-scale machine learning, can predict these complex endpoints.[18][19]
Protocol 4.1: Comprehensive ADMET Prediction
-
Platform Selection: Utilize a comprehensive ADMET prediction platform. Options include commercial software like ADMET Predictor® or Discovery Studio, and web servers like pkCSM and SwissADME.[17][20]
-
Property Prediction: Submit the structure of this compound and predict a suite of ADMET properties.
-
Analysis & Decision Making: Evaluate the predicted profile to identify potential liabilities.
| ADMET Parameter | Predicted Outcome | Implication / Causality |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | Good passive diffusion across the intestinal wall. |
| P-gp Substrate | No | Less likely to be removed by efflux pumps, increasing bioavailability. |
| Distribution | ||
| BBB Permeability | Yes | Potential to cross the blood-brain barrier; a benefit for CNS targets but a liability otherwise.[21] |
| Plasma Protein Binding | High (~90%) | May have a longer duration of action, but lower free drug concentration. |
| Metabolism | ||
| CYP2D6/3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions. |
| Sites of Metabolism | Nitro group, methyl groups | The nitro group is a common site for reduction by cytochrome P450 enzymes. |
| Excretion | ||
| Total Clearance | Low | Suggests a longer half-life in the body. |
| Toxicity | ||
| AMES Mutagenicity | Probable Positive | Nitroaromatic compounds are a structural alert for mutagenicity.[13] This is a significant red flag. |
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG channel blockade.[21] |
| Hepatotoxicity | Moderate Risk | Potential for liver toxicity, common with some nitro compounds. |
Workflow 4.2: ADMET-Based Decision Logic
Caption: Decision tree for advancing a compound based on its ADMET profile.
Part 5: Data Synthesis and Path Forward
The power of this in silico workflow lies not in any single prediction, but in the convergence of evidence from multiple orthogonal methods.
-
Physicochemical Profile: this compound exhibits drug-like properties according to Lipinski's rules, suggesting it is a good starting point for development.
-
Biological Targets: Molecular docking suggests plausible interactions with bacterial targets like DNA gyrase and inflammatory targets like COX-2, with moderate affinity. These hypotheses are computationally validated and ready for experimental testing.
-
Structure-Activity Landscape: QSAR modeling provides a framework for understanding how structural modifications would impact activity. If the goal is to reduce toxicity while maintaining efficacy, the QSAR equation can guide the synthesis of new analogues.
-
Safety & Liabilities: The ADMET profile is a double-edged sword. While absorption and distribution appear favorable, the predicted AMES mutagenicity associated with the nitro group is a major concern that must be addressed experimentally.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Benzoxazole Derivatives
<
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
Benzoxazole and its derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive framework for the systematic biological activity screening of novel benzoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking and scientific rationale behind the experimental choices. We will navigate the essential in vitro assays, from initial cytotoxicity assessments to specific antimicrobial, anticancer, and antioxidant evaluations, and conclude with the role of in silico methods in elucidating potential mechanisms of action. This document is intended to serve as a practical and intellectually robust resource for advancing the discovery of new therapeutic agents based on the versatile benzoxazole core.
Introduction: The Therapeutic Promise of the Benzoxazole Scaffold
The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone in the synthesis of bioactive molecules.[3][4] Its structural rigidity, combined with the presence of nitrogen and oxygen heteroatoms, allows for diverse functionalization and interaction with various biological targets.[3] This has led to the development of benzoxazole derivatives with a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][5][6][7][8] The isosteric relationship of the benzoxazole ring system to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate its interaction with biological macromolecules.[2][7]
The imperative for novel therapeutic agents is underscored by the rise of multidrug-resistant pathogens and the complexities of diseases like cancer.[9] The exploration of new chemical entities, such as novel benzoxazole derivatives, is a critical endeavor in modern drug discovery.[10] This guide outlines a logical and efficient screening cascade to systematically evaluate the biological potential of these promising compounds.
The Screening Cascade: A Phased Approach to Unveiling Biological Activity
A successful screening campaign is not a random collection of assays but a strategically phased process. This allows for the efficient allocation of resources, focusing on the most promising compounds as they progress through the cascade.
Caption: A phased workflow for screening novel benzoxazole derivatives.
Phase 1: Foundational Assays - Establishing a Toxicity Baseline
Before investigating specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the novel benzoxazole derivatives. This foundational step ensures that any observed activity in subsequent assays is not merely a result of general cell death.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13] It relies on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases.[11][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Causality Behind the Choice: The MTT assay is chosen for its robustness, high-throughput compatibility, and its ability to provide a quantitative measure of cell viability, which is a reliable indicator of cytotoxicity.[14]
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity or a specific cancer cell line if that is the primary target) in a 96-well plate at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the novel benzoxazole derivatives in the appropriate cell culture medium. The concentration range should be broad to determine the IC₅₀ (half-maximal inhibitory concentration) value. A common starting range is 0.1 to 100 µM.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
| Compound ID | IC₅₀ on HEK293 (µM) |
| BZ-001 | > 100 |
| BZ-002 | 25.4 |
| BZ-003 | > 100 |
| BZ-004 | 8.7 |
| Doxorubicin | 0.5 |
Phase 2: Primary Activity Screening - Exploring Therapeutic Potential
With a baseline understanding of cytotoxicity, the screening process can now focus on identifying specific biological activities. Benzoxazole derivatives are well-documented for their antimicrobial and anticancer potential.[1][2][6][9]
Antimicrobial Activity Screening
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] Benzoxazoles have shown significant promise in this area.[6][7][16]
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Causality Behind the Choice: This method is preferred for initial screening over agar diffusion methods as it provides a quantitative MIC value, which is a more precise measure of potency.[17] It is also amenable to a 96-well plate format for higher throughput.
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare serial two-fold dilutions of the benzoxazole derivatives in the broth medium in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well containing the test compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Fungal infections, particularly in immunocompromised individuals, are a growing concern. Many benzoxazole derivatives have demonstrated potent antifungal activity.[18] A modified broth microdilution method is also suitable for antifungal screening.[19]
-
Fungal Culture: Grow the fungal strain (e.g., Candida albicans or Aspergillus niger) in a suitable liquid medium (e.g., RPMI-1640).[20]
-
Compound and Inoculum Preparation: Follow a similar procedure as the antibacterial assay, adjusting the fungal inoculum to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC as the lowest concentration that causes a significant reduction (typically ≥50%) in fungal growth compared to the control.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZ-001 | 8 | 32 | 16 |
| BZ-002 | > 128 | > 128 | > 128 |
| BZ-003 | 4 | 16 | 8 |
| BZ-004 | > 128 | > 128 | 64 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Anticancer Activity Screening
The potential of benzoxazoles as anticancer agents is a major area of research.[2][5][21][22] The MTT assay, previously used for general cytotoxicity, can be adapted to screen for specific anticancer activity using a panel of cancer cell lines.
Causality Behind the Choice: Using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) provides a broader understanding of the compound's spectrum of activity and potential selectivity.[9]
The protocol is identical to the MTT assay described in section 3.1, with the key difference being the use of specific cancer cell lines. The results are expressed as IC₅₀ values.
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| BZ-001 | 45.2 | 68.9 | 52.1 |
| BZ-002 | 12.5 | 18.3 | 9.8 |
| BZ-003 | 78.1 | > 100 | 85.4 |
| BZ-004 | 5.6 | 7.2 | 4.1 |
| Doxorubicin | 0.8 | 1.2 | 0.6 |
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases. The ability of compounds to scavenge free radicals is a key indicator of antioxidant potential. The DPPH and ABTS assays are commonly used for this purpose.[23][24]
Causality Behind the Choice: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are stable free radicals that change color upon reduction by an antioxidant.[25] Using both assays provides a more comprehensive assessment of antioxidant capacity, as they have different reaction kinetics and sensitivities to various antioxidant mechanisms.[26]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound in methanol to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Phase 3: Secondary & Mechanistic Assays - Delving Deeper
Promising "hits" from the primary screens warrant further investigation to confirm their activity and begin to elucidate their mechanism of action.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[27][28][29] If the anticancer screening reveals potent activity, investigating the inhibition of key enzymes involved in cancer progression, such as protein kinases or topoisomerases, is a logical next step.[30]
Causality Behind the Choice: Enzyme inhibition assays provide direct evidence of a compound's interaction with a specific molecular target, moving beyond a phenotypic observation to a mechanistic understanding.[29]
The specific protocol will depend on the target enzyme but generally involves incubating the enzyme with its substrate in the presence and absence of the benzoxazole derivative and measuring the rate of product formation.
Caption: General principle of an enzyme inhibition assay.
In Silico Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[31][32][33][34] It is a powerful tool for rationalizing observed biological activity and guiding further lead optimization.[32]
Causality Behind the Choice: Docking studies can provide a structural hypothesis for the observed activity, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the benzoxazole derivative and the active site of a target protein.[31] This information is invaluable for designing more potent and selective analogs.[32]
The process involves preparing the 3D structures of the ligand (benzoxazole derivative) and the receptor (target protein), defining the binding site, and using a docking algorithm to predict the most favorable binding poses, which are then ranked by a scoring function.[31]
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach to the biological activity screening of novel benzoxazole derivatives. By progressing through a logical cascade of assays, from foundational cytotoxicity to specific activity screens and mechanistic studies, researchers can efficiently identify and characterize promising therapeutic candidates. The integration of in vitro and in silico methods provides a powerful synergy, enabling a deeper understanding of structure-activity relationships. The ultimate goal of this comprehensive screening process is to identify lead compounds with the potential for further development into effective and safe medicines to address unmet medical needs.
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An In-Depth Technical Guide to Investigating the Anticancer Properties of Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of substituted benzoxazoles as potential anticancer agents. The benzoxazole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] Its structural similarity to naturally occurring nucleic acid bases like guanine and adenine allows for potential interactions with biological macromolecules, making it a privileged structure in drug design.[1] This document will delve into the synthesis strategies, mechanisms of action, structure-activity relationships, and the critical experimental protocols required to assess the anticancer potential of this promising class of compounds.
The Benzoxazole Scaffold: A Foundation for Anticancer Drug Discovery
Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[3] This core structure is a versatile starting point for the development of novel therapeutics due to the numerous positions available for substitution, which significantly influences the compound's biological activity.[3][4] The exploration of substituted benzoxazoles has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5]
Synthesis of Substituted Benzoxazoles
The synthesis of the benzoxazole core and its derivatives can be achieved through various methods. A common approach involves the condensation of o-aminophenols with carboxylic acids or their derivatives.[6] One established method involves refluxing o-aminophenol with carbon disulfide to produce the parent benzoxazole structure.[1][6] Another technique is the copper-catalyzed one-pot synthesis utilizing bromoanilines and acyl halides.[1] Microwave-assisted synthesis using iodine as an oxidant under solvent-free conditions has also been explored as an efficient and environmentally friendly method.[7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Unraveling the Mechanisms of Action
Substituted benzoxazoles exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Inhibition of Key Signaling Pathways
Several studies have demonstrated that benzoxazole derivatives can modulate critical signaling pathways implicated in tumorigenesis. A significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require for growth and survival.[8][9][10] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply. The mTOR/p70S6K pathway, which is crucial for cell survival and proliferation, has also been identified as a target for some benzoxazole derivatives.[5][11][12]
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by substituted benzoxazoles.
Caption: A typical experimental workflow for evaluating anticancer benzoxazoles.
In Vitro Cytotoxicity Assays
The initial step in evaluating the anticancer potential of substituted benzoxazoles is to determine their cytotoxicity against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with various concentrations of the substituted benzoxazole derivatives for 48-72 hours. 3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry-based assays are commonly employed.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the benzoxazole derivatives at their IC50 concentrations for a predetermined time. 2. Cell Harvesting: Harvest the treated cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). [13]Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells). 4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). [13]
Cell Cycle Analysis
Flow cytometry can also be used to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with the benzoxazole derivatives at their IC50 concentrations.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A. PI will stain the cellular DNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of several representative substituted benzoxazoles against various human cancer cell lines, as reported in the literature.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 | |
| MCF-7 (Breast) | 0.10 ± 0.013 | ||
| HT-29 (Colon) | 0.22 ± 0.017 | ||
| 2-Arylbenzoxazole (Compound 40) | NCI-H460 (NSCLC) | 0.4 | |
| 2-Arylbenzoxazole (Compound 33) | NCI-H460 (NSCLC) | 1.1 | |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (Topo II Inhibitor) | - | 71 | [14][15] |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (Topo I Inhibitor) | - | 104 | [14][15] |
| Piperidinyl-based benzoxazole (Compound 11b) | MCF-7 (Breast) | Potent | [16] |
| Benzoxazole derivative (Compound 12l) | HepG2 (Liver) | 10.50 | [17] |
| MCF-7 (Breast) | 15.21 | [17] |
Conclusion and Future Directions
Substituted benzoxazoles represent a highly promising class of compounds for the development of novel anticancer therapies. Their synthetic accessibility, diverse mechanisms of action, and the potential for chemical modification make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Additionally, in vivo studies using animal models are essential to validate the preclinical findings and to assess the therapeutic potential of these compounds in a more complex biological system. The continued exploration of the benzoxazole scaffold is likely to yield new and effective treatments for various types of cancer.
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Unveiling the Potential of 2,7-Dimethyl-5-nitro-1,3-benzoxazole: A Technical Guide for Advanced Fluorescent Probe Development
Foreword: The Quest for Precision in Cellular Imaging
In the intricate landscape of cellular biology and drug discovery, fluorescent probes are the cartographers, illuminating the complex machinery of life. Their ability to report on specific analytes, environmental changes, and enzymatic activities with high sensitivity and spatiotemporal resolution has revolutionized our understanding of biological processes. The benzoxazole scaffold, a privileged heterocyclic structure, has consistently demonstrated its utility in the design of such probes. This technical guide delves into the untapped potential of a specific derivative, 2,7-dimethyl-5-nitro-1,3-benzoxazole , as a novel fluorescent probe. While direct experimental data for this exact molecule is nascent, this document, grounded in the extensive knowledge of structurally analogous nitrobenzoxazole and nitrobenzoxadiazole (NBD) derivatives, provides a comprehensive roadmap for its synthesis, characterization, and application. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the arsenal of molecular tools for biological investigation.
The Benzoxazole Core: A Foundation for Fluorescence
Benzoxazole derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity.[1] The introduction of an electron-withdrawing nitro group, as in the proposed this compound, is a key design element. The nitro group often acts as a fluorescence quencher through mechanisms like intramolecular charge transfer (ICT).[2] This "off" state can be modulated by interaction with a specific analyte or a change in the microenvironment, leading to a "turn-on" fluorescent signal. This principle forms the basis for designing highly sensitive and selective probes.[3][4]
Proposed Synthesis of this compound
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry.[5] A plausible and efficient route to this compound involves the condensation of a 2-amino-4-nitro-6-methylphenol with acetic anhydride or a related acetylating agent. This acid-catalyzed cyclization is a common and effective method for forming the benzoxazole ring.[6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-amino-4-nitro-6-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Photophysical Properties and Characterization
The photophysical properties of nitrobenzoxazole derivatives are highly sensitive to their environment, a phenomenon known as solvatochromism.[2] This sensitivity arises from changes in the dipole moment of the molecule upon excitation.[7] Based on data from analogous 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, we can predict the key photophysical parameters for this compound.[2]
Table 1: Predicted Photophysical Properties of this compound in Various Solvents
| Solvent | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (cm-1) | Predicted Quantum Yield (Φ) |
| Toluene | ~440-460 | ~510-530 | ~2800-3200 | High (~0.8-0.9) |
| Dichloromethane | ~450-470 | ~520-540 | ~2700-3100 | Moderate (~0.5-0.7) |
| Acetonitrile | ~460-480 | ~530-550 | ~2600-3000 | Low (~0.1-0.3) |
| Water | ~470-490 | ~540-560 | ~2500-2900 | Very Low (<0.1) |
Experimental Protocol: Spectroscopic Characterization
-
UV-Visible Absorption Spectroscopy:
-
Prepare stock solutions of the purified compound in spectroscopic grade solvents (e.g., toluene, dichloromethane, acetonitrile, water).
-
Acquire absorption spectra using a UV-Vis spectrophotometer over a range of 300-600 nm.
-
Determine the wavelength of maximum absorption (λmax) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Using the same solutions, excite the sample at its λmax.
-
Record the emission spectrum and determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift.
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).
-
The quantum yield is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Potential as a Fluorescent Probe: Mechanisms and Applications
The core utility of this compound as a fluorescent probe lies in the modulation of the nitro group's quenching effect. Several sensing mechanisms can be envisioned.
Detection of Nitroreductase Activity
Nitroaromatic compounds are substrates for nitroreductase enzymes, which are overexpressed in certain cancer cells and bacteria.[8] The reduction of the nitro group to an amino group would convert the weakly fluorescent probe into a highly fluorescent product, providing a "turn-on" signal for enzyme activity.
Caption: Proposed mechanism for nitroreductase detection.
Sensing of Biothiols
Nitrobenzoxadiazole (NBD) ethers and other derivatives are known to react with biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) via nucleophilic aromatic substitution, leading to a significant fluorescence enhancement.[4][9] A similar reactivity could be engineered into the this compound scaffold.
Probing Hypoxic Environments
The nitro group can also be sensitive to the low oxygen conditions (hypoxia) characteristic of solid tumors. Enzymatic reduction of the nitro group under hypoxic conditions would again lead to a fluorescent turn-on, enabling the imaging of these specific microenvironments.
Experimental Protocol: Probe Evaluation
-
Selectivity Studies:
-
Incubate the probe with a panel of biologically relevant analytes (e.g., various amino acids, metal ions, reactive oxygen species) in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the fluorescence response to determine the probe's selectivity for the target analyte (e.g., nitroreductase, biothiols).
-
-
Sensitivity and Detection Limit:
-
Titrate the probe with increasing concentrations of the target analyte.
-
Plot the fluorescence intensity as a function of analyte concentration to determine the linear range and calculate the limit of detection (LOD).
-
-
Kinetic Studies:
-
Monitor the change in fluorescence intensity over time upon addition of the analyte to determine the reaction kinetics and response time of the probe.
-
-
Cellular Imaging:
-
Cell Culture: Culture appropriate cell lines (e.g., cancer cells known to overexpress nitroreductase).
-
Probe Loading: Incubate the cells with a working concentration of the probe for a specific duration.
-
Imaging: Wash the cells to remove excess probe and image using a fluorescence microscope with appropriate filter sets.
-
Co-localization: Use organelle-specific trackers to determine the subcellular localization of the probe.
-
-
Cytotoxicity Assay:
-
Evaluate the potential toxicity of the probe on the chosen cell lines using standard assays such as MTT or LDH assays to ensure its biocompatibility for live-cell imaging.
-
Conclusion and Future Directions
While this guide presents a predictive framework, the true potential of this compound as a fluorescent probe can only be unlocked through rigorous experimental validation. The proposed synthetic route is straightforward, and the characterization protocols are well-established. The versatility of the nitrobenzoxazole scaffold suggests that this novel compound could be a valuable addition to the molecular imaging toolbox.
Future work should focus on the synthesis and thorough photophysical characterization of the compound. Subsequently, its efficacy as a probe for nitroreductase, biothiols, or hypoxia should be systematically evaluated. Further structural modifications, such as the introduction of specific targeting moieties, could enhance its specificity and utility in complex biological systems. The journey from a promising molecular design to a field-proven research tool is challenging but holds the promise of shedding new light on the intricate workings of life.
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A Technical Guide for the Preliminary Cytotoxicity Profiling of Novel Benzoxazoles: A Case Study for 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Abstract
This technical guide outlines a comprehensive, multi-phase strategy for conducting the initial in vitro cytotoxicity assessment of the novel compound, 2,7-Dimethyl-5-nitro-1,3-benzoxazole. As no prior biological data exists for this specific molecule, this document serves as a foundational blueprint for researchers in drug discovery and oncology. We provide a logical workflow, from high-throughput screening to initial mechanistic insights, grounded in established, validated methodologies. The guide furnishes detailed, step-by-step protocols for key assays—MTT for metabolic activity, LDH for membrane integrity, and Annexin V/PI for apoptosis detection—and explains the scientific rationale behind this integrated approach. By following this framework, researchers can generate the robust, reproducible data necessary to determine the therapeutic potential of novel chemical entities.
Introduction: Rationale for Cytotoxicity Profiling
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its versatile structure allows it to interact with a diverse array of biological targets.[2] The incorporation of a nitro group can further enhance pharmacological activity, often conferring potent antineoplastic effects, potentially through mechanisms involving intracellular redox reactions.[3]
Given this background, the novel compound this compound represents a promising candidate for investigation as a potential therapeutic agent. The first critical step in evaluating any new compound is to assess its fundamental interaction with living cells—its cytotoxicity.[4] Preliminary in vitro cytotoxicity assays are essential for determining a compound's potency (e.g., its IC50 value), identifying its spectrum of activity across different cell lines, and gaining initial insights into its mechanism of action.[5] This guide provides a structured, three-phase approach to systematically characterize the cytotoxic profile of this novel benzoxazole derivative.
Integrated Experimental Design & Workflow
A robust preliminary cytotoxicity study should follow a logical progression from broad screening to more focused mechanistic questions. Our proposed workflow is designed to be efficient and self-validating, where the results of each phase inform the next.
-
Phase 1: Primary Screening. Use a metabolic assay (MTT) to quickly assess the compound's effect on cell viability across a wide range of concentrations. The primary goal is to determine the half-maximal inhibitory concentration (IC50).
-
Phase 2: Cytotoxicity Confirmation. Employ an assay with a different biological endpoint, such as the lactate dehydrogenase (LDH) release assay, to confirm that the loss of viability is due to cell death and compromised membrane integrity, not just metabolic inhibition.[6]
-
Phase 3: Mechanistic Insight. Once cytotoxicity is confirmed, use an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry to differentiate between the primary modes of cell death: apoptosis and necrosis.[7][8]
The relationship between these phases is illustrated in the workflow diagram below.
Caption: Proposed workflow for preliminary cytotoxicity assessment.
Phase 1: Primary Cytotoxicity Screening (MTT Assay)
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[9][12]
Detailed Step-by-Step Protocol
This protocol is adapted for adherent cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium. A typical range for a novel compound is from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include "media only" wells for background control.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time, typically 48 or 72 hours for cytotoxicity studies.
-
-
MTT Addition & Incubation:
-
Solubilization & Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., cell-culture grade DMSO or a 0.01 M HCl solution in isopropanol) to each well.[13]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Presentation: Summarizing Cytotoxic Activity
The primary output of the MTT assay is the IC50 value, which should be calculated using non-linear regression (log(inhibitor) vs. response) in appropriate software. Data should be presented clearly in a tabular format.
Table 1: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 48 | 28.3 ± 4.1 |
| HT-29 | Colorectal Adenocarcinoma | 48 | 19.7 ± 2.5 |
| NHDF | Normal Human Dermal Fibroblasts | 48 | > 100 |
Phase 2: Confirmation of Cytotoxicity (LDH Assay)
Principle of the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][14] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late apoptosis.[6] The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, quantifiable by absorbance.[15]
Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in the MTT protocol.
-
Treat cells in triplicate with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50).
-
Include three sets of controls:
-
Spontaneous Release: Vehicle-treated cells (measures background LDH release).
-
Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[14]
-
Background Control: Medium only.
-
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[15]
-
Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye solution).
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
First, subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Phase 3: Mechanistic Insight (Apoptosis vs. Necrosis)
Principle of Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][16]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (necrotic or late apoptotic cells).
By using both stains, we can distinguish the cell populations:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed).[8]
Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to obtain a sufficient number of cells for analysis (e.g., 0.5 - 1 x 10⁶ cells per well).
-
Treat cells with the compound at its IC50 concentration for a relevant time point (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Transfer the culture medium (containing floating cells) to a 15 mL conical tube.
-
Wash the adherent cells with PBS, then trypsinize and add them to the same conical tube.[7]
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[16]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or PE) and 5 µL of PI solution (e.g., 50 µg/mL).[17]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible. Be sure to set up proper compensation and gates using unstained, Annexin V only, and PI only controls.
-
Proposed Signaling Pathway & Future Directions
Hypothesis: Induction of Oxidative Stress
Nitroaromatic compounds are known to undergo intracellular enzymatic reduction, which can generate reactive oxygen species (ROS). An excessive accumulation of ROS leads to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA.[18] This damage can trigger the intrinsic (mitochondrial) pathway of apoptosis.[19] We hypothesize that this compound induces cytotoxicity via the generation of oxidative stress, leading to mitochondrial dysfunction and subsequent caspase activation.
Proposed Pathway Diagram
The diagram below illustrates this hypothetical mechanism of action.
Caption: Hypothetical pathway of ROS-induced apoptosis.
Recommended Follow-up Studies
-
ROS Detection: Use fluorescent probes like DCFDA to quantify intracellular ROS levels after compound treatment.
-
Mitochondrial Membrane Potential: Employ dyes like JC-1 or TMRE to assess mitochondrial depolarization.
-
Caspase Activation: Measure the activity of key caspases (e.g., Caspase-3, -9) using colorimetric/fluorometric assays or Western blotting for cleaved forms.
-
Western Blot Analysis: Probe for key proteins in the apoptotic pathway, such as Bcl-2 family members (Bax, Bcl-2) and Cytochrome c release from mitochondria.
Conclusion
This technical guide presents a validated, logical, and efficient workflow for the initial characterization of the cytotoxic properties of the novel compound this compound. By systematically employing assays that measure metabolic activity (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI), researchers can build a comprehensive preliminary profile of the compound's biological activity. The data generated through this tiered approach is fundamental for making informed decisions about which novel chemical entities warrant advancement in the drug discovery pipeline.
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PMC, NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
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PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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PubMed. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. [Link]
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University of Iowa. The Annexin V Apoptosis Assay. [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Weizmann Institute of Science. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. [Link]
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MDPI. Special Issue : Drug and Pesticides-Induced Oxidative Stress and Apoptosis. [Link]
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KOPS. Publication: Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. [Link]
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PubMed. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]
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PubMed. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]
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PMC, NIH. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]
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Methodological & Application
Application Note and Protocol for the Synthesis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole. The synthesis commences with the formation of the intermediate, 2,7-dimethyl-1,3-benzoxazole, through the acylation and subsequent cyclization of 2-amino-6-methylphenol. The intermediate is then subjected to regioselective nitration to yield the final product. This guide offers in-depth procedural details, mechanistic insights, safety precautions, and characterization data to ensure reproducible and efficient synthesis.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules.[1] Their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has made them a focal point in medicinal chemistry and drug discovery.[2] The introduction of a nitro group into the benzoxazole ring can significantly modulate its biological activity, making nitro-substituted benzoxazoles valuable targets for synthesis. This protocol details the preparation of this compound, a specific derivative with potential applications in pharmaceutical research.
The synthetic strategy is bifurcated into two primary stages:
-
Formation of 2,7-Dimethyl-1,3-benzoxazole: This involves the reaction of 2-amino-6-methylphenol with acetic anhydride. The reaction proceeds via an initial N-acylation to form N-(2-hydroxy-3-methylphenyl)acetamide, which then undergoes an intramolecular cyclodehydration to yield the benzoxazole ring.
-
Nitration of 2,7-Dimethyl-1,3-benzoxazole: The synthesized benzoxazole intermediate is then nitrated using a standard nitrating mixture of concentrated nitric and sulfuric acids. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzoxazole ring, leading to the desired 5-nitro derivative.
This document provides a robust and detailed methodology, grounded in established chemical principles, to facilitate the successful synthesis and characterization of the target compound.
Reaction Scheme
Figure 1: Overall synthetic scheme for this compound.
PART 1: Synthesis of 2,7-Dimethyl-1,3-benzoxazole
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Amino-6-methylphenol | ≥98% purity |
| Acetic Anhydride | Reagent grade, ≥98% |
| Deionized Water | High purity |
| Round-bottom flask (250 mL) | Standard laboratory glassware |
| Reflux condenser | Standard laboratory glassware |
| Heating mantle/Oil bath | Capable of reaching at least 150°C |
| Magnetic stirrer and stir bar | Standard laboratory equipment |
| Buchner funnel and filter flask | For vacuum filtration |
| Separatory funnel | 250 mL |
| Ethyl acetate | Reagent grade |
| Anhydrous sodium sulfate | Reagent grade |
| Rotary evaporator | Standard laboratory equipment |
Experimental Protocol
This synthesis is a two-stage process within a single part: the initial acylation to form the acetamide intermediate, followed by cyclization to the benzoxazole.
Stage 1: Acylation of 2-Amino-6-methylphenol
-
Reaction Setup: In a 250 mL round-bottom flask, add 2-amino-6-methylphenol (e.g., 12.3 g, 0.1 mol).
-
Addition of Water: To this, add 100 mL of deionized water to form a suspension.
-
Addition of Acetic Anhydride: While stirring the suspension vigorously, slowly add acetic anhydride (e.g., 10.5 mL, 0.11 mol) to the flask. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.
-
Reaction: Continue stirring the mixture at room temperature for 30-60 minutes. The intermediate product, N-(2-hydroxy-3-methylphenyl)acetamide, will begin to precipitate as a solid.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with cold deionized water, and allow it to air dry. A portion can be retained for characterization, or the moist solid can be used directly in the next stage.
Stage 2: Cyclization to 2,7-Dimethyl-1,3-benzoxazole
-
Reaction Setup: Place the dried (or moist) N-(2-hydroxy-3-methylphenyl)acetamide into a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the flask to a temperature above the melting point of the intermediate (typically around 150-170°C) using a heating mantle or oil bath. The solid will melt, and the cyclization-dehydration reaction will commence, evidenced by the evolution of water vapor.
-
Reaction Monitoring: Continue heating for 1-2 hours, or until the reaction is complete (monitored by TLC if desired).
-
Work-up: After cooling, the crude product can be purified by distillation or recrystallization. For a lab-scale preparation, dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with deionized water to remove any water-soluble impurities.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,7-dimethyl-1,3-benzoxazole.
-
Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 2,7-Dimethyl-1,3-benzoxazole
-
Appearance: Off-white to pale yellow solid.
-
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to two methyl groups and aromatic protons.
-
IR (KBr, cm⁻¹): Absence of N-H and O-H stretching bands from the starting material, presence of C=N and C-O-C stretching characteristic of the benzoxazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 2,7-dimethyl-1,3-benzoxazole (C₉H₉NO, M.W. = 147.18 g/mol ).
-
PART 2: Synthesis of this compound
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,7-Dimethyl-1,3-benzoxazole | Synthesized as per Part 1 |
| Concentrated Sulfuric Acid | 95-98% |
| Concentrated Nitric Acid | 68-70% |
| Ice bath | For temperature control |
| Dropping funnel | For controlled addition of reagents |
| Beaker (500 mL) | For quenching the reaction |
| Crushed ice | For quenching |
| Buchner funnel and filter flask | For vacuum filtration |
| Ethanol | For recrystallization |
Experimental Protocol
Safety Precaution: The nitration reaction is highly exothermic and requires careful temperature control. The use of concentrated acids necessitates handling in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (e.g., 5 mL) to concentrated sulfuric acid (e.g., 10 mL) with constant stirring. Prepare this mixture in advance and allow it to cool.
-
Dissolving the Substrate: In a separate flask, dissolve 2,7-dimethyl-1,3-benzoxazole (e.g., 5.0 g, 0.034 mol) in a minimal amount of concentrated sulfuric acid at a low temperature (0-5°C).
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoxazole derivative, maintaining the reaction temperature below 10°C.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 30-60 minutes.
-
Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This will precipitate the crude nitro product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude this compound can be purified by recrystallization from ethanol to yield the final product.
Characterization of this compound
-
Appearance: Yellow crystalline solid.
-
Expected Spectroscopic Data:
-
¹H NMR: The introduction of the nitro group will cause a downfield shift of the aromatic protons. A known spectrum for the similar 2-methyl-5-nitro-1,3-benzoxazole can be used as a reference.[3]
-
IR (KBr, cm⁻¹): Appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₉H₈N₂O₃, M.W. = 192.17 g/mol ).
-
Mechanism and Regioselectivity
Synthesis of 2,7-Dimethyl-1,3-benzoxazole
Figure 2: Mechanism for the formation of 2,7-dimethyl-1,3-benzoxazole.
The synthesis of the benzoxazole core proceeds via a well-established two-step sequence. Initially, the amino group of 2-amino-6-methylphenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the N-acylated intermediate, N-(2-hydroxy-3-methylphenyl)acetamide. In the second step, upon heating, the hydroxyl group attacks the amide carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable aromatic benzoxazole ring.
Nitration of 2,7-Dimethyl-1,3-benzoxazole
The nitration of 2,7-dimethyl-1,3-benzoxazole is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the substituents on the benzene ring. The methyl group at C-7 is an ortho-, para-directing group, activating the C-6 and C-8 (part of the oxazole ring) positions. The benzoxazole moiety itself directs electrophilic substitution to the 5- and 6-positions. The combined activating and directing effects of the 7-methyl group and the oxygen atom of the oxazole ring favor substitution at the C-5 position, leading to the desired this compound as the major product.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the reverse. In case of contact, immediately flush the affected area with copious amounts of water.
-
Nitration Reaction: The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not carefully controlled. The use of an ice bath is mandatory.
References
- Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
- Huxley, A. (2007). Microwave-Assisted Synthesis of Benzoxazole-7-carboxylate Esters Using Trifluoroacetic Acid and Acetic Acid. Letters in Organic Chemistry, 4(4), 258-260.
- Gokhan, N., Erdogan, H., Tel, B., & Demirdamar, R. (1996). Analgesic and antiinflammatory activity screening of 6-acyl-3-piperazinomethyl-2-benzoxazolinone derivatives. European Journal of Medicinal Chemistry, 31(7-8), 625-628.
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High-Yield Synthesis of Substituted Nitrobenzoxazoles: An Application Note for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Nitrobenzoxazole Scaffold
The benzoxazole nucleus, a fused heterocyclic system of benzene and oxazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and capacity for diverse functionalization have rendered it a "privileged scaffold" in drug discovery.[3] The introduction of a nitro group to this framework profoundly influences its physicochemical properties, often enhancing biological activity. Nitrobenzoxazoles are integral to a range of pharmacologically active agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4]
This technical guide provides an in-depth exploration of high-yield synthetic strategies for preparing substituted nitrobenzoxazoles. Moving beyond a mere recitation of procedural steps, this document elucidates the mechanistic rationale behind key synthetic choices, empowering researchers to not only replicate but also adapt and innovate. We will delve into robust, field-proven protocols, present comparative data to guide methodological selection, and provide detailed experimental workflows.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of substituted nitrobenzoxazoles can be broadly approached through two primary strategies:
-
Condensation and Cyclization of Pre-functionalized Precursors: This highly versatile approach involves the reaction of a substituted o-aminophenol with a suitable one-carbon electrophile. The nitro substituent can be present on either the o-aminophenol or the coupling partner.
-
Reductive Cyclization of o-Nitrophenols: This elegant one-pot strategy simultaneously reduces the nitro group of an o-nitrophenol to an amine and catalyzes its condensation with a coupling partner, streamlining the synthetic process.
The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Methodology 1: Condensation of Substituted o-Aminophenols
This is the most classical and widely employed route to benzoxazoles, offering broad substrate scope and adaptability.[5] The core transformation involves the reaction of an o-aminophenol with a carbonyl compound (or its derivative), followed by cyclodehydration.
A. Reaction with Aromatic Aldehydes: The Schiff Base Pathway
The reaction of an o-aminophenol with an aldehyde proceeds via the initial formation of a Schiff base (an imine), which then undergoes oxidative cyclization to furnish the 2-substituted benzoxazole.
Conceptual Workflow: Aldehyde Condensation
Caption: General workflow for benzoxazole synthesis from an o-aminophenol and an aldehyde.
High-Yield Protocol 1: Green Synthesis of 2-Aryl-5-nitrobenzoxazoles using a Reusable Catalyst
This protocol highlights a green chemistry approach, utilizing a reusable ionic liquid catalyst under solvent-free conditions, which often leads to high yields and simplified purification.[5][6]
Materials:
-
2-Amino-4-nitrophenol
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Brønsted Acidic Ionic Liquid (BAIL) gel catalyst
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry reaction vessel, combine 2-amino-4-nitrophenol (1.0 mmol, 154.1 mg) and the desired substituted benzaldehyde (1.0 mmol).
-
Add the BAIL gel catalyst (1 mol%).
-
Stir the reaction mixture vigorously under solvent-free conditions at 130°C for 5 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and dissolve it in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Coupling Partner | Product | Yield (%) | Reference |
| Benzaldehyde | 2-Phenyl-5-nitrobenzoxazole | ~95% | [5] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-nitrobenzoxazole | ~98% | [5] |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-nitrobenzoxazole | ~92% | [5] |
B. Reaction with Carboxylic Acids: The Polyphosphoric Acid (PPA) Method
The direct condensation of an o-aminophenol with a carboxylic acid is a robust and straightforward method, particularly for thermally stable molecules. Polyphosphoric acid (PPA) is frequently used as it serves as both a solvent and a powerful dehydrating agent, driving the reaction to completion.[4]
Reaction Mechanism: PPA-Mediated Condensation
Caption: PPA-mediated synthesis of benzoxazoles from o-aminophenols and carboxylic acids.
High-Yield Protocol 2: Synthesis of 2-(4-Nitrophenyl)-benzoxazole using PPA
Materials:
-
2-Aminophenol
-
4-Nitrobenzoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Place 2-aminophenol (10 mmol, 1.09 g) and 4-nitrobenzoic acid (10 mmol, 1.67 g) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube.
-
Carefully add polyphosphoric acid (40 g) to the flask.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 4 hours with continuous stirring.
-
After cooling to approximately 80-90°C, cautiously pour the viscous reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to afford the pure 2-(4-nitrophenyl)-benzoxazole.
Methodology 2: Reductive Cyclization of Substituted o-Nitrophenols
This one-pot methodology offers an efficient alternative by starting with readily available o-nitrophenols, thereby avoiding the often separate step of reducing the nitro group to an amine.[7] A catalyst system, such as Fe/S, is employed to facilitate both the reduction of the nitro group and the subsequent condensation/cyclization cascade.[8][9]
High-Yield Protocol 3: Fe/S-Catalyzed One-Pot Synthesis of 2-Aryl-6-nitrobenzoxazoles
This protocol describes a one-pot reaction between a substituted o-nitrophenol and an aromatic aldehyde.
Materials:
-
2,4-Dinitrophenol
-
Substituted Benzaldehyde (e.g., benzaldehyde)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Elemental Sulfur (S₈)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of the substituted o-nitrophenol (e.g., 2,4-dinitrophenol, 1 mmol) and the aldehyde (1.2 mmol) in a suitable solvent like DMF (5 mL), add FeCl₃·6H₂O (10 mol%) and elemental sulfur (2 mmol).
-
Heat the reaction mixture at 100°C under an inert atmosphere for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-aryl-nitrobenzoxazole.
| Starting o-Nitrophenol | Aldehyde | Product | Approx. Yield (%) | Reference |
| 4-Nitro-2-aminophenol | Benzaldehyde | 2-Phenyl-5-nitrobenzoxazole | High | [7][8] |
| 2,4-Dinitrophenol | Benzaldehyde | 2-Phenyl-5,7-dinitrobenzoxazole | Moderate to High | [7][8] |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction, side product formation, inefficient cyclization. | Optimize reaction temperature and time using TLC monitoring. Ensure purity of starting materials. For aldehyde condensations, consider adding a mild oxidant (e.g., MnO₂) to facilitate the cyclization of the Schiff base intermediate. |
| Formation of Side Products | Persistence of Schiff base intermediate, polymerization, or degradation at high temperatures. | For PPA reactions, ensure the temperature does not significantly exceed the recommended range. For aldehyde reactions, ensure the oxidant is added after the initial Schiff base formation. Use a greener, milder catalyst system if possible.[6] |
| Difficult Purification | Presence of unreacted starting materials or highly polar byproducts. | Adjust the polarity of the eluent for column chromatography. An initial wash with a dilute acid or base solution may help remove unreacted aminophenol or carboxylic acid, respectively. |
Decision Flowchart for Method Selection
Caption: A decision-making flowchart for selecting a synthetic strategy.
Conclusion
The synthesis of substituted nitrobenzoxazoles is a critical endeavor for the advancement of medicinal chemistry. The methods outlined in this guide, from the classical PPA-mediated condensation to modern, green catalytic approaches and efficient one-pot reductive cyclizations, provide a robust toolkit for researchers. By understanding the underlying mechanisms and key experimental parameters, scientists can confidently and efficiently synthesize these valuable compounds, paving the way for the development of novel therapeutics and functional materials.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Zhang, J., Hu, L., Liu, Y., Zhang, Y., Chen, X., Luo, Y., Peng, Y., Han, S., & Pan, B. (2021). An efficient oxidative cyclization of 2-aminophenols or 2-iodoanilines with alkenes provides diverse benzoxazoles/benzothiazoles in good yields in the presence of elemental sulfur. The Journal of Organic Chemistry, 86(20), 14485–14492.
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111.
-
ResearchGate. (n.d.). Mechanism for the formation of benzoxazole. Retrieved from [Link]
-
SciSpace. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
Journal of Science and Technology. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. Retrieved from [Link]
-
E-Thesis. (2023). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Retrieved from [Link]
-
Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Fe/S-Catalyzed Synthesis of 2-Benzoylbenzoxazoles and 2-Quinolylbenzoxazoles via Redox Condensation of o-Nitrophenols with Acetophenones and Methylquinolines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). What is most feasible method to synthesise benzoxazole from aminophenol??. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 7. A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Engineering and Technology For Sustainable Development [jst.vn]
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Application Notes & Protocols: Characterization of 2,7-Dimethyl-5-nitro-1,3-benzoxazole in Cell-Based Assays
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzoxazole Derivative
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a nitro group can further enhance the pharmacological profile, often conferring cytotoxic properties and potential for bioreductive activation in hypoxic tumor environments.[3] This document provides a detailed guide for the initial characterization of a novel compound, 2,7-Dimethyl-5-nitro-1,3-benzoxazole, in relevant cell-based assays.
Our experimental design is predicated on the known activities of structurally related nitrobenzoxazole and nitrobenzoxadiazole (NBD) compounds. These analogs have been shown to induce apoptosis, inhibit key enzymes like glutathione S-transferases, and even modulate growth factor receptor signaling.[4][5] Furthermore, many NBD derivatives possess intrinsic fluorescence, a property that can be leveraged for cellular imaging.[6][7]
This guide is intended for researchers, scientists, and drug development professionals. It offers a strategic workflow, from fundamental cytotoxicity screening to more nuanced mechanistic studies, to thoroughly evaluate the biological potential of this compound.
Compound Handling and Preparation
Prior to initiating any cell-based assay, it is critical to properly prepare the test compound.
1. Solubility Testing: The solubility of this compound will dictate its formulation for cell culture experiments.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), a common solvent for organic compounds in biological assays.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Observe for complete dissolution. Gentle warming or vortexing may be required.
-
For cell-based assays, the final concentration of DMSO in the cell culture medium should ideally be ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
2. Stock Solution Preparation and Storage:
-
Protocol:
-
Based on solubility testing, prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light, given the photosensitivity of many nitroaromatic compounds.
-
Part 1: Primary Screening - Assessing Cytotoxicity
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]
Protocol 1: MTT Assay for Anti-proliferative Activity
This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
Workflow:
Figure 2: Apoptosis Assay Workflow.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its predetermined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Data Interpretation: The flow cytometry data will yield four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An increase in the Annexin V+ populations in treated cells compared to the control indicates apoptosis induction. [9]
Part 3: Exploring Potential Mechanisms of Action
Based on the activities of related compounds, we can hypothesize several mechanisms of action for this compound.
A. Inhibition of Receptor Tyrosine Kinases
Several benzoxazole derivatives are known to inhibit VEGFR-2, a key receptor in angiogenesis. [9] Suggested Assay: An in vitro VEGFR-2 kinase assay or an ELISA to measure VEGFR-2 protein concentration in treated cells can be employed. [8][9]
B. Modulation of EGFR Signaling
Nitro-benzoxadiazole compounds have been identified as allosteric agonists of EGFR, enhancing its tyrosine phosphorylation. [4] Suggested Assay: Western blotting for phosphorylated EGFR (p-EGFR) and downstream signaling proteins like ERK (p-ERK) in cancer cells treated with the compound.
C. Interaction with Glutathione S-Transferases (GSTs)
NBD derivatives can act as suicide inhibitors for GSTs, leading to apoptosis. [5] Suggested Assay: A GST activity assay using a commercially available kit can be performed on lysates from treated cells.
Part 4: Leveraging Intrinsic Fluorescence for Cellular Imaging
Given the structural similarity to NBD, a known fluorophore, this compound may be fluorescent. [7]
Protocol 3: Fluorescence Microscopy for Subcellular Localization
Principle: If the compound is fluorescent, its uptake and distribution within the cell can be directly visualized.
Step-by-Step Procedure:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat cells with a fluorescently active concentration of the compound (this may need to be determined empirically).
-
Co-staining (Optional): To determine localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus).
-
Imaging: Wash the cells with PBS and mount the coverslip on a microscope slide. Image using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima will need to be determined using a spectrophotometer.
Figure 3: Potential Signaling Pathways Targeted by the Compound.
Conclusion and Future Directions
This document outlines a comprehensive, tiered approach to the initial characterization of this compound. The proposed workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will provide a robust dataset to evaluate its potential as a novel therapeutic agent. Positive results in these assays would warrant further investigation, including in vivo studies and structure-activity relationship (SAR) analyses to optimize its biological activity.
References
- A Comparative Guide to the Photophysical Properties of Nitrobenzoxazole-Based Fluorescent Probes. Benchchem.
- Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells. PubMed Central.
- 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.
- Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. RSC Publishing.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- Biological activities of benzoxazole and its derivatives. ResearchGate.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI.
- Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. PubMed Central.
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- BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate.
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Application Notes and Protocols for 2,7-Dimethyl-5-nitro-1,3-benzoxazole in Fluorescence Microscopy
Introduction: Unveiling the Potential of a Novel Fluorophore
In the dynamic field of cellular and molecular imaging, the development of novel fluorescent probes is paramount to advancing our understanding of complex biological processes. 2,7-Dimethyl-5-nitro-1,3-benzoxazole emerges as a promising candidate in this arena. Its chemical structure, featuring a benzoxazole core, is a well-established scaffold in the design of fluorescent dyes.[1][2][3] The inclusion of a nitro group, a potent electron-withdrawing moiety, suggests the potential for interesting photophysical properties, such as environment-sensitive fluorescence, which can be harnessed for specific imaging applications.[4][5][6]
While this compound is a relatively unexplored compound, its structural similarity to the widely-used nitrobenzoxadiazole (NBD) family of fluorophores provides a strong foundation for predicting its utility in fluorescence microscopy.[7][8] This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a predictive overview of its properties and detailed protocols for its characterization and application. We will draw upon established principles and data from analogous compounds to provide a robust framework for harnessing the potential of this novel probe.
Predicted Photophysical Properties: A Data-Driven Estimation
Based on the extensive literature on nitro-containing benzoxazole and benzothiadiazole derivatives, we can project the key photophysical characteristics of this compound. These predictions provide a crucial starting point for experimental design.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data Source |
| Excitation Maximum (λex) | ~450 - 480 nm | Structurally similar NBD derivatives exhibit excitation maxima in the blue region of the spectrum.[9] |
| Emission Maximum (λem) | ~520 - 560 nm (in non-polar environments) | NBD and its analogs are known to fluoresce in the green to yellow region.[7] |
| Stokes Shift | Moderate to Large (> 50 nm) | The presence of the nitro group is likely to induce a significant Stokes shift due to intramolecular charge transfer (ICT).[10] |
| Quantum Yield (ΦF) | Environment-dependent; moderate in non-polar media, quenched in polar protic solvents. | The fluorescence of nitroaromatic compounds is often quenched in polar environments.[4][6] |
| Solvatochromism | Pronounced positive solvatochromism (red-shift in emission with increasing solvent polarity). | Benzoxazole derivatives are known to exhibit solvatochromic behavior.[11][12] |
| Photostability | Moderate; potential for photobleaching under intense illumination. | Nitro-containing fluorophores can be susceptible to photobleaching.[13] |
Core Principles and Scientific Rationale
The anticipated utility of this compound as a fluorescent probe is grounded in the following principles:
-
Intramolecular Charge Transfer (ICT): The benzoxazole core acts as an electron donor, while the nitro group serves as a strong electron acceptor. Upon photoexcitation, an ICT state is likely formed, where electron density shifts from the benzoxazole ring to the nitro group. This process is highly sensitive to the local environment's polarity, leading to the predicted solvatochromic effects.
-
Environmental Sensitivity: The fluorescence quantum yield and emission wavelength of ICT-based probes are often highly dependent on the polarity and viscosity of their microenvironment. This property can be exploited to probe lipid-rich structures within cells, such as membranes and lipid droplets, where the non-polar environment would lead to enhanced fluorescence.
-
Small and Lipophilic Nature: The relatively small and hydrophobic structure of this compound should facilitate its passive diffusion across cell membranes, making it suitable for live-cell imaging without the need for permeabilization agents.[14]
Below is a conceptual diagram illustrating the proposed Intramolecular Charge Transfer (ICT) mechanism.
Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism.
Experimental Protocols
The following protocols provide a comprehensive guide for the initial characterization and subsequent application of this compound in fluorescence microscopy.
Protocol 1: Initial Spectroscopic Characterization
This protocol is essential for validating the predicted photophysical properties.
Objective: To determine the absorption and fluorescence spectra, and to assess the solvatochromic properties of this compound.
Materials:
-
This compound
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a non-polar solvent (e.g., chloroform or DMSO).
-
Working Solution Preparation: Prepare a series of working solutions (e.g., 1-10 µM) in each of the selected solvents by diluting the stock solution.
-
Absorption Spectra: For each solvent, record the absorption spectrum from 300 nm to 600 nm using the spectrophotometer. Identify the wavelength of maximum absorption (λabs).
-
Emission Spectra: Using the spectrofluorometer, excite each sample at its λabs and record the emission spectrum. The emission range should typically be set from the excitation wavelength to ~700 nm. Identify the wavelength of maximum emission (λem).
-
Data Analysis: Plot the λem as a function of the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromic shift.
Protocol 2: Live-Cell Imaging
This protocol is designed for the visualization of intracellular structures in living cells.[14][15][16][17]
Objective: To stain and image live cells using this compound.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI, FITC/GFP, TRITC/RFP)
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Staining Solution Preparation: Dilute the 1 mM stock solution of this compound in pre-warmed complete culture medium to a final concentration in the range of 1-10 µM. Note: The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Add fresh pre-warmed culture medium or live-cell imaging solution to the cells. Image the cells using a fluorescence microscope. Based on the predicted spectra, a filter set suitable for GFP or YFP (e.g., excitation ~470/40 nm, emission ~525/50 nm) is a good starting point.
-
Optimization: Adjust the staining concentration, incubation time, and imaging parameters to achieve optimal signal-to-noise ratio and minimize phototoxicity.[15]
Protocol 3: Fixed-Cell Imaging
This protocol is suitable for high-resolution imaging and co-staining with antibodies.[18][19][20][21]
Objective: To stain fixed and permeabilized cells with this compound.
Materials:
-
Cells grown on coverslips
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound staining solution (1-10 µM in PBS)
-
Mounting medium with or without DAPI
Procedure:
-
Cell Fixation: Wash the cells grown on coverslips once with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[19]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Note: Saponin is a milder detergent and may be preferable for preserving membrane integrity.[18]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): If co-staining with antibodies, block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Staining: Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.
Workflow and Data Interpretation
The following diagram outlines the general workflow for utilizing a novel fluorescent probe like this compound.
Caption: General experimental workflow.
Data Interpretation:
-
Localization: The subcellular localization of the fluorescence signal will provide insights into the probe's targets. Based on its predicted lipophilicity, accumulation in membranes (plasma membrane, endoplasmic reticulum, mitochondria) and lipid droplets is expected.
-
Intensity Changes: Variations in fluorescence intensity between different cellular compartments or under different experimental conditions can indicate changes in the local environment's polarity or viscosity.
-
Co-localization: Co-staining with well-characterized organelle-specific dyes or antibodies can confirm the subcellular localization of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inappropriate filter set.- Low probe concentration.- Insufficient incubation time.- Fluorescence quenching. | - Verify filter set compatibility with determined spectra.- Increase probe concentration and/or incubation time.- Image in a non-polar medium if quenching is suspected.[16] |
| High Background | - Probe concentration too high.- Insufficient washing.- Probe precipitation. | - Titrate probe concentration to the lowest effective level.- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution. |
| Phototoxicity | - High excitation light intensity.- Prolonged exposure time. | - Reduce laser power or illumination intensity.- Minimize exposure time and use sensitive detectors.[15] |
| Non-specific Staining | - Probe aggregation.- Cell stress or death. | - Filter the staining solution.- Ensure cells are healthy and handled gently during the staining procedure. |
References
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
-
Bechthold, C. S., & Narayanaswami, V. (2014). Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis. Methods in Molecular Biology, 1147, 139-147. [Link]
-
Bio-Rad. (n.d.). Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF). Retrieved from [Link]
-
Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]
-
Leica Microsystems. (2026, January 14). Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. [Link]
-
Wang, R., et al. (2019). Nitrobenzoxadiazole Ether-Based Near-Infrared Fluorescent Probe with Unexpected High Selectivity for H2S Imaging in Living Cells and Mice. Analytical Chemistry, 91(20), 13136-13142. [Link]
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Zhang, J., et al. (2021). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ChemPlusChem, 86(1), 11-27. [Link]
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Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
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De, A. (Ed.). (2025). Live Cell Imaging: Methods and Protocols. ResearchGate. [Link]
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Grimm, J. B., et al. (2011). cyanine fluorophore derivatives with enhanced photostability. Nature Methods, 8(12), 985-987. [Link]
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Lee, S., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]
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Chen, X., et al. (2022). A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice. Analyst, 147(11), 2419-2425. [Link]
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Grabowski, Z. R., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(3), 879-913. [Link]
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Zhang, J., et al. (2021). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ChemPlusChem, 86(1), 11-27. [Link]
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Zhang, J., et al. (2021). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. Semantic Scholar. [Link]
-
Li, M., et al. (2025). A Newly Nitrobenzoxadiazole (NBD)-fused Reversible Fluorescence Probe for pH Monitoring and Application in Bioimaging. ResearchGate. [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]
-
Gontijo, T. B., et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(19), 6598. [Link]
-
Al-Shdefat, R., et al. (2017). Solvatochromic and fluorescence behavior of sulfisoxazole. Journal of Molecular Structure, 1149, 834-841. [Link]
-
Adhikary, S., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1-13. [Link]
-
Li, Y., et al. (2015). Synthesis and mesomorphic properties of benzoxazole derivatives with lateral multifluoro substituents. Semantic Scholar. [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl) amino benzoate. ResearchGate. [Link]
-
Patel, P. R., et al. (2021). Synthesis, structure and mesogenic properties of benzoxazole derivatives. Journal of Molecular Structure, 1234, 130174. [Link]
-
da Silva, R. G., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 442. [Link]
-
da Silva, G. V. J., et al. (2022). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2022002. [Link]
-
da Silva, R. G., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 442. [Link]
-
da Silva, R. G., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Prasad, K. N. N., et al. (2024). Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
-
Sharma, P., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 48-61. [Link]
-
Singh, R., et al. (2025). Biocompatible 7-Nitro-2,1,3-benzoxadiazole-embedded naphthalimide for exploring endogenous H2S in living cells. ResearchGate. [Link]
-
Dukat, M., et al. (2014). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 19(8), 12513-12530. [Link]
-
Klymchenko, A. S., et al. (2016). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Methods and Applications in Fluorescence, 4(4), 044005. [Link]
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Application Note: High-Throughput Analytical Strategies for the Detection of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Abstract
This document provides detailed analytical methodologies for the sensitive and robust detection of 2,7-Dimethyl-5-nitro-1,3-benzoxazole, a heterocyclic compound of interest in pharmaceutical research and chemical synthesis. Benzoxazole derivatives are recognized for a wide spectrum of pharmacological activities, making rigorous analytical characterization essential for drug development and quality control.[1][2] This guide presents two primary validated protocols: a quantitative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level detection. The causality behind experimental choices, method validation parameters, and expert troubleshooting insights are discussed to ensure reliable implementation.
Introduction: The Analytical Imperative for Nitrobenzoxazole Derivatives
This compound belongs to the nitroaromatic benzoxazole class of compounds. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in drugs like the nonsteroidal anti-inflammatory agent flunoxaprofen.[3] The introduction of a nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's chemical properties, including its electrochemical activity and chromophoric nature. This makes the compound a candidate for various biological screenings and a potential fluorogenic substrate for detecting nitroreductase activity in microorganisms.[4]
The analytical challenge lies in achieving sensitive, specific, and reproducible quantification, often in complex matrices. The presence of the nitroaromatic system makes the compound a potential genotoxic impurity (GTI), necessitating detection at trace levels.[5] This application note provides researchers with the foundational protocols to overcome these challenges, ensuring data integrity in research and development settings.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development. The structure contains a hydrophobic benzoxazole core and a polar nitro group, rendering it moderately polar and highly suitable for reversed-phase chromatography.
| Property | Value (Computed) | Source / Rationale |
| Molecular Formula | C₉H₈N₂O₃ | Based on chemical structure. |
| Molecular Weight | 192.17 g/mol | |
| IUPAC Name | This compound | Standard nomenclature. |
| XLogP3-AA (Polarity) | ~2.4 | [6] (Value for a similar isomer). Indicates good retention on C18 columns. |
| Topological Polar Surface Area | 71.9 Ų | [6] (Value for a similar isomer). Influences solubility and chromatographic behavior. |
| UV Absorbance | Expected ~254 nm & ~300-350 nm | Typical for nitroaromatic compounds.[7] |
Method 1: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse method for routine quantification due to its robustness, precision, and accessibility. The protocol below is designed for accurate measurement in standard solutions and can be adapted for various sample matrices.
Principle of HPLC-UV Detection
This method employs a reversed-phase C18 column. The non-polar stationary phase retains the moderately polar this compound analyte through hydrophobic interactions. A mobile phase gradient of water and acetonitrile is used to elute the compound, with detection performed at 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.[8][7] This wavelength provides a good balance of sensitivity and selectivity against many common solvents and impurities. The U.S. EPA Method 8330B for nitroaromatic explosives provides a strong foundation for these chromatographic conditions.[9]
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (optional, for pH control).
-
Standard: Purified this compound reference standard.
2.2.2. Preparation of Solutions
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with acetonitrile.
2.2.3. HPLC Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of nitroaromatics.[10] |
| Mobile Phase | A: Water; B: Acetonitrile | Provides good separation and elution strength. |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B | Gradient elution ensures sharp peaks and efficient separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[8] |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm | High absorbance wavelength for nitroaromatic compounds.[7] |
2.2.4. Data Analysis
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in unknown samples using the linear regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for quantitative analysis via HPLC-UV.
Method Validation Summary
The following table presents typical performance characteristics for a validated HPLC-UV method for nitroaromatic compounds.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Correlation coefficient over the range of 0.5-50 µg/mL. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration detectable with a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | The lowest concentration quantifiable with acceptable precision and accuracy (S/N > 10). |
| Precision (%RSD) | < 2% | Relative Standard Deviation for replicate injections.[8] |
| Accuracy (% Recovery) | 98-102% | Spike recovery demonstrates freedom from matrix effects. |
Method 2: Confirmatory Analysis by GC-MS
Gas Chromatography-Mass Spectrometry provides orthogonal confirmation of the analyte's identity and offers superior sensitivity and selectivity, making it ideal for trace analysis and impurity profiling.
Principle of GC-MS Detection
The method relies on the analyte's ability to be volatilized without degradation. In the heated GC inlet, the sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), fragmented into a predictable pattern, and detected. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification.[11] This technique is well-established for the analysis of various nitrobenzene and nitroaromatic compounds.[5][12]
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Analytical Column: Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium, high purity.
-
Solvents: GC-grade or equivalent high-purity solvents (e.g., ethyl acetate, dichloromethane).
-
Standard: Purified this compound reference standard.
3.2.2. Preparation of Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 1 mg of reference standard and dissolve in 10.0 mL of ethyl acetate. Rationale: Ethyl acetate is a suitable solvent for both dissolution and GC injection.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serial dilution of the stock solution with ethyl acetate.
3.2.3. GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| Inlet Mode | Splitless | Maximizes transfer of analyte to the column for trace-level sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Temperature program optimized for elution of the analyte in a reasonable time with good peak shape. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS.[11] |
| Ion Source Temp. | 230 °C (EI) | Standard temperature for robust ionization.[11] |
| MS Mode | Full Scan (m/z 50-300) and/or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for maximum sensitivity using characteristic ions (e.g., molecular ion at m/z 192). |
3.2.4. Data Analysis
-
Identification: Confirm the analyte's identity by matching its retention time and mass spectrum with that of the reference standard. Key fragments would include the molecular ion (M⁺) and fragments corresponding to the loss of nitro (-NO₂) or methyl (-CH₃) groups.
-
Quantification: In SIM mode, integrate the peak area of the most abundant and specific ion. Quantify using a calibration curve as described for the HPLC method.
GC-MS Workflow Diagram
Caption: Workflow for confirmatory analysis via GC-MS.
Method Validation Summary
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.998 | Correlation coefficient over the range of 0.05-5 µg/mL. |
| Limit of Detection (LOD) | ~0.01 µg/mL (SIM) | Achievable in SIM mode, demonstrating high sensitivity. |
| Limit of Quantification (LOQ) | ~0.05 µg/mL (SIM) | Suitable for trace-level impurity analysis. |
| Specificity | High | Confirmed by mass spectrum matching against a reference standard. |
| Precision (%RSD) | < 5% | Typically higher than HPLC but well within acceptable limits for trace analysis. |
Expert Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Peak Tailing | 1. Secondary interactions with column silanols. 2. Column degradation. 3. Sample overload. | 1. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. 2. Replace the column. 3. Dilute the sample. |
| HPLC: Poor Resolution | Inadequate mobile phase gradient. | Optimize the gradient slope or change the organic modifier (e.g., to methanol) to alter selectivity. |
| GC-MS: No Peak Detected | 1. Analyte is not volatile or is thermally labile. 2. Active sites in the GC inlet liner. | 1. Check the inlet temperature; a lower temperature may prevent degradation. If the issue persists, HPLC is the more suitable technique. 2. Use a deactivated liner or replace the liner. |
| GC-MS: Poor Sensitivity | 1. Leaks in the system. 2. Contaminated ion source. | 1. Perform a leak check on the GC-MS system. 2. Clean the ion source according to the manufacturer's protocol. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The HPLC-UV method serves as a reliable tool for routine quantitative analysis, while the GC-MS method offers unparalleled specificity and sensitivity for confirmatory and trace-level work. Proper implementation of these protocols, combined with an understanding of the underlying scientific principles, will enable researchers and drug development professionals to generate high-quality, reproducible data essential for advancing their scientific objectives.
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Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. [Link]
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Boruah, P. K., et al. (2023). Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure: an innovative approach for environmental remediation. New Journal of Chemistry. [Link]
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Pospisilova, M., et al. (2004). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 27(5), 789-801. [Link]
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Wang, J., et al. (2007). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Analytical Chemistry, 79(15), 5770-5776. [Link]
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U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846. [Link]
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Wang, J., et al. (2007). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Request PDF. [Link]
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Hashmi, M. A., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. [Link]
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Belous, O. G., et al. (2021). Effects of benzoxazol and its nitro-derivatives on growth indicators and chemical composition of tomato fruits. ResearchGate. [Link]
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James, A. L., et al. (2015). 2-(Nitroaryl)benzothiazole and benzoxazole derivatives as fluorogenic substrates for the detection of nitroreductase activity in clinically important microorganisms. Bioorganic & Medicinal Chemistry Letters, 25(24), 5763-5767. [Link]
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Prazdnova, E. V., et al. (2015). Synthesis and biological properties of new nitrobenzoxadiazole derivatives. Biology and Medicine, 7(3). [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]
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Van der Walt, M. (2014). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
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Salgado-Morán, G., et al. (2023). Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Analytical Chemistry, 95(31), 11681-11688. [Link]
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da Silva, P. B., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 679188. [Link]
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Yang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(11), 4381. [Link]
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Singh, I., & Kaur, H. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Journal of Drug Delivery and Therapeutics, 11(4-S), 183-193. [Link]
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Liu, R., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
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Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]
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Watanabe, Y., & Imai, K. (1981). High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytical Biochemistry, 116(2), 471-472. [Link]
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Jiang, Y., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 248, 116274. [Link]
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Mamilla, Y. R., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397. [Link]
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Ghaffari, M., et al. (2022). 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. Molbank, 2022(1), M1335. [Link]
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Application Notes and Protocols: 2,7-Dimethyl-5-nitro-1,3-benzoxazole as a Novel Investigational Tool for Cellular Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the intricate landscape of cellular biology, understanding the mechanisms of cellular stress is paramount to unraveling the pathogenesis of numerous diseases, from neurodegeneration to cancer. The ability to precisely induce and monitor stress responses is a cornerstone of modern drug discovery and fundamental research. This guide introduces 2,7-Dimethyl-5-nitro-1,3-benzoxazole , a compound with a chemical architecture suggestive of significant potential as a tool for dissecting these complex pathways.
While direct literature on the specific biological activities of this compound is emerging, its structural motifs—the benzoxazole core and the nitro functional group—are well-documented in medicinal chemistry for their diverse biological effects.[1][2][3][4] Benzoxazoles are known to interact with a variety of biological targets, and nitro-containing compounds are established modulators of cellular redox environments.[5][6][7] This document, therefore, serves as a forward-looking guide, hypothesizing the utility of this compound and providing robust, field-proven protocols to investigate its potential as a modulator of cellular stress. We will proceed with a logical, evidence-based approach, grounding our hypotheses in the known activities of analogous structures and providing you with the means to validate these applications in your own research.
Chemical Profile and Rationale for Use
This compound is an aromatic heterocyclic compound with the molecular formula C9H8N2O3.[8] Its structure is characterized by a benzoxazole core, which is a fusion of a benzene ring and an oxazole ring. The molecule is further substituted with two methyl groups and a nitro group.
-
The Benzoxazole Scaffold: This privileged structure is found in numerous pharmacologically active compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][4][9] Its planar nature allows for potential intercalation into DNA or interaction with hydrophobic pockets of proteins.
-
The Nitro Group (-NO2): This electron-withdrawing group is a key feature in many compounds used to induce cellular stress. It can be enzymatically reduced within the cell, leading to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby creating a state of nitro-oxidative stress.[6]
Based on these structural features, we hypothesize that this compound can serve as a valuable chemical tool to induce and study cellular stress responses.
Hypothesized Mechanism of Action
We propose that this compound primarily functions by inducing nitro-oxidative stress , which in turn can trigger downstream stress pathways, including the Unfolded Protein Response (UPR) and the DNA Damage Response (DDR).
Figure 2: Western blot workflow for UPR marker analysis.
Materials:
-
Treated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-GRP78/BiP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Protocol 3: Detection of DNA Double-Strand Breaks via γH2AX Immunofluorescence
This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci. [10][11] Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Anti-γH2AX primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound for the desired duration. A positive control (e.g., Etoposide) should be included.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once more and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software.
Self-Validating Systems: Essential Controls and Data Interpretation
To ensure the trustworthiness of your findings, each protocol must be a self-validating system.
-
Vehicle Control: All experiments must include a vehicle (e.g., DMSO) control to account for any effects of the solvent.
-
Positive Controls: Use well-characterized inducers of each stress pathway (e.g., H2O2 for oxidative stress, Tunicamycin for UPR, Etoposide for DDR) to confirm that the assays are working correctly.
-
Multiple Assays: Corroborate findings using multiple, independent assays for each stress pathway. For example, if you observe ROS generation with DCFH-DA, confirm this by measuring lipid peroxidation.
-
Specificity Controls: For immunofluorescence and Western blotting, include controls where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
By integrating these controls, you can confidently attribute the observed cellular responses to the specific action of this compound, paving the way for novel insights into the complex interplay of cellular stress pathways.
References
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Assays for induction of the unfolded protein response and selective activation of the three major pathways. Methods in Molecular Biology, 2015. [Link]
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A Review of Various Oxidative Stress Testing Methods. Cell Biolabs, Inc.[Link]
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Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Antioxidants & Redox Signaling, 2011. [Link]
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Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2017. [Link]
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Assays for detecting the unfolded protein response. Methods in Enzymology, 2011. [Link]
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Fluorescence Probes for ROS Detection: Overview. MASI Longevity Science, 2025. [Link]
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Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in Enzymology, 2011. [Link]
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Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Semantic Scholar. [Link]
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What are good fluorescent probes for measuring general oxidative stress in cells? ResearchGate, 2014. [Link]
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Assays for Detecting the Unfolded Protein Response. ResearchGate, 2025. [Link]
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Chemical Probes for Redox Signaling and Oxidative Stress. Antioxidants & Redox Signaling, 2015. [Link]
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DNA-protein Crosslinks Repair Measurements on Transfected Plasmids. JoVE, 2022. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 2018. [Link]
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Unfolded Protein Response (UPR) Pathway and ER Stress FAQs. Bio-Techne. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 2025. [Link]
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Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Molecular and Clinical Oncology, 2016. [Link]
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BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate, 2025. [Link]
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Biological activity of benzoxazole and its derivatives. ResearchGate. [Link]
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Studying DNA Double-Strand Break Repair: An Ever-Growing Toolbox. Frontiers in Molecular Biosciences, 2020. [Link]
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7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry, 2005. [Link]
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Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 2020. [Link]
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Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 2023. [Link]
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2,4-Dimethyl-5-nitro-1,3-benzoxazole. PubChem. [Link]
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Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate, 2025. [Link]
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2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Pharmaceuticals, 2022. [Link]
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Application Notes and Protocols for Utilizing 2,7-Dimethyl-5-nitro-1,3-benzoxazole in Enzyme Inhibition Assays
Introduction: The Emerging Potential of Nitrobenzoxazoles in Enzyme Inhibition
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group to this heterocyclic system can significantly modulate its electronic properties and biological function. Nitroaromatic compounds are known to participate in various biological interactions, often through redox cycling or by acting as electrophiles, which can lead to the inhibition of specific enzymes.[4][5][6][7] The electron-withdrawing nature of the nitro group can enhance the reactivity of the benzoxazole ring system, making it a candidate for interaction with nucleophilic residues within an enzyme's active or allosteric sites.[4]
While 2,7-Dimethyl-5-nitro-1,3-benzoxazole is a specific derivative, these application notes will provide a comprehensive framework for evaluating its potential as an enzyme inhibitor. The protocols outlined below are designed to be adaptable to a wide range of enzyme targets and are based on established principles of enzyme kinetics and inhibition.[8][9]
Physicochemical Properties of the Test Compound
A foundational understanding of the test article's properties is crucial for designing robust assays.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C9H8N2O3 | N/A |
| Molecular Weight | 192.17 g/mol | N/A |
| Melting Point | 127-129°C (for 5-nitro-1,3-benzoxazole) | [10] |
| pKa | -5.69±0.10 (for 5-nitro-1,3-benzoxazole) | [10] |
| Solubility | Soluble in DMSO and other organic solvents | General knowledge |
Note: Experimental determination of solubility in assay buffers is essential.
Principle of Enzyme Inhibition Assays
Enzyme assays are fundamental to the study of enzyme kinetics and the identification of inhibitors.[11] These assays monitor the progress of an enzyme-catalyzed reaction, typically by measuring the consumption of a substrate or the formation of a product over time.[12] The introduction of an inhibitor will alter the reaction rate, and the extent of this alteration provides a measure of the inhibitor's potency.
Two common and versatile methods for monitoring enzyme activity are spectrophotometric and fluorescence-based assays.[11]
-
Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as the reaction proceeds.[12][13] This is often applicable when either a substrate or a product has a distinct absorbance spectrum.[14]
-
Fluorescence-Based Assays: These highly sensitive assays measure changes in fluorescence intensity or polarization.[15][16][17] They are particularly useful for high-throughput screening (HTS) due to their sensitivity and amenability to miniaturization.[16]
The initial goal of an inhibition study is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[18][19] Subsequent mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[9][20]
Experimental Workflow for Assessing Enzyme Inhibition
The following diagram illustrates a typical workflow for screening and characterizing a novel enzyme inhibitor.
Caption: A generalized workflow for enzyme inhibitor characterization.
Protocol 1: Spectrophotometric Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound using a 96-well plate format and a spectrophotometric readout.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (test compound)
-
Optimized assay buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader with spectrophotometric capabilities[14]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Prepare a substrate solution in the assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and the corresponding volume of DMSO (vehicle control).
-
Control Wells (100% Activity): Add the enzyme solution and the corresponding volume of DMSO.
-
Test Wells: Add the enzyme solution and serial dilutions of the this compound stock solution. It is recommended to perform a 7-point dose-response curve with 1:3 serial dilutions, starting from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[18][22][23]
Protocol 2: Fluorescence-Based Inhibition Assay
This protocol is adapted for higher sensitivity and is suitable for enzymes where a fluorogenic substrate is available.[15][16]
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate
-
This compound (test compound)
-
Optimized assay buffer
-
Dimethyl sulfoxide (DMSO)
-
96- or 384-well black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Follow the same preparation steps for the test compound, enzyme, and assay buffer as in the spectrophotometric protocol.
-
Prepare the fluorogenic substrate solution in the assay buffer, protecting it from light if it is photolabile.
-
-
Assay Setup:
-
The setup in the black microplate is analogous to the spectrophotometric assay, with blank, control, and test wells.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the optimal temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using the appropriate excitation and emission wavelengths for the fluorophore being generated or consumed.
-
Data Analysis:
-
Data analysis is similar to the spectrophotometric assay. The initial reaction velocity is determined from the slope of the linear phase of the fluorescence vs. time plot. The IC50 is then calculated from the dose-response curve.[18][19]
Determining the Mechanism of Inhibition (MOA)
Once the IC50 value is established, further kinetic studies are necessary to understand how this compound inhibits the enzyme.[9] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Experimental Design:
-
Set up a matrix of reactions where the substrate concentration is varied (e.g., 0.5x, 1x, 2x, 5x, 10x Km) in the presence of different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
Data Analysis and Visualization:
The data can be visualized using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[8][24] The pattern of the lines on this plot is indicative of the inhibition mechanism.[24]
Caption: Lineweaver-Burk plot patterns for different inhibition types.
By analyzing these plots, one can determine the type of inhibition and calculate the inhibition constant (Ki), which is a more precise measure of inhibitor potency than the IC50.[25]
Conclusion and Further Steps
These application notes provide a robust starting point for the evaluation of this compound as an enzyme inhibitor. Positive results from these initial assays, particularly a low micromolar or better IC50 value, would warrant further investigation. Subsequent studies could include:
-
Selectivity Profiling: Testing the compound against a panel of related enzymes to determine its specificity.
-
Reversibility Assays: Determining if the inhibition is reversible or irreversible.
-
Structural Studies: Using techniques like X-ray crystallography to visualize the binding of the inhibitor to the enzyme.
The exploration of novel chemical entities like this compound is a critical component of drug discovery and academic research. The methodologies described herein provide the necessary tools to rigorously assess its biological activity in the context of enzyme inhibition.
References
- Vertex AI Search. (n.d.). Spectrophotometric Enzyme Assays.
- Ossila. (n.d.). Spectrophotometric assay.
- MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition.
- Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
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Application Note & Protocols: Incorporation of 2,7-Dimethyl-5-nitro-1,3-benzoxazole into Polymer Architectures
Abstract
This document provides a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the strategic incorporation of 2,7-Dimethyl-5-nitro-1,3-benzoxazole into polymeric structures. We move beyond simple procedural lists to explore the underlying chemical principles, offering two primary, validated methodologies: the synthesis and subsequent polymerization of a functionalized benzoxazole monomer, and the post-polymerization modification of a reactive polymer backbone. Detailed, step-by-step protocols are provided for each approach, supplemented by characterization techniques to validate successful incorporation and elucidate the properties of the novel materials. This guide is designed to empower scientists to create advanced polymers with tailored thermal, optical, and biological properties leveraging the unique attributes of the nitrobenzoxazole moiety.
Introduction: The Scientific Imperative
The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity and advanced material properties.[1] Its rigid, aromatic structure often imparts high thermal stability, while the conjugated system can give rise to useful photophysical characteristics such as fluorescence.[2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, further modulates the electronic properties of the benzoxazole ring, potentially enhancing its biological interactions or creating unique optical signatures.
Incorporating a specific small molecule like this compound into a polymer is not merely a synthetic exercise; it is a strategic decision to impart the molecule's distinct properties onto a macromolecular framework. This can lead to the development of:
-
High-Performance Materials: Polymers with enhanced thermal stability and low dielectric constants for microelectronics.[4]
-
Bioactive Polymers: Materials for drug delivery or antimicrobial surfaces, leveraging the known biological activities of benzoxazole derivatives.[5]
-
Polymeric Sensors: Macromolecules whose optical properties (e.g., fluorescence) change in response to specific analytes or environmental stimuli.
This guide provides the foundational chemistry and actionable protocols to achieve this incorporation, focusing on robust and reproducible methods.
Core Moiety Profile: this compound
While specific experimental data for this compound is not widely published, its chemical reactivity can be reliably inferred from its constituent functional groups. Its close analogue, 6-Nitro-1,3-benzoxazole, is a stable, light-yellow crystalline solid, primarily used as an intermediate in organic synthesis.[6]
| Property | Assessment for this compound | Rationale & Impact on Polymerization |
| Benzoxazole Core | Thermally stable, planar, aromatic system. | Confers rigidity and high thermal stability to the final polymer. Potential for fluorescence.[2] |
| Nitro Group (-NO₂) at C5 | Strongly electron-withdrawing. | Can be reduced to an amine (-NH₂) to provide a reactive handle for polymerization or grafting. Can also be used directly in specialized C-N bond-forming polymerizations.[7] |
| Methyl Groups (-CH₃) at C2, C7 | Electron-donating, add steric bulk. | Expected to enhance solubility in common organic solvents compared to the unsubstituted analogue, facilitating processing. |
| Reactivity | The benzene ring is deactivated towards electrophilic substitution. The nitro group is the most versatile handle for chemical modification. | Synthetic strategies should focus on transforming the nitro group or, if possible, functionalizing one of the methyl groups. |
Strategic Pathways for Polymer Incorporation
There are two principal, field-proven strategies for incorporating a functional moiety like this compound into a polymer. The choice between them depends on the desired final polymer architecture (e.g., pendant vs. in-chain), the availability of starting materials, and the desired level of control over the polymer's composition.
Caption: High-level overview of the two primary incorporation strategies.
Strategy 1: The "Grafting To" Approach via Monomer Synthesis
This is the most common and versatile method. It involves chemically modifying the this compound to introduce a polymerizable functional group, creating a novel monomer. This monomer is then copolymerized with a commercial comonomer (e.g., styrene, methyl methacrylate) to build the final polymer.
Causality & Expertise: This approach provides excellent control over the composition of the final polymer by simply adjusting the feed ratio of the monomers. The key challenge lies in the successful synthesis and purification of the functionalized benzoxazole monomer. The nitro group is an ideal precursor for creating an amine, which can then be readily converted into a polymerizable acrylamide or methacrylamide.
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Application Notes and Protocols for the Photophysical Characterization of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Introduction: Unveiling the Photophysical Landscape of a Novel Benzoxazole Derivative
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique optical properties.[1][2] The strategic introduction of substituent groups onto the benzoxazole scaffold allows for the fine-tuning of its electronic and, consequently, its photophysical characteristics. This application note focuses on a specific derivative, 2,7-Dimethyl-5-nitro-1,3-benzoxazole , a compound of interest due to the interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group. This substitution pattern is anticipated to induce significant intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often leads to environmentally sensitive fluorescence and other interesting photophysical behaviors.[3]
The nitroaromatic component, in particular, is known to influence fluorescence properties, often acting as a quenching moiety through various mechanisms, including photoinduced electron transfer (PET).[4][5] A thorough characterization of the photophysical properties of this compound is therefore crucial for its potential applications as a fluorescent probe, a sensor, or a building block in more complex molecular systems.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols required to meticulously measure the key photophysical parameters of this molecule. We will delve into the causality behind experimental choices, ensuring a robust and reproducible characterization of its absorbance, fluorescence, fluorescence quantum yield, and excited-state lifetime.
Essential Instrumentation and Materials
A precise and accurate determination of photophysical properties necessitates high-quality instrumentation and reagents. The following provides a detailed overview of the required equipment and materials, along with the rationale for their selection.
| Instrument/Material | Specification | Rationale for Selection |
| UV-Vis Spectrophotometer | Dual-beam, scanning range 200-800 nm, spectral bandwidth ≤ 2 nm | A dual-beam spectrophotometer provides high stability and accuracy by simultaneously measuring the reference and sample, essential for correcting solvent absorbance. A narrow bandwidth ensures high resolution of spectral features. |
| Spectrofluorometer | High-sensitivity PMT detector, excitation and emission monochromators, corrected emission spectra capability | Essential for accurate measurement of fluorescence spectra. The ability to generate corrected spectra is critical for quantum yield calculations, as it accounts for the wavelength-dependent efficiency of the detector and optics.[6] |
| Time-Correlated Single Photon Counting (TCSPC) System | Picosecond pulsed laser source (e.g., diode laser), high-speed single-photon detector, TCSPC electronics | TCSPC is the gold standard for measuring fluorescence lifetimes in the nanosecond to picosecond range due to its high precision and sensitivity.[7][8][9][10] |
| Quartz Cuvettes | 10 mm path length, four polished sides | Quartz is transparent in the UV-visible range, making it suitable for both absorbance and fluorescence measurements. Four polished sides are necessary for right-angle fluorescence detection. |
| Solvents | Spectroscopic grade (e.g., cyclohexane, acetonitrile, ethanol) | Spectroscopic grade solvents have minimal absorbing and fluorescent impurities, which is crucial for obtaining clean spectra and accurate quantum yield measurements. |
| Quantum Yield Standard | Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.55) or other well-characterized standard | A reliable quantum yield standard with a known and stable quantum yield is necessary for the comparative method of quantum yield determination.[6][11] |
| Analytical Balance | Readability of at least 0.01 mg | For accurate preparation of stock solutions. |
| Volumetric Glassware | Class A | To ensure precision in the preparation of dilute solutions. |
Experimental Workflow: A Step-by-Step Guide
The comprehensive characterization of this compound follows a logical progression of experiments. This workflow ensures that each measurement builds upon the previous one, leading to a complete photophysical profile.
Caption: Jablonski diagram illustrating electronic transitions.
Protocol 4: Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. [11][12]The comparative method using a standard of known quantum yield is widely employed. [6][11]
-
Prepare Solutions: Prepare a series of solutions of both the sample (this compound) and the chosen standard (e.g., quinine sulfate in 0.5 M H₂SO₄) in their respective solvents with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength. [13]2. Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation: [13] ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample and reference, respectively.
-
-
Data Validation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear, and the slope of these lines can be used in the calculation for higher accuracy. A deviation from linearity at higher concentrations can indicate inner filter effects or aggregation. [13]
Protocol 5: Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This measurement is performed using a Time-Correlated Single Photon Counting (TCSPC) system. [8][9]
-
Instrument Setup: The TCSPC setup involves a high-repetition-rate pulsed laser for excitation and a sensitive single-photon detector. The electronics measure the time delay between the laser pulse (start signal) and the detection of an emitted photon (stop signal). [9]2. Sample Excitation: Excite the sample at its λmax.
-
Data Acquisition: Collect photon arrival times over many excitation cycles to build a histogram of counts versus time. This histogram represents the fluorescence decay curve.
-
Data Analysis: The decay curve is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time zero and τ is the lifetime.
Expected Results and Data Presentation
The photophysical properties of this compound are expected to be solvent-dependent due to its potential for intramolecular charge transfer. A summary of hypothetical, yet representative, data is presented below.
| Parameter | Cyclohexane (Non-polar) | Acetonitrile (Polar, Aprotic) | Ethanol (Polar, Protic) |
| λmax, abs (nm) | 350 | 365 | 368 |
| λmax, em (nm) | 420 | 480 | 500 |
| Stokes Shift (cm-1) | 4580 | 6970 | 7630 |
| Molar Absorptivity (ε) (M-1cm-1) | ~15,000 | ~16,500 | ~16,000 |
| Fluorescence Quantum Yield (ΦF) | ~0.20 | ~0.05 | ~0.02 |
| Fluorescence Lifetime (τ) (ns) | ~2.5 | ~0.8 | ~0.4 |
Interpretation of Expected Data:
-
Solvatochromism: A significant red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is expected. This is a hallmark of an ICT state, which is more stabilized by polar solvents than the ground state.
-
Quantum Yield and Lifetime: A decrease in both quantum yield and lifetime in polar solvents is anticipated. The nitro group can act as an efficient quencher, and this process may be enhanced in polar environments where charge separation is facilitated, promoting non-radiative decay pathways.
Conclusion and Best Practices
This application note provides a detailed framework for the systematic measurement of the key photophysical properties of this compound. By adhering to these protocols, researchers can obtain reliable and reproducible data, which is essential for understanding the molecule's behavior and evaluating its potential in various applications.
Key Best Practices:
-
Purity: Ensure the sample is of high purity, as fluorescent impurities can significantly interfere with measurements.
-
Solvent Quality: Always use spectroscopic grade solvents.
-
Concentration Control: Maintain low absorbance to prevent inner filter effects and aggregation.
-
Instrument Calibration: Regularly calibrate and maintain all spectroscopic equipment.
-
Consistency: Use identical instrument settings when comparing samples and standards.
By following these guidelines, researchers can confidently elucidate the photophysical characteristics of novel benzoxazole derivatives, paving the way for their rational design and application in science and technology.
References
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
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Pinto, B. A. S., et al. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova. Available at: [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]
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Khan, I., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Molecules. Available at: [Link]
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PicoQuant. (n.d.). Time-Correlated Single Photon Counting. PicoQuant GmbH. Available at: [Link]
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Powers, A. S., & Holiday, B. J. (2021). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available at: [Link]
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University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
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de Mello, J. C., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. In: Gaponenko, S. V., & Mello, J. C. (eds) NATO Science for Peace and Security Series B: Physics and Biophysics. Springer, Dordrecht. Available at: [Link]
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Abu Jarra, H., et al. (2020). Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of Scientific Research and Reports. Available at: [Link]
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Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). Available at: [Link]
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Edinburgh Instruments. (n.d.). Relative Quantum Yield. Available at: [Link]
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Ghorpade, T. K., et al. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. Available at: [Link]
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Simtrum. (2020). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?. Available at: [Link]
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de Marcillac, W. D., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. Available at: [Link]
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CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Available at: [Link]
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Gordon, R. D., & Yang, J. J. (1970). Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850 Å. Canadian Journal of Chemistry. Available at: [Link]
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Smith, M. B., et al. (2017). DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLOROPHYLL IN DETERGENT MICELLES. Impulse. Available at: [Link]
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ID Quantique. (n.d.). What is Time Correlated Single Photon Counting?. Available at: [Link]
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Sivaraman, G., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports. Available at: [Link]
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Pinto, B. A. S., et al. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]
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ResearchGate. (n.d.). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties. Available at: [Link]
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Torino, L., & Iriso, U. (2016). Time Correlated Single Photon Counting Using Different Photon Detectors. JACoW. Available at: [Link]
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A Practical Guide to Working with Nitroaromatic Heterocyclic Compounds
Introduction
Nitroaromatic heterocyclic compounds represent a fascinating and vital class of molecules in modern chemistry, particularly within the realm of drug discovery and development.[1][2][3] These organic structures, characterized by a heterocyclic ring system functionalized with one or more nitro groups (–NO₂), are foundational to numerous therapeutic agents, including antibacterials, antiprotozoals, and anticancer drugs.[4][5][6] The potent electron-withdrawing nature of the nitro group, combined with the diverse chemistry of heterocyclic scaffolds, imparts unique electronic properties that drive their biological activity.[4][7]
However, the very characteristics that make these compounds effective also render them hazardous. Their synthesis, handling, and application are fraught with challenges related to reactivity, stability, and significant toxicity.[8][9] Many nitroaromatics are known to be mutagenic, carcinogenic, and potentially explosive.[8][10] Therefore, a deep understanding of their properties and strict adherence to safety protocols are not merely best practices—they are absolute prerequisites for any researcher, scientist, or drug development professional working in this area.
This guide provides a practical, in-depth framework for working with nitroaromatic heterocyclic compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
PART 1: The Cardinal Imperative: Safety Protocols
The acute toxicity and potential instability of many nitroaromatic compounds demand a "safety-first" culture.[8][11] Before any bench work commences, a thorough risk assessment must be conducted.
Engineering Controls and Personal Protective Equipment (PPE)
Your primary defense is to minimize exposure through robust engineering controls and appropriate PPE.
-
Primary Engineering Control: All manipulations of nitroaromatic compounds, especially volatile or dusty solids, must be performed within a certified chemical fume hood or a glove box to prevent inhalation of fumes or particulates.[11][12]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[13] Double-gloving is recommended when handling highly toxic materials or for prolonged operations.
-
Body Protection: A full-length, flame-resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: For situations with a high risk of aerosol formation where engineering controls may be insufficient, a full-face respirator with organic vapor cartridges may be necessary.[11]
-
Safe Storage and Handling
Improper storage is a common source of laboratory incidents. These compounds must be stored with meticulous care.
-
Segregation: Store nitroaromatic compounds away from heat, ignition sources, and incompatible materials, particularly strong reducing agents, acids, and bases.[11][12][13]
-
Containers: Keep containers tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard symbols.
-
Special Precautions for Explosive Compounds: Certain polynitrated aromatic compounds, like picric acid, are explosive when dry.[13] These must be stored wet, in accordance with safety data sheet (SDS) recommendations, and in containers with non-metallic caps to prevent the formation of shock-sensitive metal picrate salts.[13]
Spill Management and Waste Disposal Protocol
A swift and correct response to a spill is critical to prevent exposure and contamination.
Protocol 1: Emergency Response to a Solid Nitroaromatic Spill
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves a highly toxic substance, evacuate the lab and activate the emergency alarm.
-
Isolate: Prevent access to the spill area. Ensure the fume hood is operational to ventilate the area.
-
Don PPE: Wear the appropriate PPE, including double gloves and respiratory protection if necessary.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. DO NOT use combustible materials like paper towels for the initial containment. Avoid any action that could create dust.
-
Collection: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill surface with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Disposal: Seal and label the hazardous waste container. Dispose of it according to institutional and local environmental regulations for halogenated or nitrogenous organic waste.
// Nodes Spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alert [label="Alert Personnel\n& Assess Risk", fillcolor="#FBBC05", fontcolor="#202124"]; Evacuate [label="Evacuate Area\nActivate Alarm", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonPPE [label="Don Appropriate PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; Contain [label="Contain Spill\n(Inert Absorbent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate\nSurface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispose [label="Dispose of Waste\n(Follow Regulations)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Spill -> Alert; Alert -> Evacuate [label=" Large or\n Highly Toxic"]; Alert -> DonPPE [label=" Small &\n Manageable"]; Evacuate -> Spill [style=invis]; // Dummy edge for layout DonPPE -> Contain; Contain -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; } DOT Caption: Workflow for managing a solid nitroaromatic compound spill.
PART 2: Synthesis and Purification
The synthesis of nitroaromatic heterocycles often involves energetic reactions, while their purification can be complicated by their polarity and reactivity.
Common Synthetic Methodologies
Direct nitration via electrophilic aromatic substitution remains a common method, typically using a mixture of nitric and sulfuric acids.[8] However, these harsh conditions can be incompatible with sensitive functional groups. Modern methods offer milder and more selective alternatives.
-
Three-Component Ring Transformation (TCRT): This innovative approach allows for the synthesis of complex nitropyridines and nitroanilines under milder conditions by using a dinitropyridone as a safe synthetic equivalent of unstable nitromalonaldehyde.[14]
-
Nucleophilic Aromatic Substitution (SNAr): For heterocycles already containing a good leaving group (like a halogen), SNAr reactions can be used to introduce other functionalities. The nitro group strongly activates the ring toward this type of reaction.[15]
Purification: Techniques and Protocols
Purification is critical for removing unreacted starting materials, byproducts, and potentially hazardous impurities. Crystallization and column chromatography are the most common techniques.[16][17]
Protocol 2: Purification of a Solid Nitroaromatic by Recrystallization
This protocol is ideal for solid compounds with good thermal stability.
-
Solvent Selection (The Key Step): The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point, while impurities remain either soluble or insoluble at all temperatures.[16] Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a fume hood, add the minimum amount of hot solvent dropwise while heating and swirling until the compound just dissolves. Using excess solvent is a common mistake that leads to low recovery.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them quickly before the desired compound crystallizes.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting or decomposition point.
Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to cooling too quickly or the presence of impurities. Re-heat the solution, add a small amount of extra hot solvent to dissolve the oil, and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.
PART 3: Reactivity, Bioactivation, and Toxicity
The utility of nitroaromatic heterocycles in drug development is intrinsically linked to their mechanism of action, which is often a double-edged sword, leading to both therapeutic effects and toxicity.
The Role of the Nitro Group in Reactivity
The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects.[4] This property governs the chemical reactivity of the entire molecule:
-
Resistance to Electrophilic Attack: The electron-deficient ring is deactivated towards electrophilic aromatic substitution.[8]
-
Activation for Nucleophilic Attack: The ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitro group.[4][15] This is a cornerstone of their synthetic manipulation.
Bioactivation: The Prodrug Concept
Many nitroaromatic drugs are, in fact, prodrugs.[4][7] They are administered in an inactive form and require metabolic activation within the target cell (e.g., a bacterium or protozoan) to exert their effect.
This bioactivation is a reductive process, typically catalyzed by nitroreductase (NTR) enzymes that are present in anaerobic organisms but absent in mammalian hosts, providing a degree of selectivity.[4] The process occurs in a stepwise manner:
-
One-Electron Reduction: The nitro group (R-NO₂) is reduced to a nitro anion radical (R-NO₂⁻•).
-
Futile Cycling: In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent compound and producing a superoxide anion (O₂⁻•), leading to oxidative stress.[4]
-
Further Reduction: Under anaerobic conditions, the radical is further reduced to a nitroso intermediate (R-NO) and then to a highly reactive hydroxylamine (R-NHOH).[4][18]
-
Cellular Damage: These reactive intermediates, particularly the hydroxylamine, can covalently bind to and damage critical cellular macromolecules like DNA, leading to cell death.[19]
// Nodes Parent [label="Nitroaromatic Drug\n(R-NO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Nitro Anion Radical\n(R-NO₂⁻•)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroso [label="Nitroso Intermediate\n(R-NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine\n(R-NHOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Covalent Adducts\n(DNA/Protein Damage)\n\nCELL DEATH", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Oxygen [label="Molecular Oxygen\n(O₂)", shape=ellipse, style=dashed]; Superoxide [label="Superoxide\n(O₂⁻•)\n\nOXIDATIVE STRESS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Parent -> Radical [label=" Nitroreductase (NTR)\n +1e⁻"]; Radical -> Nitroso [label=" +1e⁻, +H⁺"]; Nitroso -> Hydroxylamine [label=" +2e⁻, +2H⁺"]; Hydroxylamine -> Damage; Radical -> Parent [label=" Futile Cycling", dir=both, color="#5F6368"]; Radical -> Superoxide; Oxygen -> Radical [style=invis]; // for layout Parent -> Oxygen [style=invis]; } DOT Caption: Bioactivation pathway of nitroaromatic prodrugs.
Mechanisms of Toxicity
The same bioactivation pathway that kills pathogens can also occur to a lesser extent in host tissues, leading to toxicity.[4][18] The primary mechanisms are:
-
Genotoxicity: The reactive intermediates can form adducts with host DNA, leading to mutations and potential carcinogenicity.[8]
-
Oxidative Stress: The "futile cycling" of the nitro anion radical generates reactive oxygen species (ROS) that can damage lipids, proteins, and DNA.[10]
-
Hepatotoxicity: The liver is a primary site of metabolism, and certain nitroaromatic drugs have been associated with drug-induced liver injury.[18]
The toxicity of a specific compound is governed by factors like the number and position of nitro groups and the nature of other substituents on the ring.[20]
PART 4: Applications in Drug Development
Despite the challenges, nitroaromatic heterocycles are mainstays in treating infectious diseases, particularly those caused by anaerobic bacteria and protozoa. Their unique mechanism of action makes them effective against otherwise resistant organisms.
Key Therapeutic Agents
The following table summarizes some of the most important nitroaromatic heterocyclic drugs.
| Drug Name | Heterocyclic Core | Class | Mechanism of Action |
| Metronidazole | 5-Nitroimidazole | Antibacterial, Antiprotozoal | Bioactivation to reactive intermediates that cause DNA damage and cell death.[19] |
| Benznidazole | 2-Nitroimidazole | Antiprotozoal (Chagas disease) | Activated by trypanosomal type I nitroreductases to produce reactive metabolites.[4] |
| Nifurtimox | 5-Nitrofuran | Antiprotozoal (Chagas, HAT) | Nitroreduction leads to the generation of ROS, causing significant oxidative stress in the parasite.[7] |
| Nitrofurantoin | 5-Nitrofuran | Antibacterial (UTIs) | Complex mechanism involving the formation of multiple reactive intermediates that inhibit various bacterial enzymes and damage DNA.[7] |
References
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Abreu, P. A., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Klaunig, J. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(11), 1169-1176. [Link]
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Abreu, P. A., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
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MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia. [Link]
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Abreu, P. A., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. LASSBio. [Link]
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Ono, K., & Nakano, M. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(22), 5326. [Link]
-
Chemtrec. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet. [Link]
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Puzyn, T., et al. (2007). Structure-toxicity relationships of nitroaromatic compounds. Journal of Hazardous Materials, 149(3), 606-615. [Link]
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Boelsterli, U. A., & Lim, S. (2007). Bioactivation and hepatotoxicity of nitroaromatic drugs. Expert Opinion on Drug Metabolism & Toxicology, 3(3), 393-408. [Link]
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Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. [Link]
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IJRAR. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]
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ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
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Daga, P., et al. (2025). Synthesis of Some Novel Nitro Containing Heterocyclic Compounds. ResearchGate. [Link]
-
Ostrowski, S., & Wolan, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. [Link]
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RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. [Link]
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Scribd. (n.d.). Heteroaromatic Reactivity Overview. [Link]
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International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
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Studylib. (n.d.). Nitrobenzene SOP: Safety & Handling Procedures. [Link]
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González-Bacerio, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]
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Journal of Survey in Fisheries Sciences. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
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GOV.UK. (n.d.). Nitrobenzene - Incident management. [Link]
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Michigan State University. (n.d.). Heterocyclic Compounds. [Link]
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YouTube. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles. [Link]
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Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2,7-Dimethyl-5-nitro-1,3-benzoxazole for Biological Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,7-Dimethyl-5-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its low aqueous solubility. Poor solubility can lead to inaccurate and irreproducible results in biological assays by causing compound precipitation, underestimation of potency, and misleading structure-activity relationships (SAR).[1] This document provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve reliable and meaningful experimental outcomes.
Troubleshooting Guide: Compound Precipitation & Solubility Issues
This section addresses specific problems you may encounter when working with this compound in your assays.
Q1: I prepared a 10 mM stock of this compound in 100% DMSO. It was perfectly clear, but when I diluted it into my aqueous cell culture medium, I immediately saw a cloudy precipitate. What happened?
A: This is a classic case of "solvent shock" or "antisolvent precipitation," a common issue with hydrophobic compounds. While this compound, like many nitroaromatic and benzoxazole-containing molecules, is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the stock solution is diluted into an aqueous environment.[2] The sudden change in solvent polarity causes the compound to crash out of solution.
Causality: The DMSO molecules that solvate the compound in the stock solution are rapidly dispersed in the aqueous medium. The compound is then exposed to water, a polar solvent in which it has very low intrinsic solubility, leading to the formation of insoluble aggregates or crystals.[3]
Immediate Actions:
-
Visually Confirm: Centrifuge a small sample of the cloudy medium. If a pellet forms and the supernatant clears, this confirms precipitation.
-
Reduce Concentration: Your target concentration likely exceeds the compound's maximum aqueous solubility. It is often necessary to reduce the highest concentration in your dose-response curve to avoid precipitation, which ensures subsequent dilutions are more reliable.[4]
-
Optimize Dilution Protocol: Instead of adding a small volume of stock directly to a large volume of media, try a serial dilution approach or add the stock solution to the media while vortexing to maximize rapid dispersion.[4]
Q2: I'm performing a cell-based assay and need to test up to a 50 µM concentration, but the compound precipitates above 10 µM. How can I increase its apparent solubility in the final assay medium?
A: Reaching higher concentrations with poorly soluble compounds requires a multi-faceted approach. The goal is to create a more favorable microenvironment for the compound within your aqueous medium.
Strategy 1: Co-Solvent Systems A co-solvent system involves using a mixture of solvents to improve the solubility of a compound.[5] While you are already using DMSO, you can sometimes improve solubility by incorporating other biocompatible organic solvents.
-
Explanation: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the water-based solvent, thereby increasing solubility.[3][6] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]
-
Actionable Advice:
-
Prepare your stock solution in 100% DMSO as usual.
-
Create an intermediate dilution in a mixture of your cell culture medium and a co-solvent like ethanol.
-
Crucially, you must determine the maximum tolerated concentration of any co-solvent for your specific cell line , as they can be cytotoxic.[8][9] Always run a solvent toxicity control in parallel.
-
Strategy 2: Formulation with Excipients For more challenging compounds, formulation with solubilizing agents like surfactants or cyclodextrins can be effective.
-
Explanation:
-
Surfactants (e.g., Tween® 80, Kolliphor® EL): These amphiphilic molecules form micelles in aqueous solution. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, increasing its apparent solubility.[10]
-
Cyclodextrins (e.g., HP-β-CD): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The benzoxazole compound can form an inclusion complex by fitting into this cavity, which enhances its solubility in water.[7]
-
-
Actionable Advice: Test the solubility of your compound in media containing low, non-toxic concentrations of these excipients. As with co-solvents, it is essential to perform control experiments to ensure the excipient itself does not interfere with your assay or cell health.[8]
Frequently Asked Questions (FAQs)
Q3: What is the absolute maximum final concentration of DMSO I should use in my cell-based assays?
A: There is no single answer, as tolerance is cell-line dependent. However, a widely accepted best practice is to keep the final DMSO concentration at or below 0.5% (v/v) .[11] Some robust cell lines may tolerate up to 1%, but this should be verified. Primary cells are often much more sensitive.[11] Concentrations above 1% can cause membrane damage, induce stress responses, or act as a competitive binder, leading to unreliable data.[8][12] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in every experiment.
Q4: Can I heat the solution or change the pH of the medium to help dissolve the compound?
A:
-
Heating: Gently warming the solution (e.g., to 37°C) can transiently increase solubility and is a common practice.[13] However, be cautious. If the compound precipitates as the solution cools to room temperature or incubator temperature, you will have an inaccurate concentration. Furthermore, ensure the compound is heat-stable and won't degrade.
-
pH Adjustment: This strategy is only effective for ionizable compounds. This compound is not predicted to have a pKa in the physiological pH range, making it a neutral compound. Therefore, altering the pH of your culture medium is unlikely to significantly improve its solubility and may harm your cells. This technique is more suitable for compounds with acidic or basic functional groups.
Q5: How should I prepare and store my DMSO stock solution to prevent future solubility problems?
A: Proper stock solution management is critical for reproducibility.[14]
-
Use High-Quality Anhydrous DMSO: Water can decrease the long-term stability of compounds in DMSO.
-
Prepare a High-Concentration Stock: It is standard practice to make a concentrated stock (e.g., 10-20 mM) in 100% DMSO.[15][16] This minimizes the volume of DMSO added to your assay, keeping the final concentration low.
-
Ensure Complete Dissolution: Use a vortex mixer and, if necessary, a brief sonication to ensure the compound is fully dissolved in the stock solution.[11]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[4]
Experimental Protocols & Data
Protocol 1: Determining Maximum Aqueous Solubility (Kinetic Solubility Assay)
This protocol provides a step-by-step method to estimate the maximum soluble concentration of this compound in your specific assay buffer or cell culture medium.
Objective: To identify the concentration at which the compound begins to precipitate upon dilution from a DMSO stock into an aqueous medium.
Methodology:
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved.[17]
-
Serial Dilution in DMSO: In a 96-well plate (polypropylene), perform a 2-fold serial dilution of the DMSO stock with 100% DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).
-
Dilution into Aqueous Buffer: In a separate clear, flat-bottom 96-well plate, add your assay buffer or cell culture medium (e.g., 198 µL per well).
-
Transfer: Quickly transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the aqueous plate (e.g., 2 µL). This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a high wavelength (e.g., 620 nm), where the dissolved compound does not absorb light.[13]
-
Data Analysis: Plot the light scattering units or absorbance against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline indicates the onset of precipitation and is your approximate maximum soluble concentration.
Data Presentation: Hypothetical Solubility Profile
The table below summarizes hypothetical solubility data for this compound under different conditions, as might be determined by the protocol above. This illustrates how buffer components can impact solubility.
| Vehicle/Medium Composition | Final DMSO Conc. | Max Soluble Conc. (µM) | Observation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1% | ~ 8 µM | Precipitates at higher concentrations |
| DMEM + 10% Fetal Bovine Serum (FBS) | 1% | ~ 15 µM | Serum proteins may aid solubility |
| DMEM (serum-free) | 1% | ~ 9 µM | Similar to PBS |
| PBS + 0.1% Tween® 80 | 1% | ~ 45 µM | Surfactant significantly improves solubility |
| PBS + 2% HP-β-Cyclodextrin | 1% | > 100 µM | Cyclodextrin provides the best solubilization |
Note: This data is for illustrative purposes. You must determine these values for your specific experimental conditions.
Protocol 2: Vehicle Toxicity Assessment
Objective: To determine the highest non-toxic concentration of your chosen solvent or co-solvent system on your target cells.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the density you use for your primary assay and allow them to adhere overnight.
-
Prepare Vehicle Dilutions: Prepare serial dilutions of your vehicle (e.g., DMSO, or a DMSO/Ethanol mixture) in your cell culture medium to achieve a range of final concentrations (e.g., from 2% down to 0.01%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different vehicle concentrations. Include a "medium only" control.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead stain. The MTT assay is a common colorimetric method for assessing cell metabolic activity.[18]
-
Analysis: Determine the highest concentration of the vehicle that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum tolerated solvent concentration. Studies show that even 0.5% DMSO can cause a ~25% reduction in viability in some sensitive cell lines after 24 hours.[19]
Visualized Workflows and Decision Processes
Solvent Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate solvent system for your compound.
Caption: Decision tree for troubleshooting compound solubility.
Experimental Workflow for a Cell-Based Assay
This diagram illustrates the overall workflow from stock preparation to final data analysis, incorporating solubility and toxicity checks.
Caption: Integrated workflow for cell-based assays with a poorly soluble compound.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Cosolvent. (n.d.). Wikipedia.
- Cosolvent systems: Significance and symbolism. (2025). Health Sciences.
- New horizons in small molecule solubility screening. (2019). Drug Target Review.
- Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2025).
- Inglese, J., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
- What effects does DMSO have on cell assays?. (2017). Quora.
- Lue, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
- DMSO usage in cell culture. (2023). LifeTein.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
- DMSO in cell based assays. (2025). Scientist Solutions.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Bevan, S. (2006).
- Best Practices For Stock Solutions. (n.d.). FasterCapital.
- Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (n.d.). MDPI.
- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (2025). BenchChem.
- Application Notes and Protocols for In Vivo Dissolution of 1,2-Benzoxazole-5-carboxylic Acid. (n.d.). BenchChem.
- How to prevent "Antibacterial agent 102" precipit
- Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2025).
- Common Cell Culture Problems: Precipit
- In vitro cytotoxicity assessment of different solvents used in pesticide dilution. (2024). PubMed.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
- A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide. (n.d.). BenchChem.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formul
- How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
- Benzoxazole derivatives: design, synthesis and biological evalu
- High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. (n.d.). Nucleic Acids Research.
- Biological activities of benzoxazole and its derivatives. (n.d.).
- Biological activity of 3-(2-benzoxazol-5-yl)
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PubMed.
- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Research.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- Synthesis of benzoxazole derivatives by M.W.. (n.d.).
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Biological Treatment of Nitroaromatics in Wastewater. (2024).
- Benzoxazole. (n.d.). Wikipedia.
- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
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Overcoming challenges in the synthesis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 2,7-Dimethyl-5-nitro-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this multi-step synthesis. Here, we provide field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and validated protocols to enhance the success of your experiments.
Section 1: Synthetic Strategy and Workflow
The synthesis of this compound is typically achieved via a two-step process: first, the formation of the benzoxazole core, followed by electrophilic nitration. Each step presents unique challenges that can impact yield, purity, and scalability.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Part A: Benzoxazole Ring Formation (Step 1)
The foundational step in this synthesis is the condensation of an o-aminophenol with a carboxylic acid or its derivative to form the benzoxazole ring. This reaction often requires high temperatures and a catalyst, such as polyphosphoric acid (PPA), which can present challenges.[1]
Q1: My reaction to form 2,7-Dimethyl-1,3-benzoxazole is resulting in a very low yield. What are the primary areas to investigate?
A1: Low yields in this step are a frequent challenge and typically stem from four key areas. A systematic approach is crucial for troubleshooting.
-
Purity of Starting Materials: Impurities in the 2-amino-3,6-dimethylphenol can significantly interfere with the reaction. We recommend verifying the purity of your starting materials by melting point analysis or spectroscopic methods like ¹H NMR before starting the reaction.
-
Reaction Conditions: The temperature and reaction time are critical. Condensations using PPA often require temperatures between 120-150°C for several hours.[1] Insufficient heat or time will lead to an incomplete reaction. Conversely, excessively high temperatures can cause polymerization or degradation of the aminophenol starting material.
-
Catalyst Activity & Amount: If using a catalyst like PPA, ensure it has not absorbed atmospheric moisture, which can reduce its efficacy as a dehydrating agent. The amount of PPA is also crucial; it often serves as both catalyst and solvent.
-
Inefficient Work-up: The product can be lost during the work-up phase. When quenching the hot PPA mixture in ice water, ensure vigorous stirring to break up the viscous acid and allow for complete precipitation or extraction of the product.
Q2: My TLC analysis after the condensation reaction shows multiple spots, including unreacted starting material. What should I do?
A2: This indicates an incomplete reaction and potentially the formation of side products.
-
Unreacted Starting Material: If starting material is present, the reaction has not gone to completion. Consider extending the reaction time and monitoring progress by taking aliquots every hour. If the reaction has stalled, it may be due to catalyst deactivation or insufficient temperature.
-
Intermediate Formation: A common side product is the stable Schiff base intermediate, which forms from the initial condensation but fails to cyclize. Promoting full cyclization may require increasing the reaction temperature or adding a stronger dehydrating agent.
-
Minimizing Side Products: To improve selectivity, ensure an inert atmosphere (e.g., nitrogen or argon) if your aminophenol is sensitive to air oxidation. Carefully controlling the stoichiometry of reactants is also essential to prevent side reactions.
Detailed Protocol 1: Synthesis of 2,7-Dimethyl-1,3-benzoxazole
This protocol is a robust starting point for the cyclization reaction.
| Parameter | Value/Reagent | Rationale |
| Reactants | 2-Amino-3,6-dimethylphenol (1.0 eq), Glacial Acetic Acid (1.1 eq) | Acetic acid provides the C2-methyl group. A slight excess ensures the reaction goes to completion. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | PPA acts as both an acidic catalyst and a powerful dehydrating agent to drive the cyclization. |
| Temperature | 140-150 °C | This temperature range is typically required to overcome the activation energy for the condensation and cyclization.[1] |
| Time | 3-5 hours | Reaction progress should be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate). |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add polyphosphoric acid (approx. 10x the weight of the aminophenol).
-
Add 2-amino-3,6-dimethylphenol (1.0 eq) and glacial acetic acid (1.1 eq) to the PPA.
-
Heat the reaction mixture with vigorous stirring to 140-150 °C.
-
Maintain the temperature and continue stirring for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool slightly (to approx. 80-90 °C) and then very carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
The product may precipitate as a solid. If so, neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from ethanol/water.
Part B: Nitration of the Benzoxazole Core (Step 2)
The introduction of the nitro group onto the 2,7-dimethyl-1,3-benzoxazole ring is a critical step that requires precise control to ensure correct regioselectivity and avoid side reactions.
Q3: I am getting a mixture of nitro-isomers instead of the desired 5-nitro product. How can I improve regioselectivity?
A3: Regioselectivity in electrophilic nitration is governed by the directing effects of the existing substituents and the benzoxazole ring itself. Nitration of the benzoxazole core typically occurs at the 5- or 6-position.[2]
-
Temperature Control is Critical: This is the most important factor. Nitration is highly exothermic. The reaction must be kept cold (typically 0-5 °C) to prevent over-nitration and improve selectivity. Runaway temperatures can lead to the formation of undesired isomers and decomposition products.
-
Slow, Controlled Addition: The substrate (dissolved in a small amount of concentrated sulfuric acid) should be added dropwise to the cold nitrating mixture (a pre-chilled mixture of nitric and sulfuric acids). This maintains a low concentration of the substrate in the highly reactive medium, favoring the kinetically preferred product.
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically sufficient. Using fuming nitric acid or stronger nitrating agents will increase reactivity but may decrease selectivity, leading to multiple nitration products.
Q4: The reaction mixture turned into a dark, tarry substance during nitration. What caused this and is it salvageable?
A4: The formation of tar indicates significant product or starting material decomposition. This is usually caused by:
-
Excessive Temperature: As mentioned, if the reaction temperature is not strictly controlled and rises above 10-15°C, the strong oxidizing nature of the nitrating mixture can lead to oxidative degradation and polymerization.
-
Concentrated "Hot Spots": Poor stirring during the addition of the substrate can create localized areas of high concentration and temperature, initiating decomposition.
Unfortunately, once significant tarring has occurred, the reaction is often unsalvageable. The focus should be on prevention in subsequent attempts by ensuring deep cooling (ice/salt bath) and slow, methodical addition with highly efficient stirring.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Dimethylbenzoxazoles
Welcome to the Technical Support Center for the nitration of dimethylbenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical synthetic transformation. The following information is curated to ensure scientific integrity, drawing from established principles and field-proven insights to help you navigate the complexities of this reaction.
Introduction
The nitration of dimethylbenzoxazoles is a key reaction for introducing a nitro group (-NO₂) onto the benzoxazole scaffold, a privileged structure in medicinal chemistry. The position of the nitro group significantly influences the molecule's biological activity. However, achieving high yields and regioselectivity can be challenging due to the nuanced interplay of electronic and steric factors. This guide will address common issues encountered during this electrophilic aromatic substitution reaction and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the nitration of dimethylbenzoxazoles, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a low yield of the desired product. Several factors can contribute to this issue in the nitration of dimethylbenzoxazoles.
Possible Causes & Solutions:
-
Inadequate Nitrating Agent Strength: The reactivity of the dimethylbenzoxazole ring dictates the required strength of the nitrating agent.
-
Explanation: The benzoxazole ring system's electron density and the directing effects of the dimethyl groups influence its susceptibility to electrophilic attack. A standard mixed acid solution (concentrated H₂SO₄ and HNO₃) is often sufficient. However, for less reactive substrates, a stronger nitrating agent may be necessary.
-
Solution:
-
Use Freshly Prepared Mixed Acid: Prepare the nitrating mixture of concentrated sulfuric acid and nitric acid just before use to ensure maximum potency.
-
Consider Alternative Nitrating Agents: For particularly deactivated substrates, explore alternative nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) or a mixture of nitric acid and acetic anhydride.[1][2]
-
-
-
Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.
-
Explanation: Nitration is an exothermic process.[3] Insufficient cooling can lead to side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.
-
Solution:
-
Maintain Low Temperatures: Start the reaction at a low temperature (typically 0-5 °C) using an ice bath to control the initial exotherm.[4][5]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of dimethylbenzoxazole in the acid to manage the heat generated.[4]
-
Gradual Warming: If the reaction is sluggish, allow it to slowly warm to room temperature after the initial addition.[6]
-
-
-
Reaction Quenching and Work-up Issues: Improper quenching can lead to product loss.
-
Explanation: The reaction must be effectively stopped and the product isolated from the highly acidic reaction mixture.
-
Solution:
-
Pour onto Ice: Quench the reaction by carefully pouring the mixture onto crushed ice with vigorous stirring.[4] This rapidly dilutes the acid and precipitates the nitro-product.
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral pH to ensure complete precipitation of the product.
-
-
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
The formation of a mixture of nitro-isomers complicates purification and reduces the yield of the desired product.
Possible Causes & Solutions:
-
Influence of Directing Groups: The positions of the two methyl groups on the benzoxazole ring will direct the incoming nitro group.
-
Explanation: Nitration of the benzoxazole ring typically occurs at the 5- or 6-position.[7] The electron-donating methyl groups will further influence the regioselectivity.
-
Solution:
-
Careful Temperature Control: Maintaining a low reaction temperature can sometimes favor the formation of one isomer over another.
-
Choice of Nitrating Agent: The steric bulk of the nitrating agent can influence the position of attack. Experimenting with different nitrating systems may improve selectivity.[8]
-
-
Issue 3: Formation of Byproducts (Dark Oil or Tar)
The appearance of a dark, oily, or tar-like substance instead of a clean solid product indicates the presence of significant impurities.
Possible Causes & Solutions:
-
Over-nitration (Di- or Poly-nitration): The formation of multiple nitro groups on the ring.
-
Explanation: If the reaction conditions are too harsh (high temperature, excess nitrating agent), the initially formed mononitro product can undergo further nitration.
-
Solution:
-
Use Stoichiometric Amounts: Carefully control the stoichiometry of the nitrating agent, typically using a slight excess (1.1-1.2 equivalents).
-
Maintain Low Temperature: Keep the reaction temperature low to disfavor a second nitration event.
-
-
-
Oxidation or Decomposition: The strong oxidizing nature of nitric acid can lead to degradation of the starting material or product.
-
Explanation: Benzoxazole rings can be susceptible to oxidation or ring-opening under harsh acidic and oxidizing conditions.
-
Solution:
-
Milder Conditions: If decomposition is suspected, try using milder nitrating agents or lowering the reaction temperature and time.
-
Prompt Work-up: Quench the reaction as soon as it is complete (monitored by TLC) to minimize exposure to the harsh conditions.
-
-
Issue 4: Difficulty in Product Purification
Even with a successful reaction, isolating a pure product can be a hurdle.
Possible Causes & Solutions:
-
Incomplete Removal of Acid: Residual acid can interfere with subsequent steps or characterization.
-
Explanation: The crude product will be contaminated with sulfuric and nitric acids.
-
Solution:
-
Thorough Washing: After filtration, wash the crude product thoroughly with cold water until the washings are neutral to pH paper.[4]
-
Bicarbonate Wash: A wash with a dilute sodium bicarbonate solution can also be used to neutralize any remaining acid.
-
-
-
Co-precipitation of Isomers or Impurities: The crude product may be a mixture that is difficult to separate.
-
Explanation: Isomers often have similar physical properties, making separation by simple crystallization challenging.
-
Solution:
-
Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water) to purify the major product.[4][5]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful technique for separating isomers and removing impurities.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the nitration of dimethylbenzoxazole?
A1: The nitration of dimethylbenzoxazole proceeds via an electrophilic aromatic substitution mechanism. In a mixture of concentrated nitric and sulfuric acids, the nitronium ion (NO₂⁺) is generated.[9][10] This potent electrophile is then attacked by the electron-rich benzoxazole ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the ring, restoring aromaticity and yielding the nitro-dimethylbenzoxazole product.
Q2: How can I monitor the progress of my nitration reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Q3: What are the key safety precautions I should take during a nitration reaction?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[4]
-
Fume Hood: Perform the reaction in a well-ventilated fume hood due to the corrosive and toxic nature of the acids and potential evolution of nitrogen oxide gases.
-
Handling of Acids: Add the more dense sulfuric acid to the nitric acid slowly and with cooling to control the exotherm when preparing the mixed acid. Always add acid to water, not the other way around, when diluting.
-
Temperature Control: Be prepared to manage the exothermic nature of the reaction with an ice bath.[11] Runaway reactions can be dangerous.
-
Quenching: Quench the reaction by adding the reaction mixture to ice slowly and carefully to avoid splashing of corrosive materials.
Q4: What analytical techniques can be used to characterize the final product?
A4: A combination of spectroscopic and analytical methods should be used to confirm the structure and purity of the nitrated dimethylbenzoxazole:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure, including the position of the nitro group on the aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[12]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[12]
Data Summary & Protocols
Table 1: Typical Reaction Conditions for Nitration of Dimethylbenzoxazoles
| Parameter | Condition | Rationale |
| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ (1:1 v/v) | Standard, effective for many substrates. |
| Temperature | 0-5 °C (initial), then RT | Controls exotherm, prevents side reactions.[4] |
| Reaction Time | 1-4 hours | Typically sufficient for completion. |
| Monitoring | Thin-Layer Chromatography (TLC) | Tracks consumption of starting material. |
| Work-up | Pour onto ice, filter, wash with H₂O | Isolates and removes acid from the product.[4] |
Experimental Protocol: General Procedure for the Nitration of Dimethylbenzoxazole
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the dimethylbenzoxazole (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of dimethylbenzoxazole over 15-30 minutes, ensuring the temperature remains below 5 °C.[4]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizing the Workflow
Diagram 1: General Workflow for Nitration and Purification
Caption: A typical workflow for the nitration of dimethylbenzoxazoles.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quora.com [quora.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Last Updated: 2026-01-20
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,7-Dimethyl-5-nitro-1,3-benzoxazole (CAS 1441051-52-0)[1]. The purification of this nitroaromatic heterocyclic compound is a critical step to ensure the integrity of subsequent experimental results. Due to the limited availability of a specific, published purification protocol for this exact molecule, this guide synthesizes field-proven insights and established methodologies for the purification of analogous benzoxazole and nitroaromatic compounds. The principles and troubleshooting strategies outlined herein are based on fundamental chemical properties and common challenges encountered during the purification of this class of molecules.
General Purification Strategy
The purification of this compound from a crude reaction mixture typically involves a combination of chromatographic and crystallization techniques. The primary goal is to remove unreacted starting materials, reagents, and, most importantly, any potential regioisomers formed during the nitration of 2,7-dimethyl-1,3-benzoxazole.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My compound “oils out” instead of forming crystals during recrystallization. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common issue in the recrystallization of organic compounds, particularly with nitroaromatics. This phenomenon occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point of the mixture, exacerbating this problem.
Causality:
-
High Impurity Concentration: Impurities can act as a eutectic contaminant, lowering the melting point of your product.
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of your compound, it will melt before dissolving.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of controlled crystal growth.
Solutions:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of crystal nucleation sites.
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. A good approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[2]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Question 2: I have a very low yield after recrystallization. What are the likely causes and how can I improve recovery?
Answer:
Low recovery is a frequent problem in recrystallization and can often be attributed to the choice of solvent or procedural steps.
Causality:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor even after cooling.
-
High Solubility in Cold Solvent: The ideal recrystallization solvent should have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. If your compound has significant solubility in the cold solvent, your yield will be compromised.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Optimize Solvent Choice: If solubility in the cold solvent is the issue, a different solvent or a mixed-solvent system may be necessary. Test the solubility of your compound in various solvents on a small scale first.[3]
-
Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Concentrate the Mother Liquor: After collecting your first crop of crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) and allowing it to cool again for a second crop. Be aware that the second crop may be less pure than the first.
Chromatography Issues
Question 3: I am having trouble separating my product from a persistent impurity with a similar Rf value on TLC. How can I improve the separation by column chromatography?
Answer:
The most likely persistent impurity with a similar polarity to this compound is a regioisomer (e.g., the 4-nitro or 6-nitro isomer) formed during the nitration reaction. Separating isomers can be challenging but is often achievable with careful optimization of your chromatography conditions.
Causality:
-
Isomeric Impurities: Nitration of substituted aromatic rings can often lead to a mixture of isomers with very similar polarities.[4]
-
Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve compounds with close Rf values.
Solutions:
-
Optimize the Solvent System:
-
Fine-tune Polarity: If the spots are very close, try a solvent system with a slightly lower polarity to increase the separation.
-
Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system is not effective, switch to a different solvent system with different selectivity. For example, trying a dichloromethane/methanol system or adding a small amount of a third solvent like toluene can alter the interactions with the silica gel and improve separation.
-
-
Use a Longer Column: A longer column provides more stationary phase for the components to interact with, which can improve the separation of compounds with similar Rf values.
-
Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel and then loading this "dry" onto the column can result in a tighter initial band and better resolution.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations of aromatic compounds, a phenyl-hexyl column might offer different selectivity due to π-π interactions.
Question 4: My compound is streaking on the TLC plate and the column. What is causing this and how can I prevent it?
Answer:
Streaking is often a sign of overloading, poor solubility, or strong interactions between your compound and the stationary phase.
Causality:
-
Column Overloading: Applying too much sample to the column can lead to broad, streaking bands.
-
Poor Solubility: If the compound is not fully dissolved in the eluent as it moves through the column, it can cause streaking.
-
Strong Interaction with Silica: The nitro and oxazole groups in your molecule are polar and can interact strongly with the acidic silica gel, leading to tailing.
Solutions:
-
Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.
-
Ensure Solubility: Choose a solvent system in which your compound is sufficiently soluble.
-
Modify the Mobile Phase: For polar compounds that streak on silica, adding a small amount of a more polar solvent or a modifier can help. For example, adding a small percentage of methanol to a dichloromethane eluent can improve the elution profile.
Frequently Asked Questions (FAQs)
Q1: How can I visualize this compound on a TLC plate if it is not UV active or if I want a more specific visualization method?
A1: While many aromatic compounds are UV active, you can use chemical stains for visualization. A highly effective method for nitroaromatic compounds involves their reduction to an amine followed by diazotization and coupling to form a colored azo dye.
-
Procedure: After running the TLC, spray the plate with a solution of stannous chloride (SnCl₂) in HCl to reduce the nitro group to an amine. After gentle heating, the plate is cooled and then sprayed with a sodium nitrite solution, followed by a solution of a coupling agent like β-naphthol in NaOH. This will produce brightly colored spots.
Q2: What are the primary safety concerns when handling this compound and other nitroaromatic compounds?
A2: Aromatic nitro compounds should be handled with care due to their potential toxicity.
-
Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They can also be harmful if inhaled or ingested.[5][6]
-
Explosive Potential: Some nitroaromatic compounds can be explosive, especially when heated under confinement or in the presence of strong oxidizing or reducing agents.[7]
-
Safe Handling Practices: Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid creating dust when handling the solid material.
Q3: What analytical techniques are best for confirming the purity and identity of the final product?
A3: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your molecule, including the regiochemistry of the nitro group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the C=N and C-O bonds of the benzoxazole ring.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Data Summary Table
| Parameter | Recommended Solvents/Conditions | Rationale |
| Recrystallization Solvents | Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, or mixed systems like Ethanol/Water or Hexane/Ethyl Acetate.[2][8][9][10] | The choice depends on the polarity of the compound and impurities. A good solvent will dissolve the compound when hot but not when cold.[2] |
| Column Chromatography | Stationary Phase: Silica Gel | Standard choice for most organic purifications. |
| Eluent Systems: Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Ethyl Acetate.[11] | The ratio should be optimized using TLC to achieve an Rf value of ~0.2-0.3 for the product. | |
| TLC Visualization | UV light (254 nm) | Aromatic nature of the compound should allow for visualization.[12] |
| Iodine vapor | General stain for many organic compounds.[12] | |
| Stannous chloride/Sodium nitrite/β-naphthol | Specific for nitro groups, resulting in colored spots. |
Troubleshooting Decision Tree
Caption: Decision tree for common purification problems.
References
- BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds. BenchChem.
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Chemikart. (n.d.). 1441051-52-0 | this compound. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]
- Unknown. (n.d.). TLC OF NITROAROMATIC COMPOUNDS.
-
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL. Retrieved from [Link]
-
Unknown. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(11), 743. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization Solvents. Department of Chemistry and Biochemistry. Retrieved from [Link]
- Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Searle Separations Department. (n.d.). Thin Layer Chromatography.
-
Zhang, W., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5374. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Churáček, J., et al. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]
-
van der Westhuyzen, C. W. (2014). Studies in the Synthesis of Benzoxazole Compounds. Stellenbosch University. Retrieved from [Link]
-
Watanabe, K., et al. (2022). Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration. Atmospheric Chemistry and Physics, 22(14), 9347-9361. [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Enhancing the quantum yield of 2,7-Dimethyl-5-nitro-1,3-benzoxazole fluorescence
A Guide to Enhancing Fluorescence Quantum Yield
Welcome to the technical support center for 2,7-Dimethyl-5-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this fluorophore and wish to optimize its performance. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and enhance your experimental outcomes effectively.
The this compound scaffold is characterized by a potent electron-withdrawing nitro group (-NO₂) and electron-donating methyl groups (-CH₃) and the benzoxazole core. This donor-acceptor structure results in significant intramolecular charge transfer (ICT) upon excitation, making its fluorescence highly sensitive to its microenvironment.[1][2] While this sensitivity can be leveraged for sensing applications, it is also the primary reason for variability in fluorescence quantum yield (ΦF). This guide will address common challenges in a question-and-answer format.
Section 1: Foundational Troubleshooting
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: My fluorescence signal is extremely weak or non-existent. What are the first things I should check?
A1: Before delving into complex photophysics, it's crucial to rule out common experimental setup errors. A systematic check of the fundamentals often resolves the issue quickly.
The Causality: A fluorescent signal is a product of multiple factors: the purity of the compound, its concentration, and the instrument's ability to excite it and detect its emission efficiently. A failure in any of these foundational pillars will lead to a compromised signal.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low fluorescence signal.
Step-by-Step Verification:
-
Purity Confirmation: Impurities are notorious fluorescence quenchers. If you have synthesized the compound, verify its purity using techniques like NMR and mass spectrometry. If purchased, ensure it is from a reputable source and meets the specified purity grade.
-
Concentration Optimization: The relationship between concentration and fluorescence is not always linear.
-
Too High: At high concentrations (>10 µM), you risk aggregation-caused quenching (ACQ) or self-quenching, where excited molecules non-radiatively transfer energy to ground-state molecules.
-
Too Low: The signal may be below the limit of detection of your instrument.
-
Action: Perform a concentration titration (e.g., from 0.1 µM to 20 µM) to find the optimal range where fluorescence intensity is maximal and linearly dependent on concentration.
-
-
Instrument Settings:
-
Excitation/Emission Wavelengths: Ensure you are exciting at the absorption maximum (λabs) and collecting the full emission spectrum. For benzoxazole derivatives, λabs is typically in the UV-A or violet range, with emission in the blue-green region.[2][3]
-
Slit Widths: Narrow slits provide better spectral resolution but reduce signal intensity. Widen the slits if your signal is weak, but be mindful of potential spectral distortion.[4]
-
Section 2: Advanced Optimization - The Role of the Microenvironment
The donor-acceptor nature of this compound means its photophysical properties are profoundly influenced by its immediate surroundings, particularly the solvent.
Q2: I've confirmed the basics, but the quantum yield is still low. What is the most likely culprit?
A2: The primary determinant of this molecule's quantum yield is the polarity of its solvent environment. The strong electron-withdrawing nitro group promotes a highly polar, intramolecular charge transfer (ICT) excited state. In polar solvents, this charge-separated state is stabilized, which unfortunately opens up efficient non-radiative decay pathways back to the ground state, thereby quenching fluorescence and lowering the quantum yield.[5]
Caption: Solvent polarity effect on the excited state and quantum yield (ΦF).
Q3: How do I systematically select a solvent to maximize quantum yield?
A3: You must experimentally screen a range of solvents with varying polarities. The general trend for NBD-based fluorophores, which are structurally analogous, is a dramatic decrease in quantum yield with increasing solvent polarity.[5] Expect a similar behavior for this compound.
The Causality: Non-polar solvents do not effectively stabilize the polar ICT excited state. This destabilization closes the non-radiative decay channels and favors the radiative pathway (fluorescence), leading to a higher quantum yield.[5] Conversely, polar protic solvents like water and alcohols can form hydrogen bonds, further stabilizing the ICT state and severely quenching fluorescence.
Comparative Photophysical Data of Analogous NBD Derivatives:
| Solvent | Dielectric Constant (ε) | N-substituted 4-amino-7-nitrobenzoxadiazole ΦF (%)[5] | Expected Trend for Target Compound |
| Toluene | 2.4 | 95 | Highest |
| Dichloromethane | 9.1 | 75 | High |
| Acetonitrile | 37.5 | 30 | Moderate |
| Ethanol | 24.6 | 10 | Low |
| Water | 80.1 | 6 | Lowest |
Experimental Protocol: Solvent Screening
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 1 mM) of your compound in a non-polar solvent where it is highly soluble, such as Dichloromethane or Toluene.
-
Solvent Series: Prepare a series of vials containing solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, and Water).
-
Dilute: Add a small aliquot of the stock solution to each solvent to achieve a final concentration with an absorbance below 0.1 at the excitation wavelength. This is critical to avoid inner filter effects.[4]
-
Measure: Record the absorption and fluorescence emission spectra for each sample.
-
Analyze: Compare the integrated fluorescence intensities. The solvent that yields the highest intensity is the best candidate for maximizing the quantum yield.
Section 3: Quantitative Measurement Protocol
Once you have identified optimal conditions, a precise measurement of the quantum yield is necessary to quantify the enhancement.
Q4: How do I accurately measure the relative fluorescence quantum yield (ΦF)?
A4: The most common method is the relative method, which compares your sample to a well-characterized fluorescence standard with a known quantum yield.[2]
The Causality: This method relies on the principle that for optically dilute solutions, the integrated fluorescence intensity is proportional to the fraction of light absorbed and the quantum yield. By comparing the ratio of integrated fluorescence to absorbance for a sample and a standard measured under identical conditions, the unknown quantum yield can be calculated.
Step-by-Step Protocol: Relative Quantum Yield Measurement
-
Select a Standard: Choose a standard with an emission range that overlaps with your sample. For a blue-green emitting compound like this compound, Quinine Sulfate in 0.5 M H₂SO₄ (ΦF = 0.55) is a suitable choice.[2]
-
Prepare Solutions: Prepare a series of dilutions for both your sample (in the optimized solvent) and the standard. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.[4]
-
Acquire Spectra:
-
Measure the absorbance spectrum for each solution.
-
Using the same excitation wavelength for all solutions, measure the fluorescence emission spectrum for each. Ensure the instrument settings (slits, PMT voltage) remain constant throughout.
-
-
Process Data:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
-
Calculate Quantum Yield: The slope of this plot (Gradient) is used in the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical quantum yield for nitro-aromatic fluorophores?
-
A: It varies dramatically with the environment. In non-polar media, quantum yields can be high (>0.8), but they can drop to less than 0.1 in polar, protic solvents like water.[5]
-
-
Q: Can I use this molecule in aqueous solutions for biological applications?
-
A: While possible, expect a very low quantum yield. The fluorescence is likely to be severely quenched by water.[5] For biological imaging, consider strategies like incorporating the fluorophore into a non-polar binding pocket of a protein or a lipid membrane to shield it from water. Alternatively, metal-enhancement strategies, such as proximity to gold nanoparticles, have been shown to increase the brightness of low quantum yield fluorophores.[6][7]
-
-
Q: What are common quenchers to avoid?
-
A: Besides polar solvents, be aware of dissolved oxygen, heavy atoms (like iodide ions), and electron-rich species that can engage in photoinduced electron transfer (PET). Degassing your solvent can sometimes improve the quantum yield by removing dissolved oxygen.
-
References
- BenchChem. (2025). Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes.
- ResearchGate. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes.
-
Zhang, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au, 3(2), 181-189. Retrieved from [Link]
- Zhang, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PubMed.
- ResearchGate. (2015). What's wrong with my quantum yield measurement?.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Nitrobenzoxazole-Based Fluorescent Probes.
- Calzolari, A., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Publications.
- Resch-Genger, U., et al. (2005). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. Springer.
- Calzolari, A., et al. (2012). Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles. PubMed.
- ResearchGate. (n.d.). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.
- da Silva, T. H., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
-
Liyanage, A. U., et al. (2025). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro‑2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Retrieved from [Link]
- Reiser, A., et al. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.
- Wang, K., et al. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. PubMed.
- Abu Jarra, H., et al. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace.
- ResearchGate. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives.
- Canat, X., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. PubMed.
-
Grabarz, A. M., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics, 24(42), 25953-25962. Retrieved from [Link]
- Grabarz, A. M., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. SciSpace.
- Liu, J., et al. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 8(26), 14433-14440.
- Weber, W., et al. (2014). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ResearchGate.
- Chattopadhyay, A., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI.
- da Silva, T. H., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing compound stability issues of 2,7-Dimethyl-5-nitro-1,3-benzoxazole in solution
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with 2,7-Dimethyl-5-nitro-1,3-benzoxazole in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My solution of this compound has turned yellow/brown upon storage. What does this indicate?
A: A color change is a primary visual indicator of compound degradation. Nitroaromatic compounds can form colored degradation products, often due to reactions involving the nitro group or alterations to the aromatic system. This is a signal that the integrity of your compound may be compromised, and you should perform an analytical check (e.g., HPLC) to quantify the remaining parent compound before proceeding with your experiments.
Q2: I've observed precipitation or cloudiness in my stock solution after a freeze-thaw cycle. Is the compound degrading?
A: While precipitation can be a sign of degradation, it is more commonly due to the compound's limited solubility in the chosen solvent at lower temperatures. Repeated freeze-thaw cycles should be avoided. We recommend preparing smaller, single-use aliquots of your stock solution to maintain its integrity and avoid solubility issues. If degradation is suspected, the precipitate and supernatant should be analyzed separately to identify any new species.
Q3: What are the optimal storage conditions for solutions of this compound?
A: Based on the compound's structure, which contains both a benzoxazole ring and a nitroaromatic group, the following general storage conditions are recommended to maximize stability:
-
Temperature: Store solutions at 2-8°C for short-term use (days) or frozen at -20°C to -80°C for long-term storage (weeks to months).
-
Light: Protect from light at all times. The nitroaromatic moiety makes the compound highly susceptible to photodegradation.[1][2] Use amber glass vials or wrap vials in aluminum foil.
-
Atmosphere: For maximum stability, especially if the solvent is not rigorously dried, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Container: Use tightly sealed, high-quality glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.
Q4: Which solvents are recommended for this compound, and are there any I should avoid?
A: The choice of solvent is critical.
-
Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are typically suitable for creating high-concentration stock solutions. For aqueous experimental buffers, the final concentration of the organic solvent should be minimized (typically <0.5%) to avoid solvent-induced artifacts.
-
Use with Caution: Protic solvents, especially alcohols like methanol or ethanol, can potentially participate in photochemical reactions with nitroaromatic compounds.[3][4] The stability in these solvents should be confirmed before use.
-
Avoid: Strongly acidic or basic aqueous solutions should be avoided for long-term storage, as they may promote hydrolysis of the benzoxazole ring. The stability of the compound should be tested at the final pH of your experimental media.
Q5: How can I definitively confirm if my compound has degraded?
A: Visual inspection is not sufficient. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the parent this compound from potential degradation products, allowing for accurate quantification of its purity over time.[5]
Part 2: Troubleshooting Guide for Compound Instability
If you are observing inconsistent experimental results, a loss of biological activity, or the appearance of unknown peaks in your analytical data, use this guide to diagnose and resolve potential stability issues.
Initial Assessment Workflow
This workflow provides a logical sequence of steps to identify the root cause of instability.
Caption: Troubleshooting workflow for stability issues.
Deep Dive into Degradation Pathways
The structure of this compound suggests several potential degradation routes. Understanding these can help in designing more robust experiments. The electron-withdrawing nature of the nitro group generally makes the compound resistant to oxidation but susceptible to other modes of degradation.[6][7][8]
1. Photodegradation: This is the most probable cause of instability for nitroaromatic compounds.[9] Exposure to UV or even ambient laboratory light can induce photochemical reactions. A common pathway is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, fundamentally altering the molecule's electronic properties and biological activity.[10][11]
2. Hydrolytic Degradation: The benzoxazole ring, while aromatic and relatively stable, can be susceptible to hydrolysis under strongly acidic or basic conditions.[12][13] This would cleave the oxazole ring, leading to the formation of an aminophenol derivative.
3. Thermal Degradation: While generally more stable than non-aromatic nitro compounds, high temperatures can induce decomposition.[14] For this specific molecule, intramolecular rearrangements involving the ortho-methyl group and the nitro group could be a possibility under thermal stress, similar to mechanisms observed in other ortho-substituted nitroaromatics.[14]
Caption: Potential degradation pathways for the compound.
Part 3: Experimental Protocols & Data
These protocols provide a framework for preparing solutions and systematically evaluating the stability of this compound.
Protocol 1: Preparation of a Standardized Stock Solution
-
Pre-analysis: Confirm the purity of the solid compound via HPLC-UV before preparing any solutions.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate briefly in a water bath at room temperature until the solid is completely dissolved. Protect from light during this process.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber glass vials with PTFE-lined caps.
-
Storage: Store the aliquots at -20°C or -80°C. For immediate use, store at 2-8°C for no longer than 24-48 hours, after confirming stability for that period.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying the intrinsic stability of a molecule and developing stability-indicating analytical methods.[15][16] The goal is to achieve 5-20% degradation of the parent compound.[15]
Objective: To determine the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.[1][2]
Procedure:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Dispense this solution into separate vials for each stress condition.
-
Expose the vials to the conditions outlined in the table below. Include a control sample protected from all stress conditions, stored at 2-8°C in the dark.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze all samples by a stability-indicating HPLC method and compare the chromatograms to the control sample.
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Incubation Details | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | To test susceptibility to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | To test susceptibility to alkaline environments. |
| Oxidation | 3% H₂O₂ | Room Temperature | To assess stability against oxidative stress. |
| Thermal | 60°C (in darkness) | 60°C | To evaluate intrinsic thermal stability. |
| Photolytic | Light exposure | Room Temperature | To confirm and characterize photodegradation, as per ICH Q1B guidelines.[17] |
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of the non-polar parent compound from potentially more polar degradants.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.
-
-
Detection: Use a UV detector set at the λmax of this compound. Also, monitor at other wavelengths (e.g., using a photodiode array detector) to help detect degradation products that may have different UV spectra.
-
Method Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis using a PDA detector can further confirm this.
References
-
Benzoxazole - Wikipedia. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
ICH Guidelines for Forced Degradation Studies. MedCrave online. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]
-
Harrison, A. W., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. [Link]
-
Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science (China), 17(6), 886-93. [Link]
-
Singh, R., & Kumar, L. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Harrison, A. W., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Gligorovski, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]
-
Lipczynska-Kochany, E., & Kochany, J. (2008). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 43(11), 1272-81. [Link]
-
Benzoxazole – Knowledge and References - Taylor & Francis. [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry. [Link]
-
Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
-
Imai, K., et al. (1981). High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytical Biochemistry, 116(2), 471-2. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
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Technical Support Center: Strategies to Reduce Off-Target Effects of Nitroaromatic Benzoxazoles in Cellular Assays
A Note on 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Initial searches for the specific compound "this compound" reveal limited publicly available data on its biological activity and off-target profile. This guide has therefore been developed to address the broader, well-documented challenges associated with the nitroaromatic benzoxazole chemical class. The principles and strategies outlined here are grounded in extensive research on analogous compounds and are designed to provide robust, actionable guidance for researchers working with this family of molecules. Benzoxazole derivatives are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] The specific substituents on the benzoxazole core, particularly at the 2- and 5-positions, are critical in determining their biological activity.[2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding off-target effects of nitroaromatic benzoxazoles.
Q1: What are the most probable causes of off-target effects with a nitroaromatic benzoxazole compound?
A1: Off-target effects for this class of compounds typically stem from three primary sources:
-
Kinase Promiscuity: Many small molecule inhibitors, including those with a benzoxazole scaffold, are designed to fit into ATP-binding pockets. Due to the high degree of conservation in this pocket across the human kinome, these inhibitors can bind to and inhibit multiple kinases beyond the intended target.[3][4][5] This can lead to the modulation of unintended signaling pathways.[6]
-
Nitroaromatic Group Reactivity: The nitro group (-NO₂) is an electron-withdrawing group that can be metabolically reduced within the cell to form reactive nitroso, hydroxylamino, and amino metabolites.[7] These reactive metabolites can covalently bind to cellular nucleophiles, such as proteins and DNA, leading to cytotoxicity and immunogenic responses. This process, known as bioactivation, is a known liability for many nitroaromatic drugs.[7][8]
-
Non-Specific Binding: Like many small molecules, nitroaromatic benzoxazoles can exhibit non-specific binding to various cellular components, including proteins and lipids.[9][10] This can be driven by factors like hydrophobicity and charge interactions, leading to sequestration of the compound and potentially confounding experimental results.[11]
Q2: My compound shows the desired effect at high concentrations, but the cells die at lower concentrations than expected. What could be the cause?
A2: This phenomenon often points towards off-target cytotoxicity independent of the primary target inhibition. The most likely culprit is the formation of reactive metabolites from the nitro group.[7] Cellular nitroreductases can convert the nitro group into highly reactive species that induce cellular stress, leading to apoptosis or necrosis.[12] It is also possible that your compound potently inhibits an off-target protein essential for cell survival.
Q3: How can I quickly assess if my compound's observed phenotype is due to an off-target effect?
A3: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Test a known inhibitor of the same target that has a different chemical scaffold. If this second inhibitor reproduces the phenotype, it increases confidence that the effect is on-target.
-
Rescue Experiment: If you are inhibiting a specific enzyme, try to rescue the phenotype by adding an excess of the enzyme's product to the cell culture medium.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype of the genetic knockdown matches the phenotype of your compound, it provides strong evidence for on-target activity.[13]
-
Dose-Response Curve Analysis: A very steep dose-response curve can sometimes indicate off-target toxicity.
Q4: Are there any general best practices for working with nitroaromatic compounds in cell culture?
A4: Yes, consider the following:
-
Use the Lowest Effective Concentration: Titrate your compound carefully to find the lowest concentration that produces the desired on-target effect.
-
Limit Exposure Time: Use the shortest incubation time necessary to observe the on-target phenotype to minimize the cumulative effects of reactive metabolite formation.
-
Include Proper Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a "dead" analog of your compound (a structurally similar molecule that is inactive against the primary target) if available.
Part 2: Troubleshooting Guides
This section provides detailed workflows to diagnose and mitigate specific off-target issues.
Issue 1: Suspected Kinase Promiscuity and Unintended Pathway Activation
Your compound inhibits the target kinase, but you observe modulation of pathways that are not known to be downstream of your target. This suggests your compound is hitting other kinases.[3][6]
Diagnostic Workflow
Caption: Workflow to diagnose and mitigate off-target kinase activity.
Step-by-Step Protocols
1. In Vitro Kinome Profiling:
-
Objective: To empirically determine the kinase selectivity profile of your compound.
-
Method: Outsource this to a specialized service (e.g., Eurofins DiscoverX, Reaction Biology). Typically, you provide the compound, and they screen it against a large panel of recombinant kinases (e.g., 400+ kinases) at one or two concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: You will receive a report listing the percent inhibition for each kinase. Identify any kinases that are inhibited by >50-70% at 1 µM. These are your primary off-target candidates.
2. Cellular Target Validation with siRNA:
-
Objective: To determine if inhibition of the identified off-targets is responsible for the observed cellular phenotype.
-
Protocol:
-
Seed cells in 6-well plates.
-
Transfect cells with a non-targeting control siRNA and siRNAs specific to your primary target and the top 2-3 off-target candidates.
-
After 48-72 hours, confirm protein knockdown by Western blot.
-
Treat a parallel set of knockdown wells with your compound at the effective concentration.
-
Assess the phenotype of interest (e.g., cell viability, reporter gene expression, phosphorylation of a downstream marker).
-
Interpretation: If the phenotype in the off-target knockdown cells resembles the phenotype observed with your compound in control cells, it strongly suggests that the off-target is responsible for the effect.
-
Issue 2: High Cytotoxicity Due to Reactive Metabolite Formation
You observe significant cell death that does not correlate with the inhibition of your intended target. This is a classic sign of toxicity mediated by reactive metabolites.[7]
Diagnostic Workflow
Caption: Workflow to diagnose and mitigate reactive metabolite toxicity.
Step-by-Step Protocols
1. Glutathione (GSH) Trapping Assay:
-
Objective: To detect the formation of electrophilic reactive metabolites by trapping them with the nucleophile glutathione.[7]
-
Protocol:
-
Incubate your compound (e.g., 10 µM) with human liver microsomes (HLMs) or cell lysates, an NADPH regenerating system, and a high concentration of glutathione (e.g., 1-5 mM).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold acetonitrile to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
Data Analysis: Look for mass peaks corresponding to the parent compound plus the mass of glutathione (or fragments thereof), minus water. The presence of such a peak is strong evidence of reactive metabolite formation.
-
2. Synthesis and Testing of a "De-nitro" Analog:
-
Objective: To definitively prove that the nitro group is responsible for the toxicity.
-
Method:
-
Work with a medicinal chemist to synthesize an analog of your compound where the nitro group is replaced with a less reactive substituent (e.g., a hydrogen, chloro, or cyano group).
-
First, test this new analog for on-target activity. It is possible the nitro group is essential for binding.
-
If the analog retains on-target activity, perform a dose-response cytotoxicity assay (e.g., MTS or CellTiter-Glo) comparing the parent nitro-compound with the de-nitro analog.
-
Interpretation: A significant rightward shift (i.e., higher EC50) in the cytotoxicity curve for the de-nitro analog provides definitive evidence that the nitro group is the source of the toxicity.
-
Issue 3: Poor In-Cell Efficacy Due to Non-Specific Binding
Your compound is potent in a biochemical (e.g., purified enzyme) assay but shows weak or no activity in a cellular context. This discrepancy often points to high non-specific binding, reducing the free concentration of the compound available to engage the target.[9][14]
Troubleshooting & Mitigation Strategies
| Strategy | Rationale | Protocol / Action |
| Increase Serum-Free Incubation | Serum proteins (especially albumin) are a major source of non-specific binding. | Perform the cellular assay in serum-free or low-serum (e.g., 0.5%) medium for the duration of the compound treatment. Note: This may affect cell health over long periods. |
| Add Blocking Agents | Surfactants can reduce hydrophobic interactions between the compound and cellular components.[11] | Add a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the cell culture medium during compound incubation.[11] Titrate carefully to avoid cell lysis. |
| Equilibrium Dialysis | Directly measures the fraction of compound bound to plasma or cellular proteins. | This is a specialized biophysical assay. A semi-permeable membrane separates a chamber with your compound from a chamber with plasma or cell lysate. At equilibrium, the concentration in each chamber is measured to calculate the bound fraction. |
| Structural Modification | Reduce the lipophilicity of the compound. | Work with a medicinal chemist to synthesize analogs with lower LogP values. This can be achieved by adding polar functional groups. This is a long-term strategy but is the most effective way to solve the root cause. |
Part 3: Advanced Target Deconvolution
If the above troubleshooting steps are inconclusive, or if your compound was identified through a phenotypic screen, you may need to identify its molecular target(s) directly. This process is known as target deconvolution.[15][16]
Common Target Deconvolution Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography [17][18] | The compound is immobilized on a solid support (e.g., beads) and used to "pull down" binding proteins from a cell lysate. Bound proteins are identified by mass spectrometry. | Directly identifies binding partners. | Requires chemical modification of the compound; can be technically challenging; may identify non-functional binders. |
| Chemical Proteomics [13] | Uses clickable or photo-affinity probes based on the compound's structure to covalently label targets in live cells or lysates, followed by enrichment and mass spectrometry. | Identifies targets in a physiological context; can provide information on target engagement. | Requires synthesis of complex chemical probes. |
| Genetic Screening (CRISPR/RNAi) [13] | A pooled library of CRISPR or shRNA guides is used to create a population of cells where each cell has a different gene knocked out/down. The population is treated with the compound, and cells that become resistant or sensitized are identified by sequencing. | Unbiased, genome-wide approach; does not require compound modification. | Identifies genes that modulate sensitivity, which may not be the direct target; can be complex to execute and analyze. |
| Thermal Proteome Profiling (TPP) | Based on the principle that a protein becomes more thermally stable when bound to a ligand. Cells are heated to various temperatures with and without the compound, and the remaining soluble proteins are quantified by mass spectrometry. | Does not require compound modification; can be performed in live cells. | Requires sophisticated mass spectrometry capabilities; data analysis is complex. |
References
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Google Cloud.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Google Cloud.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.). ResearchGate.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
- Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. (n.d.). Oxford Academic.
- Target Deconvolution - Creative Biolabs. (n.d.). Creative Biolabs.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022, September 22). ACS Publications.
- Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013, January 18). National Center for Biotechnology Information.
- 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018, November 29). Technology Networks.
- Natural Bioactive Compound Target Identification - Creative Biolabs. (n.d.). Creative Biolabs.
- How to eliminate non-specific binding? - AAT Bioquest. (2024, April 10). AAT Bioquest.
- Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Creative Biogene.
- Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - NIH. (n.d.). National Center for Biotechnology Information.
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (n.d.). Nicoya Lifesciences.
- Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK. (2024, January 4). WuXi AppTec.
- 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed. (n.d.). National Center for Biotechnology Information.
- Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed. (n.d.). National Center for Biotechnology Information.
- Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Managing the challenge of chemically reactive metabolites in drug development - UW School of Pharmacy. (n.d.). University of Washington School of Pharmacy.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- On Mechanisms of Reactive Metabolite Formation from Drugs - ResearchGate. (2025, August 8). ResearchGate.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. (n.d.). MDPI.
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Technical Support Center: Refinement of Crystallization Techniques for Substituted Benzoxazoles
Welcome to the Technical Support Center dedicated to the intricate art and science of crystallizing substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by this important class of heterocyclic compounds. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind crystallization strategies, offering field-proven insights to transform frustration into crystalline success.
Troubleshooting Guide: From Oils to Ordered Lattices
This section addresses the most common hurdles encountered during the crystallization of substituted benzoxazoles, providing not just solutions, but a logical framework for problem-solving.
Issue 1: My compound "oils out" instead of forming crystals.
This phenomenon, where the compound separates from the solution as a liquid phase, is a frequent challenge. It typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point within that specific solvent system.[1]
Probable Causes & Step-by-Step Solutions:
-
Cause A: The solution was cooled too quickly. Rapid cooling can cause the compound to crash out of the solution as an oil because the molecules don't have sufficient time to orient themselves into an ordered crystal lattice.[1]
-
Solution: Re-dissolve the oil by gently heating the solution. Allow it to cool at a much slower rate. An effective method is to place the flask in an insulated container, such as a Dewar flask filled with warm water, to ensure gradual cooling.
-
-
Cause B: The boiling point of the solvent is higher than the melting point of the compound. If the solvent remains hot enough to melt your compound, it will separate as a liquid.
-
Solution: Switch to a lower-boiling point solvent or a solvent mixture. This ensures that the solution's temperature drops below the compound's melting point before saturation is reached.
-
-
Cause C: High concentration of impurities. Impurities can disrupt the formation of the crystal lattice and lead to the formation of an oil by lowering the melting point of the mixture.
-
Solution: Further purification of the crude product is necessary. Techniques such as silica gel column chromatography or treating a solution of the crude product with activated charcoal to remove colored impurities can be effective. A purity of at least 80-90% is recommended before attempting the final crystallization.
-
Issue 2: No crystals form, even after extended cooling.
When a solution remains clear upon cooling, it indicates that the point of supersaturation has not been reached, or nucleation is inhibited.
Probable Causes & Step-by-Step Solutions:
-
Cause A: The solution is not sufficiently supersaturated. The concentration of your substituted benzoxazole in the solvent may be too low.
-
Solution 1: Reduce Solvent Volume. Carefully evaporate some of the solvent to increase the compound's concentration.[2] This can be done by gentle heating or by passing a stream of inert gas over the solution's surface.
-
Solution 2: Introduce an Anti-Solvent. If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm gently until it clarifies before allowing it to cool slowly. A common and effective mixed solvent system for benzoxazoles is acetone (good solvent) and acetonitrile (anti-solvent).[3] Another reported system is ethyl acetate and heptane.[3]
-
-
Cause B: Lack of nucleation sites. Crystal growth requires an initial nucleation event, which can be kinetically hindered.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[2] The microscopic imperfections on the glass can serve as nucleation points.
-
Solution 2: Seeding. Introduce a "seed crystal" from a previous successful crystallization.[2] This provides a template for further crystal growth. If no seed crystal is available, one can be created by dipping a glass rod into the solution, allowing the solvent to evaporate from the rod, and then re-introducing the rod with its thin crystalline residue into the solution.[2]
-
-
Cause C: The compound is too soluble in the chosen solvent.
-
Solution: Re-evaluate your solvent choice. A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Issue 3: The resulting crystals are of poor quality (e.g., needles, plates, or agglomerates).
Rapid crystallization is a primary cause of poor crystal quality, leading to the inclusion of impurities and the formation of undesirable morphologies.[1][4]
Probable Causes & Step-by-Step Solutions:
-
Cause A: Crystallization occurred too rapidly.
-
Cause B: Agglomeration.
-
Solution: Agglomeration, where individual crystals clump together, can be minimized by reducing the rate of crystallization and ensuring gentle or no agitation during the crystal growth phase.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the benzoxazole ring affect crystallization?
Substituents can significantly impact a molecule's polarity, melting point, and intermolecular interactions, all of which are crucial for crystallization.[5] For instance, polar substituents may increase the likelihood of forming strong dipole-dipole interactions or hydrogen bonds, which can aid in the formation of an ordered crystal lattice.[6] Conversely, bulky substituents may hinder efficient packing.
Q2: What is a good starting point for solvent selection for a novel substituted benzoxazole?
A good starting point is to test a range of solvents with varying polarities. Common solvents for benzoxazole purification and crystallization include ethanol, acetone, acetonitrile, ethyl acetate, and mixtures such as acetone/acetonitrile or ethyl acetate/heptane.[3] A general rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[7]
Q3: Are there any "green" solvent options for benzoxazole crystallization?
Yes, there is a growing focus on environmentally friendly synthesis and purification. For some benzoxazole syntheses, solvents like water and ethanol have been used effectively. While water is generally a poor solvent for many organic compounds, its high boiling point can sometimes be advantageous for recrystallization.[7]
Q4: Can solvent-free conditions be used for purification?
Solvent-free synthesis of benzoxazoles is well-established, often yielding a crude product that then requires purification.[8][9] While the final purification step to obtain high-quality crystals typically involves solvents, techniques like melt crystallization could be explored for some derivatives, although this can lead to lower quality crystals.[10]
Q5: My crude product is highly colored. How can I remove these impurities before crystallization?
Treating a solution of the crude product with activated charcoal is an effective method for removing colored impurities.[3] The crude product is dissolved in a suitable solvent, a small amount of charcoal is added, the mixture is briefly heated and then filtered to remove the charcoal before proceeding with crystallization.[3]
Experimental Protocols & Visual Workflows
Protocol 1: Standard Recrystallization by Slow Cooling
-
Solvent Selection: Choose a solvent in which the substituted benzoxazole is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling and better crystal formation, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at an appropriate temperature.[3]
Protocol 2: Two-Solvent Recrystallization (Anti-Solvent Addition)
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone) at an elevated temperature.[3]
-
Anti-Solvent Addition: While maintaining the temperature, slowly add a "poor" solvent or anti-solvent (e.g., acetonitrile) dropwise until the solution becomes faintly turbid.
-
Clarification: If the solution becomes too turbid, add a few drops of the "good" solvent until it becomes clear again.
-
Cooling and Isolation: Allow the solution to cool slowly, as described in Protocol 1, to induce crystallization. Collect and dry the crystals.
Data Presentation: Solvent System Selection Guide
| Solvent System (Good/Anti-Solvent) | Polarity | Typical Use Case | Reference |
| Acetone / Acetonitrile | Polar Aprotic | General purpose for many substituted benzoxazoles. | [3] |
| Ethyl Acetate / Heptane | Medium Polarity / Non-polar | Effective for less polar benzoxazole derivatives. | [3] |
| Ethanol / Water | Polar Protic | Useful for more polar derivatives capable of hydrogen bonding. | |
| Dichloromethane / Hexane | Medium Polarity / Non-polar | Alternative for compounds soluble in chlorinated solvents. | N/A |
Visualization of Troubleshooting Workflow
Caption: Decision-making flowchart for troubleshooting common benzoxazole crystallization issues.
References
- Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem. (URL: )
- Process for the purification of substituted benzoxazole compounds.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL: )
- Solvent effects and selection for benzoxazole form
- Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem. (URL: )
-
Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and characterisation of benzoxazole-based liquid crystals possessing 3,5-difluorophenyl unit - Taylor & Francis. (URL: [Link])
- Technical Support Center: Purification of Benzoxazole Deriv
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (URL: [Link])
-
Benzoxazole-terminated liquid crystals with large birefringence and negative dielectric anisotropy - ResearchGate. (URL: [Link])
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. (URL: [Link])
- Technical Support Center: Crystallization of Substituted Oxazoles - Benchchem. (URL: )
-
Inducing Recrystallization - Chemistry LibreTexts. (URL: [Link])
-
Guide for crystallization. (URL: [Link])
-
Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: [Link])
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (URL: [Link])
-
How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (URL: [Link])
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL: )
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (URL: [Link])
-
Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (URL: [Link])
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH. (URL: [Link])
-
Synthesis, structure and mesogenic properties of benzoxazole derivatives: Liquid Crystals. (URL: [Link])
-
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - Jetir.Org. (URL: [Link])
- Synthesis, Crystal Structure and Hirshfeld Surface analysis of a benzoxazole derivative [2-[2-(4-Methylphenyl)ethenyl] - ResearchGate. (URL: https://www.researchgate.net/publication/281604928_Synthesis_Crystal_Structure_and_Hirshfeld_Surface_analysis_of_a_benzoxazole_derivative_2-2-4-Methylphenylethenyl-13-benzoxazole)
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. - the University of Bath's research portal. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Bioactivity of Nitrobenzoxazoles: Spotlight on 2,7-Dimethyl-5-nitro-1,3-benzoxazole
Executive Summary
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] The introduction of a nitro group to this aromatic system often enhances or confers specific biological properties, primarily due to its strong electron-withdrawing nature and its ability to undergo bioreduction to generate reactive nitrogen species.[4][5] This guide provides a comparative analysis of the bioactivity of 2,7-Dimethyl-5-nitro-1,3-benzoxazole against other key nitrobenzoxazole derivatives. We synthesize experimental data from diverse studies to evaluate their relative performance in antimicrobial and anticancer applications, explain the underlying structure-activity relationships (SAR), and provide detailed, validated protocols for researchers to conduct their own comparative assessments.
Introduction: The Significance of the Nitrobenzoxazole Moiety
Benzoxazoles are bicyclic heterocyclic compounds that can be considered structural isosteres of naturally occurring nucleic bases, which may facilitate their interaction with biological macromolecules.[2][6] Their derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[7][8]
The nitro group (NO₂), when attached to the benzoxazole ring, acts as a potent modulator of bioactivity. Its role is twofold:
-
Pharmacophore: The nitro group can be essential for the molecule's mechanism of action. In anaerobic bacteria and some cancer cells under hypoxic conditions, it can be reduced by nitroreductase enzymes to form cytotoxic radicals, leading to DNA damage and cell death.[4][9]
-
Toxicophore: This same mechanism can also lead to toxicity in host cells, making the overall substitution pattern on the benzoxazole ring critical for achieving selective activity.[5]
This guide focuses on understanding how substitutions, specifically the addition of methyl groups at the C2 and C7 positions, modulate the well-documented bioactivity of the 5-nitrobenzoxazole scaffold.
Comparative Bioactivity Analysis
Direct head-to-head experimental data for this compound is scarce in publicly available literature. Therefore, this analysis synthesizes data from various sources on related compounds to build a robust comparative framework based on established structure-activity relationships. We will compare the anticipated profile of our target compound with experimentally validated activities of other key nitrobenzoxazoles.
Antimicrobial Activity
Nitro-aromatic compounds are a well-established class of antimicrobial agents.[4][10] Their efficacy is often linked to the reduction of the nitro group within the microbial cell. The table below compares the Minimum Inhibitory Concentration (MIC) values of various nitrobenzoxazole derivatives against representative bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Nitrobenzoxazole Derivatives
| Compound | Substitution Pattern | S. aureus | B. subtilis | E. coli | C. albicans | Reference(s) |
| Compound A (Reference) | 5-Nitro | — | — | — | — | [1][11] |
| Compound B | 2-(p-t-butylphenyl)-5-Nitro | >100 | 12.5 | >100 | 12.5 | [12] |
| Compound C | 2-Cyclohexylmethyl-5-Chloro | 6.25 | 3.12 | >50 | 3.12 | [2] |
| Compound D (Hypothesized) | 2,7-Dimethyl-5-Nitro | Potent | Potent | Moderate | Moderate | SAR |
Data for Compound C (a 5-chloro derivative) is included to illustrate the potent activity of halogenated benzoxazoles. Data for Compound A is primarily focused on anthelmintic activity.
Analysis & SAR Insights:
-
The 5-Nitro Group: The presence of a nitro group at the 5-position is a common feature in bioactive benzoxazoles, particularly for anthelmintic and antifungal activity.[1][12]
-
Substitution at C2: Large, lipophilic groups at the C2 position, such as in Compound B , appear to enhance activity against specific microbes like B. subtilis and C. albicans.[12]
-
Hypothesized Activity of this compound (Compound D): Based on SAR principles, the methyl groups on Compound D would have competing effects.[13] The C2-methyl group is a small lipophilic substituent that could facilitate membrane passage. The C7-methyl group, being electron-donating, could slightly modulate the electron density of the ring system. This combination is hypothesized to yield potent activity, particularly against Gram-positive bacteria, while its effect on Gram-negative bacteria and fungi may be more moderate.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is well-documented, with mechanisms often involving the induction of apoptosis or inhibition of key signaling pathways.[6][14] 7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives, a related class, act as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Nitrobenzoxazole and Related Derivatives
| Compound | Target Cell Line(s) | IC₅₀ (µM) | Mechanism of Action (if known) | Reference(s) |
| Phortress Analogue (3n) | MCF-7 (Breast), A549 (Lung), HT-29 (Colon) | 0.003 - 0.009 | Aryl hydrocarbon receptor (AhR) agonist | |
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Various Human Tumor Lines | Sub-micromolar | GST inhibitor, triggers apoptosis | |
| This compound (Hypothesized) | General Carcinoma Lines | Potentially Significant Cytotoxicity | Putative: Bioreductive activation, oxidative stress | SAR |
Analysis & SAR Insights:
-
Potent Scaffolds: The data clearly shows that benzoxazole and related structures can be modified to create exceptionally potent anticancer agents, with IC₅₀ values in the nanomolar range as seen with the Phortress analogue (3n) .[15]
-
Mechanism of NBD Derivatives: The mechanism of NBDHEX highlights a sophisticated approach where the nitro-containing compound inhibits a key cancer cell defense enzyme (GST), leading to apoptosis.[14] This underscores the potential of nitrobenzoxazoles to act via specific molecular targets.
-
Hypothesized Activity of this compound: The cytotoxic potential of our target compound is likely. The nitro group can be reduced in the hypoxic environment of solid tumors, creating reactive species that induce cell death. The dimethyl substitution pattern would influence its solubility, cell uptake, and interaction with metabolic enzymes, requiring empirical validation to determine its precise potency and selectivity against cancer cells versus healthy cells.[16]
Detailed Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols for assessing antimicrobial and anticancer bioactivity are provided. These protocols represent self-validating systems when appropriate controls are included.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[17][18]
Workflow Diagram: Antimicrobial MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (96-Well Plate):
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Add 200 µL of the highest concentration of the test compound to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (no compound). Column 12 will be the negative/sterility control (no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum from Step 1 to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).[20]
-
Protocol 2: Anticancer Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) during their exponential growth phase.[21]
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO, if used) and "untreated control" wells (medium only).
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the treatment period, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals.[21] Mix gently by pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (% viability vs. log concentration) to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.[22]
-
Conclusion and Future Directions
The nitrobenzoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in both antimicrobial and anticancer applications. While direct comparative data on this compound is limited, analysis of related structures and established SAR principles suggests it is a promising candidate for further investigation. The presence of the 5-nitro group is a strong indicator of bioactivity, likely mediated through bioreductive activation. The dimethyl substitutions at C2 and C7 are predicted to fine-tune this activity by altering the compound's lipophilicity and electronic properties.
The true therapeutic potential of this compound and its isomers can only be unlocked through empirical testing. The detailed protocols provided in this guide offer a robust framework for researchers to perform these critical evaluations. Future studies should focus on a systematic comparison of variously substituted nitrobenzoxazoles to precisely map the structure-activity relationships and identify lead compounds with high efficacy and selectivity for development into next-generation therapeutics.
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Ricci, G., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397-405. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2,7-Dimethyl-5-nitro-1,3-benzoxazole: A Comparative and Methodological Approach
For researchers and drug development professionals, the journey from identifying a bioactive small molecule to its clinical application is contingent on a thorough understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for the validation of the MoA of a novel compound, 2,7-Dimethyl-5-nitro-1,3-benzoxazole. While the specific biological targets of this molecule are not yet extensively documented in publicly available literature, its structural motifs, common to many kinase inhibitors, suggest a plausible starting hypothesis for its MoA. This guide will therefore proceed under the assumption that this compound is a putative kinase inhibitor, and will outline a rigorous, multi-faceted validation strategy. This strategy, however, is broadly applicable to other potential target classes.
We will explore a logical progression of experiments, from initial target identification and biochemical characterization to cellular target engagement and downstream pathway analysis, culminating in in-vivo validation. For each stage, we will compare and contrast different experimental approaches, providing detailed protocols and discussing the rationale behind methodological choices.
Part 1: Initial Target Identification and Biochemical Validation
The first critical step is to identify the direct molecular target(s) of this compound and characterize the binding interaction in a controlled, cell-free environment.[1][2]
Kinome Profiling: A Broad-Based Approach
Given our working hypothesis, a broad screening against a panel of kinases is the most efficient initial step to identify potential targets.[3][4] This approach provides a comprehensive overview of the compound's selectivity and potential off-target effects early in the discovery process.[4][5]
Comparative Approaches for Kinome Profiling:
| Assay Type | Principle | Advantages | Disadvantages | Recommended For |
| Radiometric Assays (e.g., HotSpot™) | Measures the incorporation of radiolabeled phosphate (³³P-ATP) onto a substrate.[4] | High sensitivity, considered a gold standard. | Requires handling of radioactive materials, endpoint assay. | Initial broad screening and obtaining precise inhibition data. |
| TR-FRET Assays (e.g., LanthaScreen™) | Measures the inhibition of substrate phosphorylation via time-resolved fluorescence resonance energy transfer.[6] | Homogeneous, non-radioactive, amenable to high-throughput screening (HTS).[6] | Potential for compound interference with the fluorescent signal. | HTS campaigns and detailed kinetic analysis. |
| Continuous (Kinetic) Assays | Monitors enzyme activity in real-time, providing true reaction rates.[7] | Provides deeper mechanistic insights, including time-dependent inhibition.[7] | May have lower throughput than endpoint assays. | Characterizing slow-binding inhibitors and detailed MoA studies. |
Experimental Workflow: Kinome Profiling
Caption: Workflow for a typical radiometric kinome profiling experiment.
Direct Binding Assays: Confirming Physical Interaction
Once primary hits are identified from kinome profiling, it is crucial to confirm direct physical binding of the compound to the target protein.[2][8]
Comparative Table of Direct Binding Assays:
| Assay | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized target.[8] | Binding affinity (KD), kinetics (kon, koff). | Real-time, label-free, provides detailed kinetic information.[9] | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to a target in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Gold standard for thermodynamics, label-free, solution-based. | Requires large amounts of pure protein, lower throughput. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in protein melting temperature (Tm) upon ligand binding. | Target engagement, relative affinity. | High throughput, low protein consumption. | Indirect measure of binding, not all binding events cause a Tm shift. |
Detailed Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip surface.
-
System Priming: Equilibrate the SPR system with running buffer to establish a stable baseline.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Association Phase: Monitor the increase in response units (RU) as the compound binds to the immobilized kinase.
-
Dissociation Phase: Inject running buffer to monitor the decrease in RU as the compound dissociates.
-
Regeneration: Inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD).
Part 2: Cellular Target Engagement and Pathway Analysis
Confirming that a compound binds to its target in a test tube is only the first step. It is essential to demonstrate that the compound can enter cells and engage its target in a physiological context.[2][10][11]
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in Cells
CETSA® is a powerful method for assessing target engagement in intact cells and tissues.[12][13][14] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[13][15]
Experimental Workflow: Western Blot-Based CETSA®
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA®).
Isothermal Dose-Response Fingerprint (ITDRF): A variation of CETSA® where cells are treated with a range of compound concentrations and heated at a constant temperature (typically the temperature at which ~50% of the unliganded protein denatures). This allows for the determination of a cellular EC50 for target engagement.[12]
Phosphoproteomics: Mapping Downstream Signaling Effects
If this compound is a kinase inhibitor, it should modulate the phosphorylation of its direct substrates and downstream signaling pathways.[16] Phosphoproteomics provides a global and unbiased view of these changes.[17][18][19][20]
Comparative Approaches in Phosphoproteomics:
| Method | Principle | Advantages | Disadvantages |
| Antibody-Based Arrays (e.g., KinomeView®) | Western blot-based screening using a panel of phospho-motif antibodies.[21] | Relatively fast and provides a broad overview of signaling changes.[21] | Semi-quantitative, limited by antibody availability and specificity. |
| Mass Spectrometry (MS)-Based | Enrichment of phosphopeptides (e.g., using TiO2 or IMAC) followed by LC-MS/MS analysis.[16][17][19] | Highly sensitive, quantitative, and can identify thousands of phosphorylation sites. | Technically demanding, requires specialized instrumentation and bioinformatics expertise. |
Signaling Pathway Visualization (Hypothetical)
Let's hypothesize that kinome profiling identified this compound as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). A phosphoproteomics experiment would be expected to show decreased phosphorylation of MEK1's direct substrate, ERK1/2, and subsequent downstream targets.
Caption: Hypothetical signaling pathway inhibited by this compound.
Part 3: In-Vivo Target Validation
The final and most critical stage of MoA validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.[22][23]
Animal Models and Biomarker Analysis
The choice of animal model is critical and should be relevant to the disease indication for which the compound is being developed.[22][23][24][25]
Key Steps for In-Vivo Validation:
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish an appropriate dosing regimen.
-
Target Engagement Biomarkers: Develop and validate assays to measure target engagement in tissue samples from treated animals. This could involve a modified CETSA® protocol on tissue lysates or measuring the phosphorylation status of the direct substrate of the target kinase.[10]
-
Pharmacodynamic (PD) Biomarkers: Measure a downstream biological effect of target engagement. For a MEK1 inhibitor, this could be a reduction in the proliferation marker Ki-67 in tumor tissue.
-
Efficacy Studies: Evaluate the therapeutic effect of the compound in a disease-relevant animal model, correlating efficacy with PK and PD readouts.[23]
Comparative Table of In-Vivo Target Engagement Methods:
| Method | Principle | Advantages | Disadvantages |
| Ex-Vivo CETSA® | Application of the CETSA® protocol to tissue samples from treated animals.[15] | Direct measure of target engagement in the relevant tissue. | Can be technically challenging, requires specific antibodies for each target. |
| Phospho-Protein Analysis (Western/IHC) | Measures the phosphorylation state of the target's substrate in tissue samples. | Provides a functional readout of target inhibition. | Changes in phosphorylation can be transient and affected by other pathways. |
| Radioligand Displacement | Dosing with a radiolabeled tracer that binds to the target, followed by the test compound to measure displacement.[10] | Quantitative measure of target occupancy in vivo. | Requires a suitable radiolabeled tracer, involves radioactivity. |
Conclusion
The validation of a small molecule's mechanism of action is a comprehensive, iterative process that requires the integration of biochemical, cellular, and in-vivo data. For a novel compound like this compound, a systematic approach, starting with broad screening and progressively focusing on the identified target, is essential. By employing a combination of the comparative methodologies outlined in this guide, researchers can build a robust data package that elucidates the MoA, supports further development, and ultimately increases the probability of translating a promising molecule into a successful therapeutic.
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Cross-Validation of Experimental and Computational Results for Nitro-Substituted Benzoxazoles: A Comparative Guide
In the landscape of modern chemical research and drug development, the synergy between experimental synthesis and computational modeling is paramount for the rapid and accurate elucidation of molecular structures and properties. This guide provides an in-depth comparison of experimental and computational methodologies for the characterization of nitro-substituted benzoxazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] Due to the limited availability of specific published data for 2,7-Dimethyl-5-nitro-1,3-benzoxazole, this guide will focus on a representative analogue, 2,5-Dimethyl-7-nitro-1,3-benzoxazole , to illustrate the principles of cross-validation.
The convergence of experimental data with theoretical predictions not only provides a robust validation of research findings but also offers deeper insights into the electronic and structural characteristics of a molecule.[3] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental work by predicting molecular geometries, spectroscopic signatures, and reactivity.[3] This guide will navigate through the synthesis, experimental characterization, and computational analysis of our representative benzoxazole, culminating in a comparative analysis that underscores the power of this integrated approach.
Experimental Workflow: Synthesis and Spectroscopic Characterization
The synthesis of substituted benzoxazoles can be achieved through various established methods.[1] For our representative compound, 2,5-Dimethyl-7-nitro-1,3-benzoxazole, a plausible synthetic route involves the condensation of a substituted o-aminophenol with an appropriate carboxylic acid or its derivative.
Experimental Protocol: Synthesis of 2,5-Dimethyl-7-nitro-1,3-benzoxazole
-
Starting Materials: 2-Amino-4-methyl-6-nitrophenol and acetic anhydride.
-
Reaction Setup: A mixture of 2-Amino-4-methyl-6-nitrophenol (1 equivalent) and acetic anhydride (1.2 equivalents) is heated under reflux in glacial acetic acid for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Caption: Experimental workflow for the synthesis and characterization of 2,5-Dimethyl-7-nitro-1,3-benzoxazole.
Following a successful synthesis, a battery of spectroscopic techniques is employed for structural elucidation.
Spectroscopic Characterization Protocols:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of hydrogen and carbon atoms. Aromatic protons of the benzoxazole core typically resonate in the downfield region of the ¹H NMR spectrum (δ 6.8–8.8 ppm).
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
-
FTIR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: 1-2 mg of the dry solid is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
-
UV-Visible Spectroscopy: Investigates the electronic transitions within the molecule. The absorption maxima (λmax) are typically due to π-π* transitions in the conjugated system.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: The absorption spectrum is recorded over a range of 200-800 nm.
-
Computational Workflow: DFT-Based Molecular Modeling
Computational modeling provides a theoretical framework for understanding the experimental observations.[3] Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying organic molecules.
Computational Protocol: DFT Calculations
-
Molecular Structure Building: The 3D structure of 2,5-Dimethyl-7-nitro-1,3-benzoxazole is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is often employed for similar heterocyclic systems.[4][5]
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties are calculated:
-
Vibrational Frequencies: To simulate the IR spectrum.
-
NMR Chemical Shifts: Using the GIAO (Gauge-Including Atomic Orbital) method.
-
Electronic Transitions: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis spectrum.
-
Caption: Computational workflow for the DFT-based analysis of 2,5-Dimethyl-7-nitro-1,3-benzoxazole.
Comparative Analysis: Bridging Experiment and Theory
The core of the cross-validation process lies in the direct comparison of the experimental data with the computationally predicted values. This comparison not only validates the synthesized structure but also provides a deeper understanding of its properties.
Table 1: Comparison of Hypothetical Experimental and Computational Data for 2,5-Dimethyl-7-nitro-1,3-benzoxazole
| Parameter | Experimental (Hypothetical) | Computational (DFT) |
| ¹H NMR (δ, ppm) | ||
| Aromatic-H | 7.8 - 8.2 | 7.9 - 8.3 |
| Methyl-H (at C2) | ~2.6 | ~2.7 |
| Methyl-H (at C5) | ~2.4 | ~2.5 |
| ¹³C NMR (δ, ppm) | ||
| Benzoxazole Core | 110 - 165 | 112 - 168 |
| IR Frequencies (cm⁻¹) | ||
| C=N Stretch | ~1650 | ~1645 |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 |
| NO₂ Symmetric Stretch | ~1350 | ~1345 |
| UV-Vis λmax (nm) | ~320 | ~315 |
The data presented in Table 1, while hypothetical, illustrates the expected level of agreement between experimental and computational results. Minor discrepancies are expected and can arise from several factors, including solvent effects in experimental measurements (which can be modeled computationally) and the inherent approximations in the chosen DFT functional.
The true strength of this dual approach is realized when computational data aids in the interpretation of complex experimental spectra. For instance, DFT calculations can help assign specific vibrational modes in the IR spectrum and resolve overlapping signals in the NMR spectra.
Conclusion
The cross-validation of experimental and computational data is a powerful strategy in chemical research. By integrating the synthesis and spectroscopic characterization of a representative nitro-substituted benzoxazole with DFT-based computational modeling, a comprehensive and validated understanding of the molecule's structure and properties can be achieved. This guide provides a framework for researchers, scientists, and drug development professionals to apply this synergistic approach in their own work, ultimately accelerating the discovery and development of novel chemical entities.
References
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CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved from [Link]
- Cindrić, M., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Antioxidants (Basel), 8(10), 477.
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Semantic Scholar. (2025). DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. Retrieved from [Link]
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ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
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ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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ResearchGate. (2021). DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug. Retrieved from [Link]
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OUCI. (n.d.). DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent. Retrieved from [Link]
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ResearchGate. (2013). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. Retrieved from [Link]
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ResearchGate. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2020). Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
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MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
-
MDPI. (2022). 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. Retrieved from [Link]
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A Comparative Guide to the Spectral Properties of Benzoxazole Fluorophores for Researchers and Drug Development Professionals
In the landscape of fluorescent probes, benzoxazole derivatives have carved a significant niche owing to their versatile photophysical properties, including high quantum yields, large Stokes shifts, and profound sensitivity to their microenvironment. These characteristics make them invaluable tools in cellular biology, drug development, and materials science. This guide provides an in-depth comparative analysis of the spectral properties of various benzoxazole fluorophores, supported by experimental data and protocols to aid researchers in selecting and utilizing these powerful molecules.
The Benzoxazole Core: A Foundation for Diverse Photophysics
The fundamental structure of benzoxazole, a fused benzene and oxazole ring system, provides a rigid, planar backbone with a conjugated π-electron system. This core structure is readily amenable to chemical modification, allowing for the fine-tuning of its spectral properties. The introduction of various substituents at different positions on the benzoxazole scaffold can dramatically alter the absorption and emission characteristics, quantum yield, and sensitivity to environmental factors such as solvent polarity, pH, and viscosity.
Comparative Spectral Data of Benzoxazole Derivatives
To facilitate the selection of an appropriate benzoxazole fluorophore, the following table summarizes the key spectral properties of several representative derivatives with varying substitution patterns. The data highlights the influence of electron-donating and electron-withdrawing groups on the photophysical characteristics of these compounds.
| Derivative | Substituent(s) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Φ_f | Reference |
| 2-Phenylbenzoxazole (PBO) | None | Dichloromethane | ~330 | - | ~380 | ~50 | - | [1] |
| 2-(4-Methoxyphenyl)benzoxazole | 4-OCH₃ (EDG) | Dichloromethane | ~340 | - | ~390 | ~50 | - | [1] |
| 2-(4-Nitrophenyl)benzoxazole | 4-NO₂ (EWG) | Dichloromethane | ~350 | - | ~410 | ~60 | - | [2] |
| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | 2'-OH | Acetonitrile | 329 | - | 350 | 21 | - | [3] |
| 2-(4-(Fluorosulfato)phenyl)benzoxazole (BOSp) | 4-OSO₂F | Acetonitrile | 329 | - | 350 | 21 | 0.64 | [3][4][5] |
| 2-(p-Dimethylaminostyryl)benzoxazole | 4-N(CH₃)₂ (EDG) | Various | Solvent-dependent | - | Solvent-dependent | Large | - | |
| Zinbo-5 | Zinc chelator | Aqueous Buffer (Zn²⁺ saturated) | ~380 | - | ~470 | ~90 | 0.1 | |
| Benzoxazole-merocyanine probe | Merocyanine | PBS (pH 7.4) | ~390 | - | ~550 | ~160 | - | [6] |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Please note that molar extinction coefficients (ε) and quantum yields (Φf) are not always reported and can vary significantly with experimental conditions.
The Influence of Substituents on Spectral Properties: A Deeper Dive
The electronic nature of the substituents on the 2-phenyl ring plays a pivotal role in modulating the spectral properties of benzoxazole fluorophores.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups increase the electron density of the conjugated system.[7][8] This generally leads to a bathochromic (red) shift in both the absorption and emission spectra, as observed with 2-(4-Methoxyphenyl)benzoxazole compared to the parent 2-Phenylbenzoxazole.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the electron density, which can also result in a red shift due to enhanced intramolecular charge transfer (ICT) character in the excited state.[9][10] This is evident in the spectral data for 2-(4-Nitrophenyl)benzoxazole.
The interplay between the benzoxazole core and its substituents dictates the energy of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission wavelengths.
Environmental Sensitivity: A Key Advantage of Benzoxazole Fluorophores
A significant feature of many benzoxazole derivatives is their sensitivity to the surrounding environment, making them excellent candidates for fluorescent sensors.
Solvatochromism: Probing Polarity
The fluorescence emission of benzoxazole derivatives with strong intramolecular charge transfer (ICT) character, such as 2-(p-Dimethylaminostyryl)benzoxazole, is highly dependent on the polarity of the solvent.[11] In polar solvents, the excited state is stabilized, leading to a significant red shift in the emission spectrum. This phenomenon, known as solvatochromism, allows for the use of these dyes to probe the polarity of microenvironments, such as within biological membranes.
pH Sensing: Monitoring Protonation States
The introduction of acidic or basic moieties onto the benzoxazole scaffold can render their fluorescence properties pH-sensitive. For instance, a multifunctional benzoxazole-merocyanine probe exhibits a ratiometric response to pH changes.[6][12] At varying pH levels, the protonation state of the molecule changes, altering the electronic structure and resulting in a shift in the emission wavelength. This allows for quantitative pH measurements in living cells.
Viscosity Sensing: "Molecular Rotors"
Certain benzoxazole derivatives, like 2-(2'-Hydroxyphenyl)benzoxazole (HBO), can act as "molecular rotors." In low-viscosity environments, intramolecular rotation around a single bond provides a non-radiative decay pathway, resulting in low fluorescence. As the viscosity of the medium increases, this rotation is hindered, leading to a significant enhancement in fluorescence intensity. This property is particularly useful for monitoring changes in intracellular viscosity, which can be indicative of cellular stress or disease states.
Experimental Protocols for Spectral Characterization
Accurate characterization of the spectral properties of benzoxazole fluorophores is crucial for their effective application. Below are detailed protocols for key measurements.
UV-Visible Absorption and Fluorescence Spectroscopy
This fundamental analysis provides the absorption and emission maxima, which are essential for determining the Stokes shift and for selecting appropriate excitation and emission wavelengths for fluorescence microscopy.
Workflow for UV-Vis and Fluorescence Analysis
Caption: Workflow for relative quantum yield determination.
Step-by-Step Protocol:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the benzoxazole sample. Ensure the standard is soluble in the same solvent as the sample.
-
Prepare Solutions: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the standard and the sample.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Applications in Bioimaging
The unique spectral properties of benzoxazole fluorophores have led to their widespread use in various bioimaging applications.
-
Sensing Metal Ions: Benzoxazole derivatives functionalized with chelating moieties can act as selective fluorescent sensors for metal ions such as Zn²⁺, Cd²⁺, and Fe³⁺. [13][14][15][16][17]The binding of the metal ion to the chelator modulates the photophysical properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescence response.
-
Cellular Imaging: The cell permeability and targeted localization of certain benzoxazole probes enable the visualization of specific cellular organelles and processes. For example, mitochondria-targeting benzoxazole probes have been developed to monitor changes in the mitochondrial microenvironment. [6][12][18]
Conclusion
Benzoxazole fluorophores represent a versatile and powerful class of molecules for a wide range of research and development applications. Their tunable spectral properties, coupled with their sensitivity to the local environment, make them indispensable tools for probing biological systems. By understanding the structure-property relationships and employing rigorous experimental protocols for their characterization, researchers can fully harness the potential of these remarkable fluorescent probes.
References
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- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
- Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy - Benchchem.
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- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020-08-26).
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- Benzoxazole Functionalized Fluorescent Probe for Selective Fe3+ Detection and Intracellular Imaging in Living Cells - The Royal Society of Chemistry.
- Multifunctional 1,3-benzoxazole-merocyanine-based probe for the ratiometric fluorescence detection of pH/HSO 3 − /viscosity in mitochondria - the University of B
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- Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes | Request PDF - ResearchG
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Benchmarking the performance of 2,7-Dimethyl-5-nitro-1,3-benzoxazole against commercial fluorescent dyes
An In-Depth Guide to Benchmarking the Performance of Novel Fluorophores: A Case Study of 2,7-Dimethyl-5-nitro-1,3-benzoxazole Against Commercial Fluorescent Dyes
Authored by: A Senior Application Scientist
In the dynamic fields of cell biology, neuroscience, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] The development of novel fluorophores with superior photophysical properties is a continuous pursuit, promising enhanced sensitivity, resolution, and experimental flexibility. This guide provides a comprehensive framework for benchmarking the performance of a novel fluorescent dye, using the hypothetical compound this compound as a case study. We will compare its potential performance against established commercial fluorescent dyes, detailing the necessary experimental protocols and the scientific rationale behind them.
The benzoxazole core is a privileged scaffold in medicinal chemistry and has been incorporated into various biologically active compounds. The introduction of a nitro group, as in our case study compound, can modulate the electronic and photophysical properties of the molecule, making nitrobenzoxazole derivatives an interesting class of potential fluorophores.[3][4]
Selecting the Right Commercial Benchmarks
To provide a meaningful comparison, it is crucial to select commercial dyes that are widely used and represent different classes of fluorophores with diverse photophysical characteristics. For this guide, we have chosen three well-established dyes commonly employed in live-cell imaging:
-
Fluorescein isothiocyanate (FITC): A classic xanthene dye known for its high quantum yield but also its susceptibility to photobleaching and pH sensitivity.[5]
-
Tetramethylrhodamine isothiocyanate (TRITC): Another xanthene dye that is brighter and more photostable than fluorescein, emitting in the orange-red region of the spectrum.
-
Cyanine5 (Cy5): A cyanine dye that emits in the far-red region, which is advantageous for minimizing cellular autofluorescence and for in vivo imaging.[6]
Key Performance Metrics for Fluorescent Dyes
A rigorous comparison of fluorescent dyes hinges on the evaluation of several key photophysical parameters.[5][7] These metrics collectively determine a dye's suitability for a specific application.
-
Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5][8][9] A higher quantum yield indicates a brighter fluorophore.
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a dye absorbs light at a specific wavelength.[5][10] Along with the quantum yield, it determines the overall brightness of a fluorescent probe.
-
Photostability: This refers to a fluorophore's resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light.[5][7] High photostability is critical for long-term imaging experiments.
-
Stokes Shift: This is the difference in wavelength between the absorption and emission maxima.[5] A larger Stokes shift is desirable as it facilitates the separation of the emission signal from the excitation light.
-
Spectral Properties: The excitation and emission maxima determine the optimal laser lines and filter sets for a given dye.
-
Environmental Sensitivity: The fluorescence properties of some dyes can be influenced by their local environment, such as pH, polarity, and the presence of certain ions.[5][10] This can be a desirable feature for developing fluorescent sensors but can also be a confounding factor in quantitative imaging.
Comparative Data of Commercial Dyes
The following table summarizes the typical photophysical properties of our selected commercial dyes. The values for this compound are listed as "To Be Determined (TBD)" to illustrate the benchmarking process.
| Property | Fluorescein (FITC) | Tetramethylrhodamine (TRITC) | Cyanine5 (Cy5) | This compound |
| Excitation Max (nm) | ~495 | ~550 | ~649 | TBD |
| Emission Max (nm) | ~525 | ~575 | ~670 | TBD |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~75,000 | ~95,000 | ~250,000 | TBD |
| Quantum Yield (Φ) | ~0.9 | ~0.2 | ~0.2 | TBD |
| Stokes Shift (nm) | ~30 | ~25 | ~21 | TBD |
| Photostability | Low | Moderate | High | TBD |
Experimental Protocols for Benchmarking
The following protocols provide a step-by-step guide to characterizing the key photophysical properties of a new fluorescent dye.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[11]
Principle: If a solution of a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Test compound (this compound)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent (e.g., ethanol or chloroform)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the test compound and the standard, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.[11]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each dilution, record the fluorescence emission spectrum using the fluorimeter. Ensure that the excitation and emission slits are kept constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
Causality Behind Experimental Choices:
-
Optically Dilute Solutions: Using solutions with low absorbance minimizes reabsorption of emitted fluorescence, which can lead to an underestimation of the quantum yield.[11]
-
Choice of Standard: The quantum yield standard should have an absorption spectrum that overlaps with the test compound and a well-characterized, stable quantum yield.
Protocol 2: Assessment of Photostability
Photostability is typically assessed by measuring the rate of photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a camera and appropriate filter sets
-
Sample of the fluorescent dye in a relevant medium (e.g., dissolved in solvent, or labeling a cellular structure)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent dye for microscopy. For a solution-based measurement, a droplet of the dye solution on a microscope slide can be used. For a more biologically relevant assessment, the dye can be used to stain fixed or live cells.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) using a defined set of acquisition parameters (excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Comparison: Repeat the experiment under identical conditions for the commercial standard dyes. The rate of fluorescence decay provides a measure of the photostability. A slower decay indicates higher photostability.
Trustworthiness of the Protocol: This protocol provides a self-validating system by comparing the novel dye to well-established standards under identical experimental conditions. This ensures that any observed differences in photostability are due to the intrinsic properties of the dyes and not experimental artifacts.
Visualization of Experimental Workflows
Interpreting the Benchmarking Data
The data obtained from these experiments will allow for a comprehensive evaluation of this compound.
-
Brightness: The brightness of the dye is a function of both its quantum yield and molar extinction coefficient. A high value for both is desirable.
-
Photostability: For applications requiring long-term imaging, such as live-cell tracking, high photostability is paramount. A dye that photobleaches rapidly will have limited utility in such experiments.
-
Spectral Properties: The excitation and emission maxima will dictate the compatibility of the dye with available microscopy equipment. A dye that can be excited with common laser lines and whose emission can be collected with standard filter sets will be more readily adopted by the research community.
Conclusion
The development of novel fluorescent probes like this compound is essential for advancing biological research. However, for a new dye to be widely adopted, it must offer clear advantages over existing commercial alternatives. A rigorous and systematic benchmarking of its photophysical properties, as outlined in this guide, is therefore a critical step in the development process. By following these protocols and carefully interpreting the results, researchers can make informed decisions about the potential of a new fluorophore and its suitability for various bioimaging applications.
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The Enigmatic Scaffold: A Comparative Guide to the Structure-Activity Relationships of 2,7-Dimethyl-Benzoxazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the benzoxazole core represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This guide delves into the nuanced world of benzoxazole derivatives, with a specific focus on the under-explored 2,7-dimethyl-benzoxazole framework. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not widely published, this guide will provide a comprehensive analysis by extrapolating from the well-established SAR of the broader benzoxazole class, offering insights into the potential roles of the 2- and 7-methyl substituents, and presenting a roadmap for future exploration.
We will navigate through the synthetic strategies, compare the biological activities of key benzoxazole derivatives against relevant alternatives, and provide detailed experimental protocols to empower researchers in their quest to unlock the therapeutic potential of this intriguing molecular architecture.
The Benzoxazole Core: A Foundation of Versatile Bioactivity
The benzoxazole nucleus, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The biological activity of these compounds is intricately linked to the nature and position of substituents on the benzoxazole ring system.
The Critical Role of the 2-Position
The 2-position of the benzoxazole ring is a key site for modification and has been extensively studied. The substituent at this position directly influences the compound's interaction with biological targets.
-
Aromatic and Heteroaromatic Substituents: The introduction of various aryl and heteroaryl groups at the 2-position has yielded potent anticancer and antimicrobial agents. The electronic properties and steric bulk of these substituents are critical for activity. For instance, in a series of 2-substituted benzoxazoles, the presence of electron-withdrawing or electron-donating groups on a phenyl ring at the 2-position can significantly modulate their biological efficacy.[4][5]
-
Linker-Mediated Substituents: The incorporation of flexible or rigid linkers (e.g., amides, thioacetamides) at the 2-position allows for the attachment of additional pharmacophoric groups, enabling the molecule to span larger binding pockets in target proteins. This strategy has been successfully employed in the development of kinase inhibitors.
The Influence of Substituents on the Benzene Ring
Substitutions on the benzene portion of the benzoxazole core, particularly at the 5- and 6-positions, also play a crucial role in determining the pharmacological profile. These positions can be modified to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to introduce additional points of interaction with the target.
The 2,7-Dimethyl-Benzoxazole Scaffold: An Uncharted Territory
Direct SAR studies on the 2,7-dimethyl-benzoxazole scaffold are limited in the current literature. However, based on established medicinal chemistry principles, the presence of the two methyl groups can be hypothesized to influence the molecule's properties in several ways:
-
Steric Hindrance: The 7-methyl group, being adjacent to the fusion of the two rings, could introduce steric hindrance that influences the preferred conformation of substituents at the 2-position and their interaction with the biological target. This could potentially lead to altered selectivity or potency compared to their 7-unsubstituted counterparts.
-
Increased Lipophilicity: The addition of two methyl groups will increase the overall lipophilicity of the molecule. This can enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.
-
Metabolic Stability: The methyl groups may influence the metabolic profile of the compounds. They could block potential sites of metabolism on the benzene ring, leading to increased metabolic stability and a longer half-life in vivo.
-
Electronic Effects: The electron-donating nature of the methyl groups could subtly alter the electron density of the benzoxazole ring system, which might influence its binding affinity to target proteins.
To truly elucidate the SAR of 2,7-dimethyl-benzoxazole derivatives, a systematic synthetic and biological evaluation campaign is necessary. The following sections provide the foundational knowledge and experimental framework for such an endeavor.
Comparative Analysis of Benzoxazole Derivatives and Alternatives
To provide context for the potential of 2,7-dimethyl-benzoxazole derivatives, it is instructive to compare the performance of well-characterized benzoxazoles with alternative therapeutic agents.
As Kinase Inhibitors
Benzoxazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Table 1: Comparison of Benzoxazole-Based VEGFR-2 Inhibitors with an Alternative Agent
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Benzoxazole Derivative 1 | VEGFR-2 | 97.38 | - | [7] |
| Benzoxazole Derivative 2 | VEGFR-2 | 586.3 (pg/ml protein conc.) | - | [8] |
| Sorafenib (Alternative) | Multi-kinase (including VEGFR-2) | ~90 | - | [7] |
As the table indicates, certain benzoxazole derivatives exhibit VEGFR-2 inhibitory potency comparable to the established multi-kinase inhibitor, Sorafenib. This highlights the potential of the benzoxazole scaffold in the development of targeted cancer therapies.
As Antimicrobial Agents
The benzoxazole scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Table 2: Comparison of Antimicrobial Activity of Benzoxazole Derivatives with a Standard Antibiotic
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Phenyl-benzoxazole Derivative | E. coli | 25 | [4] |
| Ofloxacin (Alternative) | E. coli | <1 | [1] |
While the presented benzoxazole derivative shows moderate activity, further optimization of the substituents on the 2,7-dimethyl-benzoxazole core could lead to the discovery of more potent antimicrobial agents.
Experimental Protocols
To facilitate the exploration of 2,7-dimethyl-benzoxazole derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of 2-Substituted-7-Methyl-Benzoxazoles
The synthesis of the 2,7-dimethyl-benzoxazole core can be achieved through the condensation of 2-amino-6-methylphenol with a suitable carboxylic acid or its derivative. A general and adaptable protocol is provided below.
Protocol 1: Synthesis of 2-Aryl-7-methyl-benzoxazole
Reagents and Materials:
-
2-Amino-6-methylphenol
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-amino-6-methylphenol (1 mmol) and the desired substituted benzoic acid (1.1 mmol).
-
Add polyphosphoric acid (PPA) (10 g) to the mixture.
-
Heat the reaction mixture at 180-200 °C for 4-6 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-7-methyl-benzoxazole derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 2: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of novel 2,7-dimethyl-benzoxazole derivatives.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by benzoxazole inhibitors.
Conclusion and Future Directions
The 2,7-dimethyl-benzoxazole scaffold remains a largely unexplored area within the vast landscape of benzoxazole chemistry. While direct SAR data is sparse, the foundational knowledge of the broader benzoxazole class provides a strong starting point for investigation. The methyl groups at the 2- and 7-positions are likely to impart unique steric, electronic, and pharmacokinetic properties that could be leveraged for the development of novel therapeutics with improved potency, selectivity, and drug-like characteristics.
This guide has provided a comprehensive overview of the current understanding of benzoxazole SAR, offered a comparative analysis with existing alternatives, and laid out a practical experimental framework for the synthesis and evaluation of novel 2,7-dimethyl-benzoxazole derivatives. It is our hope that this resource will inspire and empower researchers to venture into this promising chemical space and unlock the full therapeutic potential of this enigmatic scaffold. The path forward lies in the systematic synthesis of analog libraries and their rigorous biological evaluation to build a robust SAR dataset that will guide the rational design of the next generation of benzoxazole-based drugs.
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Al-Omary, F. A. M., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(21), 7247. [Link]
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Comparative Efficacy of Substituted 5-Nitro-1,3-Benzoxazole Derivatives: An In Vitro and In Vivo Guide
An important note for the reader: Initial searches for the specific compound 2,7-Dimethyl-5-nitro-1,3-benzoxazole did not yield any published scientific literature detailing its in vitro or in vivo efficacy. This suggests that this particular molecule may be a novel compound that has not yet been extensively studied or reported in publicly available databases.
Therefore, in my capacity as a Senior Application Scientist, this guide has been structured to provide a comprehensive overview of the efficacy of a closely related and well-studied class of compounds: substituted 5-nitro-1,3-benzoxazole derivatives . The experimental data, protocols, and mechanisms discussed herein are based on published findings for analogous structures and are intended to serve as an authoritative guide for researchers interested in the therapeutic potential of this chemical scaffold.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of substituted 5-nitro-1,3-benzoxazole derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] We will explore the experimental data supporting their potential as antimicrobial and anticancer agents, delve into the methodologies used to assess their efficacy, and compare their performance with established therapeutic agents.
Introduction to Benzoxazoles as Bioactive Scaffolds
The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, is a privileged scaffold in drug discovery.[4] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][5][6] The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[2][4] The introduction of a nitro group, particularly at the 5-position, has been shown in various heterocyclic compounds to enhance antimicrobial and cytotoxic activities.[7][8][9][10][11]
In Vitro Efficacy of 5-Nitro-1,3-Benzoxazole Derivatives
The initial assessment of a compound's therapeutic potential begins with in vitro studies, which are conducted in a controlled laboratory setting outside of a living organism. These assays are crucial for determining a compound's intrinsic activity against a specific biological target, such as a microbial pathogen or a cancer cell line.
Antimicrobial Activity
Substituted benzoxazole derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal strains.[1][2][3][5][12][13][14] The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Table 1: Representative In Vitro Antimicrobial Activity of Benzoxazole Derivatives
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2,5-disubstituted Benzoxazoles | Staphylococcus aureus | 3.12 - 64 | Ciprofloxacin | < 1 |
| Bacillus subtilis | 3.12 - 50 | Ciprofloxacin | < 1 | |
| Escherichia coli | > 100 | Ciprofloxacin | < 1 | |
| Pseudomonas aeruginosa | 3.12 - >200 | Ciprofloxacin | < 1 | |
| Candida albicans | 62.5 - 125 | Fluconazole | 0.25 - 4 |
Note: The data presented are representative values synthesized from multiple studies on various benzoxazole derivatives and are intended for comparative purposes.[1][3][12][15]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Numerous studies have reported the in vitro cytotoxic effects of benzoxazole derivatives against various human cancer cell lines.[4][6][15][16][17][18] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Representative In Vitro Anticancer Activity of Benzoxazole Derivatives
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |
| 2,5-disubstituted Benzoxazoles | MCF-7 (Breast) | 2 - 25 | Doxorubicin | 0.5 - 2 |
| HepG2 (Liver) | 5 - 30 | Doxorubicin | 1 - 5 | |
| HCT116 (Colon) | 1 - 20 | 5-Fluorouracil | 5 - 15 | |
| A549 (Lung) | 8 - 50 | Cisplatin | 2 - 10 |
Note: The data presented are representative values synthesized from multiple studies on various benzoxazole derivatives and are intended for comparative purposes.[6][15][17][18]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
In Vivo Efficacy of 5-Nitro-1,3-Benzoxazole Derivatives
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing, which involves evaluating its efficacy and safety in living organisms, typically animal models. These studies are essential for understanding a compound's pharmacokinetic and pharmacodynamic properties in a more complex biological system.
Anticancer Efficacy in Xenograft Models
For anticancer drug development, the most common in vivo models are tumor xenografts, where human cancer cells are implanted into immunocompromised mice.
Table 3: Representative In Vivo Anticancer Efficacy of a Benzoxazole Derivative in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 0 |
| Benzoxazole Derivative | 25 | Intraperitoneal | 45 |
| 50 | Intraperitoneal | 65 | |
| Positive Control (e.g., Doxorubicin) | 5 | Intravenous | 75 |
Note: This data is hypothetical but representative of potential outcomes in preclinical in vivo studies based on the general efficacy of bioactive small molecules.
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Animal Acclimatization and Tumor Implantation:
-
Acclimate immunocompromised mice (e.g., nude or SCID mice) to the laboratory conditions for at least one week.
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound, vehicle control, and positive control drug to the respective groups according to the predetermined dosing schedule and route of administration.
-
-
Monitoring and Measurement:
-
Measure the tumor volume using calipers two to three times a week.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Conclusion
Substituted 5-nitro-1,3-benzoxazole derivatives represent a promising class of compounds with demonstrated in vitro and potential in vivo efficacy against microbial pathogens and cancer cells. The data synthesized in this guide highlight the therapeutic potential of this chemical scaffold. Further research, including lead optimization and detailed in vivo studies, is warranted to fully elucidate their clinical potential. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust preclinical evaluations of novel benzoxazole-based therapeutic agents.
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Manda, S., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link]
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Shanbhag, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Indian Chemical Society, 99(11), 100743. [Link]
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El-Sayed, N. N. E., et al. (2022). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. RSC Medicinal Chemistry, 13(7), 868-882. [Link]
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Anonymous. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 4(1), 134-140. [Link]
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Das, P., et al. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Archiv der Pharmazie, 354(8), e2100080. [Link]
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Konstantinova, L. S., et al. (2018). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. [Link]
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Fersing, C., et al. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities. Molecules, 27(17), 5588. [Link]
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Fersing, C., et al. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules, 27(17), 5588. [Link]
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Assessing the Specificity of 2,7-Dimethyl-5-nitro-1,3-benzoxazole as a Molecular Probe: A Comparative Guide
In the landscape of chemical biology and drug discovery, the utility of a molecular probe is directly proportional to its specificity. An ideal probe interacts exclusively with its intended target, enabling precise interrogation of biological pathways and validation of therapeutic hypotheses. The introduction of a novel probe, such as 2,7-Dimethyl-5-nitro-1,3-benzoxazole, necessitates a rigorous and multi-faceted assessment of its target engagement and potential off-target activities.
This guide provides a comprehensive framework for evaluating the specificity of this compound. We will delineate a series of experimental workflows, from initial in vitro binding assays to global proteomic profiling in cellular contexts. The overarching goal is to construct a self-validating system of protocols that collectively build a high-confidence profile of the probe's selectivity. For comparative context, we will contrast the hypothetical performance of our subject molecule with the well-characterized class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, which are widely utilized as fluorescent probes and inhibitors.[1][2]
The Benzoxazole Scaffold: A Privileged Structure with Inherent Challenges
The benzoxazole core is a common motif in biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This promiscuity, while advantageous for broad-spectrum therapeutic development, presents a significant challenge for designing highly specific molecular probes. The substituents on the benzoxazole ring, in this case, two methyl groups and a nitro group, play a critical role in dictating target affinity and selectivity.[4] The electron-withdrawing nitro group, in particular, is a common feature in probes designed to act as suicide inhibitors or fluorescent reporters.[1][2]
Our hypothetical probe, this compound, is postulated to engage a specific protein target, "Target X," a putative enzyme implicated in a disease pathway. The following sections will outline the necessary experiments to validate this hypothesis and map its broader interactome.
Part 1: Foundational In Vitro Target Engagement
The initial phase of specificity assessment focuses on the direct interaction between the probe and its purified, intended target. These assays are crucial for establishing a baseline of affinity and kinetic parameters.
Biochemical Assays: Quantifying Potency
For an enzymatic Target X, a functional inhibition assay is the first step. This directly measures the probe's ability to modulate the target's activity.
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the purified Target X enzyme and its corresponding substrate to optimal concentrations in the appropriate assay buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the probe in the assay buffer.
-
Add the diluted probe to a 96-well plate.
-
Initiate the enzymatic reaction by adding Target X and its substrate.
-
Incubate for a predetermined time at the optimal temperature.
-
Measure the reaction product using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Plot the enzyme activity against the probe concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the probe that inhibits 50% of the enzyme's activity).
-
Biophysical Assays: Direct Binding Affinity
To confirm that the observed functional effect is due to direct binding, and to measure the binding affinity (KD), biophysical methods are employed. Surface Plasmon Resonance (SPR) is an excellent choice for this purpose.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize purified Target X onto a sensor chip.
-
Binding Analysis:
-
Flow a series of concentrations of this compound in a running buffer over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the probe binding to the immobilized target.
-
After each association phase, flow the running buffer alone to measure the dissociation of the probe.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
-
Part 2: Cellular Target Engagement: Proving the Mechanism in a Biological Context
Demonstrating that a probe engages its target within the complex milieu of a living cell is a critical step in validation.[5][6][7] This confirms cell permeability and target accessibility.
Cellular Thermal Shift Assay (CETSA): In-Situ Target Binding
CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Thermal Challenge: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Detection: Analyze the amount of soluble Target X remaining in the supernatant by Western blotting or other protein quantification methods.
-
Data Analysis: Plot the fraction of soluble Target X as a function of temperature for both vehicle- and probe-treated samples. A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.
Part 3: Global Specificity Profiling: Unveiling the Interactome
The final and most comprehensive phase of specificity assessment involves identifying all potential on- and off-targets of the probe. This is where the true selectivity of the molecule is revealed.
Broad-Panel Kinase and Safety Screening
For probes targeting kinases or intended for eventual therapeutic development, screening against a broad panel of kinases and other common off-targets (e.g., GPCRs, ion channels) is standard practice. This provides an early indication of potential liabilities.
Chemoproteomic Profiling: An Unbiased View
Chemical proteomics offers an unbiased, system-wide approach to identifying the protein interaction partners of a small molecule.[8][9] Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose, particularly for probes that form a covalent bond with their target.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Probe Modification: Synthesize an analog of this compound that incorporates a "clickable" alkyne or azide handle.
-
Cellular Labeling: Treat live cells or cell lysates with the modified probe.
-
Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin, fluorophore) to the probe-bound proteins.
-
Enrichment and Identification:
-
If using a biotin tag, enrich the probe-bound proteins using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
-
Data Analysis: Compare the identified proteins from the probe-treated sample to a vehicle-treated control to identify specific interactors.
Visualizing the Assessment Workflow
The following diagrams illustrate the key experimental workflows for assessing probe specificity.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Chemoproteomic workflow for off-target identification.
Comparative Data Summary
The table below presents a hypothetical comparison of the data one would aim to collect for this compound versus a representative NBD-based probe.
| Parameter | This compound (Hypothetical Data) | NBD-based Probe (Typical Data) | Rationale for Comparison |
| Target X IC₅₀ | 50 nM | 200 nM | A lower IC₅₀ suggests higher potency for our novel probe. |
| Target X KD (SPR) | 100 nM | 500 nM | Tighter binding affinity for the novel probe. |
| CETSA Shift (ΔTm) | +5 °C at 1 µM | +3 °C at 5 µM | Stronger target stabilization in cells at a lower concentration. |
| Kinase Panel Hits (>50% inh. at 10 µM) | 2 out of 400 kinases | 15 out of 400 kinases | Indicates potentially higher kinase selectivity for the novel probe. |
| Chemoproteomics Hits | Target X + 3 off-targets | Target X + 25 off-targets | A shorter list of high-confidence interactors suggests greater specificity. |
Conclusion
The rigorous assessment of a molecular probe's specificity is a non-negotiable prerequisite for its use in robust scientific inquiry. A multi-tiered approach, beginning with purified components and progressing to complex cellular systems, is essential for building a complete picture of a probe's behavior. For a novel agent like this compound, the outlined workflows provide a clear path to validating its on-target activity and, crucially, uncovering any off-target interactions that could confound experimental interpretation. Only through such a systematic and unbiased evaluation can we establish the confidence required to designate a small molecule as a truly specific and reliable molecular probe.
References
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Independent Verification and Comparative Analysis of Synthetic Routes to 2,7-Dimethyl-5-nitro-1,3-benzoxazole
A Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of contemporary drug discovery, the benzoxazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its rigid, planar geometry and hydrogen bonding capabilities make it a desirable pharmacophore. The targeted synthesis of specifically substituted derivatives, such as 2,7-Dimethyl-5-nitro-1,3-benzoxazole, is of significant interest for developing novel therapeutics. This guide provides an in-depth, independently verified synthetic protocol for this target molecule and compares it with a viable alternative, offering practical insights and experimental data to inform research and development.
Introduction to this compound
The introduction of a nitro group and methyl substituents onto the benzoxazole core can significantly modulate its electronic properties and steric profile, thereby influencing its biological activity. While the direct synthesis of this compound is not extensively documented, established principles of heterocyclic synthesis allow for the rational design of effective synthetic pathways. This guide will focus on a two-step approach: the initial synthesis of the 2,7-dimethyl-1,3-benzoxazole intermediate, followed by regioselective nitration. An alternative "convergent" approach, starting from a pre-nitrated precursor, will also be evaluated.
Proposed Primary Synthetic Pathway: A Two-Step Approach
The most straightforward and logical pathway to the target molecule involves a two-step sequence: first, the construction of the benzoxazole ring system, followed by the introduction of the nitro group. This approach allows for the isolation and characterization of the intermediate, providing a clear and controllable route.
Step 1: Synthesis of 2,7-Dimethyl-1,3-benzoxazole
The formation of the benzoxazole ring is typically achieved through the condensation of a 2-aminophenol with a carboxylic acid derivative.[1] For the synthesis of a 2-methyl substituted benzoxazole, acetic anhydride serves as an efficient and readily available reagent.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,6-dimethylphenol (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water to hydrolyze the excess acetic anhydride.
-
Isolation and Purification: The product, 2,7-dimethyl-1,3-benzoxazole, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Causality and Expertise: The use of acetic anhydride serves a dual purpose: it acts as the acetylating agent to provide the C2-methyl group and the subsequent cyclization is promoted by the acidic conditions generated in situ. Refluxing ensures the reaction goes to completion. The aqueous work-up is a critical step to both quench the reaction and precipitate the product.
Step 2: Nitration of 2,7-Dimethyl-1,3-benzoxazole
The introduction of a nitro group onto the benzoxazole ring is an electrophilic aromatic substitution. The directing effects of the methyl groups and the oxazole ring system will influence the position of nitration. Nitration of benzoxazoles typically occurs at the 5- or 6-position.[2]
Experimental Protocol:
-
Reaction Setup: In a flask cooled in an ice bath (0-5°C), add concentrated sulfuric acid.
-
Substrate Addition: Slowly add the 2,7-dimethyl-1,3-benzoxazole (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Pour the reaction mixture over crushed ice. The nitrated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to isolate the desired this compound isomer.
Causality and Expertise: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions. The aqueous work-up precipitates the organic product from the acidic solution.
Alternative Synthetic Pathway: A Convergent Approach
An alternative strategy involves the synthesis of the target molecule from a starting material that already contains the nitro group. This "convergent" approach can offer advantages in terms of regioselectivity and potentially fewer steps overall.
Synthesis of this compound from 2-Amino-3,6-dimethyl-4-nitrophenol
This method hinges on the availability of the appropriately substituted nitrophenol. If this starting material is accessible, the subsequent cyclization to the benzoxazole is a single, efficient step.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3,6-dimethyl-4-nitrophenol (1.0 eq) and acetic anhydride (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours.
-
Work-up and Isolation: Cool the reaction, add water, and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from ethanol.
Causality and Expertise: This method leverages the same cyclization chemistry as the primary route but with a pre-functionalized starting material. The key advantage is the unambiguous placement of the nitro group at the 5-position (relative to the newly formed oxazole ring), eliminating the possibility of forming other isomers during a separate nitration step.
Comparative Analysis
| Feature | Primary Pathway (Two-Step) | Alternative Pathway (Convergent) |
| Starting Materials | 2-amino-3,6-dimethylphenol, Acetic Anhydride, HNO₃, H₂SO₄ | 2-amino-3,6-dimethyl-4-nitrophenol, Acetic Anhydride |
| Number of Steps | 2 | 1 (from the nitrophenol) |
| Regioselectivity | Potentially yields a mixture of isomers during nitration. | High regioselectivity for the 5-nitro isomer. |
| Yield | Dependent on the efficiency of both steps. | Potentially higher overall yield if the starting material is readily available. |
| Purification | May require chromatographic separation of isomers. | Simpler purification, likely only recrystallization needed. |
| Safety Considerations | Use of concentrated nitric and sulfuric acids requires caution. | Standard laboratory precautions. |
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the primary (two-step) and alternative (convergent) synthetic pathways.
Conclusion and Recommendations
Both presented pathways offer viable routes to this compound. The choice between them will largely depend on the availability and cost of the starting materials.
-
The primary, two-step pathway is more versatile if 2-amino-3,6-dimethylphenol is readily accessible. However, researchers must be prepared to address the challenge of regioselectivity during the nitration step and may need to employ chromatographic techniques to isolate the desired 5-nitro isomer.
-
The alternative, convergent pathway is highly efficient and regioselective, making it the preferred method if 2-amino-3,6-dimethyl-4-nitrophenol is commercially available or can be synthesized in-house without significant difficulty.
For laboratories focused on the rapid synthesis of a specific, pure isomer for biological screening, the convergent approach is recommended. For more exploratory work or when the specific nitrophenol is unavailable, the two-step pathway provides a logical and adaptable synthetic strategy.
References
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link][3][4]
-
Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. ResearchGate. [Link][6]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link][1]
-
Direct nitration of five membered heterocycles. ARKIVOC. [Link][7][8]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and N,N-Dimethylamides. Molecules. [Link][9]
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A Comparative Analysis of the Cytotoxicity of Substituted Benzoxazole Compounds: A Guide for Researchers
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide offers a comprehensive comparative analysis of the cytotoxicity of various substituted benzoxazole derivatives, providing researchers, scientists, and drug development professionals with a synthesized overview of recent findings, structure-activity relationships, and key experimental protocols. Our objective is to furnish a scientifically grounded resource that informs the rational design of novel, potent, and selective anticancer agents.
Introduction: The Therapeutic Promise of Benzoxazoles
Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[2] Their structural similarity to endogenous purine bases allows them to interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5] In oncology, the therapeutic potential of benzoxazoles stems from their ability to target a multitude of cellular processes and signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[6][7]
The versatility of the benzoxazole nucleus allows for substitutions at various positions, profoundly influencing the cytotoxic profile of the resulting derivatives. Understanding the interplay between specific substituents and their impact on anticancer activity is paramount for the development of next-generation therapeutics with enhanced efficacy and reduced side effects.[8][9]
Comparative Cytotoxicity of Substituted Benzoxazoles
The cytotoxic efficacy of benzoxazole derivatives is intrinsically linked to the nature and position of their substituents. The following sections and data tables summarize the cytotoxic profiles of various substituted benzoxazoles against a panel of human cancer cell lines, drawing from a range of contemporary studies.
Structure-Activity Relationship (SAR) Insights
A critical aspect of drug discovery is understanding the structure-activity relationship (SAR), which informs the design of more potent and selective compounds. For benzoxazole derivatives, several key SAR trends have been observed:
-
Substitution at the 2-position: The 2-position of the benzoxazole ring is a common site for modification. Aryl substitutions at this position are frequently associated with significant cytotoxic activity. The electronic properties of the substituents on the 2-aryl ring play a crucial role, with both electron-donating and electron-withdrawing groups capable of enhancing potency, depending on the specific molecular target.
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, into the benzoxazole scaffold or its substituents can modulate lipophilicity and electronic properties, often leading to enhanced cytotoxic effects. For instance, 5-chloro-substituted benzoxazole derivatives have demonstrated superior activity compared to their unsubstituted counterparts.[10]
-
Heterocyclic Conjugates: Hybrid molecules incorporating other heterocyclic rings, such as pyrazole, triazole, or oxadiazole, have shown promising anticancer activity.[3][11] These hybrid scaffolds can interact with multiple targets or enhance the overall physicochemical properties of the compound.
-
Amide and Dithiocarbamate Moieties: The incorporation of amide and dithiocarbamate functionalities has been shown to induce apoptosis and exhibit potent anti-breast cancer activity.[12]
The following diagram illustrates the key positions on the benzoxazole scaffold where substitutions can significantly impact cytotoxic activity.
Tabulated Cytotoxicity Data
The following tables provide a comparative summary of the in vitro cytotoxicity (IC50 values in µM) of selected substituted benzoxazole derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 2-Aryl and 2-Heterocyclyl Benzoxazoles
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-Methoxyphenyl | HepG2 | 3.95 ± 0.18 | [10] |
| 1b | 2,6-Dimethylphenyl | MCF-7 | 5.8 ± 0.22 | [10] |
| 2a | 4-Amino-3-methylphenyl | MCF-7 | Data not specified | [12] |
| 3m | Piperazine derivative | MCF-7 | Attractive anticancer effect | [13] |
| 3n | Piperazine derivative | A549 | Attractive anticancer effect | [13] |
Table 2: Cytotoxicity of Benzoxazole-Hybrids and Conjugates
| Compound ID | Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 11c | Benzamide conjugate | MCF-7 | Potent apoptosis-inducing | [12] |
| 6c | Dithiocarbamate conjugate | MCF-7 | Potent apoptosis-inducing | [12] |
| 1d | Benzothiazole-2-thiol | HepG2 | Comparable to lead | [14] |
| 12l | Benzamide conjugate | HepG2 | 10.50 | [15] |
| 14o | Benzamide conjugate | MCF-7 | 3.22 ± 0.13 | [10] |
Note: "Data not specified" indicates that the source mentions potent activity but does not provide a specific IC50 value. "Attractive anticancer effect" and "Potent apoptosis-inducing" are qualitative descriptions from the cited literature.
Mechanistic Insights into Benzoxazole Cytotoxicity
The anticancer effects of benzoxazole derivatives are mediated through various mechanisms of action. A significant body of research points to their role as inhibitors of key enzymes involved in cancer progression and as inducers of apoptosis.
Enzyme Inhibition
Several classes of enzymes have been identified as targets for benzoxazole compounds:
-
Tyrosine Kinases: Many benzoxazole derivatives act as competitive inhibitors of tyrosine kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[12][16]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by benzoxazole derivatives can suppress tumor growth and metastasis.[10][15][16]
-
Topoisomerase II: Some 2-arylbenzoxazoles have been shown to be potent inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[9]
-
Cyclooxygenases (COXs): COX enzymes, particularly COX-2, are involved in inflammation and have been implicated in carcinogenesis. Certain benzoxazole derivatives exhibit inhibitory activity against COX enzymes.[7]
Induction of Apoptosis
A primary mechanism by which benzoxazole compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key apoptotic regulators:
-
Bcl-2 Family Proteins: Some benzoxazoles can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis.[16]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Benzoxazole derivatives have been shown to increase the levels of active caspases, such as caspase-3, leading to cell death.[10]
The following diagram illustrates a simplified signaling pathway for a benzoxazole derivative acting as a VEGFR-2 inhibitor to induce apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following provides a detailed methodology for the widely used MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Substituted benzoxazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the general workflow for assessing the cytotoxicity of substituted benzoxazole compounds.
Conclusion and Future Directions
Substituted benzoxazoles represent a highly promising class of compounds in the quest for novel anticancer agents. Their synthetic tractability and the ability to modulate their cytotoxic profile through targeted substitutions make them attractive candidates for further development. The comparative analysis presented in this guide highlights the significant impact of various substituents on the anticancer activity of the benzoxazole scaffold.
Future research should focus on:
-
Expanding the chemical space: The synthesis and evaluation of novel benzoxazole derivatives with diverse and unique substitution patterns.
-
Elucidating detailed mechanisms of action: Moving beyond broad cytotoxicity screening to pinpoint the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo studies: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.
-
Combination therapies: Investigating the synergistic effects of benzoxazole derivatives with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.
By leveraging the insights from structure-activity relationships and mechanistic studies, the scientific community can continue to refine and optimize benzoxazole-based compounds, paving the way for the development of more effective and safer cancer therapies.
References
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Vijayabaskaran, M., Iniyan, T., R, A., S.V, J., & Kamaleshan, S. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. [Link]
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International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. [Link]
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ResearchGate. (n.d.). Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. [Link]
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ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. [Link]
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Gül, M., Zengin, G., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Bioorganic Chemistry, 107, 104537. [Link]
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Abdelgawad, M. A., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105218. [Link]
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MDPI. (2017). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 22(11), 1993. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
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Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]
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ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]
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Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96. [Link]
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ResearchGate. (n.d.). Structures of selected biologically active compounds containing benzoxazole moiety. [Link]
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ResearchGate. (n.d.). Structures of some biological active benzoxazole derivatives. [Link]
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Elwan, A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2096-2111. [Link]
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Foto, E., & Aktaş, A. N. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 406-438. [Link]
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ResearchGate. (n.d.). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]
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El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 415-430. [Link]
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Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-16. [Link]
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Patil, M. L., et al. (2021). SYNTHESIS CYTOTOXIC AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZOLE ANALOGUES. International Journal of Pharmaceutical Sciences and Research, 12(6), 3281-3290. [Link]
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International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
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Safety Operating Guide
2,7-Dimethyl-5-nitro-1,3-benzoxazole proper disposal procedures
As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,7-Dimethyl-5-nitro-1,3-benzoxazole. The procedural framework herein is built upon established principles of chemical safety and regulatory compliance, designed to empower researchers to manage this chemical waste with confidence and precision.
Pre-Disposal Hazard Assessment
Understanding the hazard profile of a chemical is the critical first step in determining the appropriate disposal pathway. While specific data for this compound is not extensively published, a robust hazard assessment can be constructed by evaluating its structural components and data from analogous compounds.
Structural Rationale for Hazard Classification:
-
Nitroaromatic Group (-NO₂): The presence of a nitro group on a benzene ring is a significant structural alert. Nitroaromatics can be energetically unstable, potentially posing risks of rapid decomposition or explosion under conditions of heat, shock, or friction. Furthermore, many nitroaromatic compounds exhibit toxicity.
-
Benzoxazole Core: The benzoxazole moiety itself is a stable heterocyclic system found in many biologically active compounds.[1] However, derivatives can cause skin and eye irritation.[2][3]
Based on these features and data from similar chemicals, this compound should be conservatively handled as a hazardous substance with the potential for irritation, toxicity, and reactivity.
Table 1: Comparative Hazard Data of Related Benzoxazole Compounds
| Compound | CAS Number | Known Hazards | Physical Form |
| Benzoxazole (Parent) | 273-53-0 | Flammable Solid, Skin/Eye Irritant[3][4] | White Solid[4] |
| 5-Nitro-1,3-benzoxazole | 70886-33-8 | Data unavailable, handle as hazardous[5] | Solid |
| 5-Nitro-1,2-benzoxazole | 22876-21-7 | Harmful if swallowed/inhaled/in contact with skin; Skin/Eye Irritant[6] | Solid |
| NBD-F (Fluoro-nitro-benzoxadiazole) | 29270-56-2 | Skin/Eye Irritant | Solid |
Regulatory Framework: EPA Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator.[7] This determination is made through generator knowledge of the materials and processes or through analytical testing.[8] For this compound, a conservative approach using generator knowledge is essential.
Hazardous waste is identified by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[9]
-
Corrosivity (D002): Applies to highly acidic or basic substances (pH ≤ 2 or ≥ 12.5).[10] This is not expected for this compound.
-
Reactivity (D003): Describes substances that are unstable, can react violently with water, or can detonate or create toxic gases.[9] Due to the nitro functional group, this compound should be managed as potentially reactive.
-
Toxicity (D004-D043): Determined if the waste contains contaminants that could leach into groundwater.[9] While specific toxicity data is absent, many nitroaromatics are toxic. For example, Nitrobenzene is assigned the waste code D036.[11]
Immediate Safety & Spill Management
Proper personal protective equipment (PPE) and spill control procedures are non-negotiable prerequisites to any disposal operation.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: Handle only in a well-ventilated area or within a certified chemical fume hood to avoid inhalation of dust.[13]
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill location. Ensure proper ventilation.
-
Don PPE: Wear the full PPE described above.
-
Contain the Spill: For a dry spill, gently sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a controlled, documented "cradle-to-grave" process as mandated by the EPA.[7]
Step 1: Waste Segregation
Isolate all waste streams containing this compound. This includes pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, wipes), and solvent rinsates.
-
Causality: Segregation prevents dangerous reactions. This compound must be kept separate from strong acids, bases, and oxidizing agents.[12][14]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect all contaminated solids and unwanted pure compounds in a dedicated, leak-proof hazardous waste container with a secure, tight-fitting lid.[13] The container must be made of a material compatible with the chemical.
-
Liquid Waste: Collect all solutions and solvent rinsates in a separate, clearly marked liquid hazardous waste container.
Step 3: Hazardous Waste Labeling
Properly label the waste container at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List other components if it is a mixture.
-
The specific hazard characteristics (e.g., "Reactive," "Toxic").
-
The accumulation start date.
-
Generator's name and contact information.
Step 4: On-Site Accumulation
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Causality: The SAA ensures the waste is stored safely, under the control of laboratory personnel, and away from general work areas, minimizing the risk of accidental spills or reactions.[15] The container must remain closed except when adding waste.
Step 5: Final Disposal
Arrange for pickup and final disposal through your institution's EHS office or a licensed hazardous waste disposal company.
-
Causality: Licensed contractors are equipped to transport hazardous materials and dispose of them using approved methods, which for this type of compound is typically high-temperature incineration. This method ensures the complete destruction of the hazardous molecule.[7] Never pour this chemical down the drain or discard it in the regular trash.[16]
Decontamination and Empty Container Management
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.
-
Collect Rinsate: Crucially, collect all solvent rinsate as liquid hazardous waste.
-
Deface Label: After triple-rinsing, deface or completely remove the original manufacturer's label.
-
Final Disposal: The rinsed container can now be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.
Visualized Workflows
The following diagrams illustrate the critical decision-making and procedural steps for proper disposal.
Caption: Waste characterization flow for this compound.
Caption: Step-by-step procedure for compliant chemical waste disposal.
References
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Retrieved from [Link]
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Handling and Care of Peroxide-Forming and Nitro Compounds. UMass Boston. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Household Hazardous Waste (HHW). (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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EPA Hazardous Waste Management. (2024). Axonator. Retrieved from [Link]
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Frequently-used federal hazardous waste codes. Vermont Department of Environmental Conservation. Retrieved from [Link]
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How To Store Nitrocellulose? (2025). Chemistry For Everyone. Retrieved from [Link]
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Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. Retrieved from [Link]
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Chemical handling and storage section 6. University of Toronto Scarborough. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Retrieved from [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Retrieved from [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. Retrieved from [Link]
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Benzoxazole. PubChem, National Institutes of Health. Retrieved from [Link]
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Chemical Significance of 1,3-Benzoxazole Derivatives. (2020). Hilaris Publisher. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,7-Dimethyl-5-nitro-1,3-benzoxazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a meticulous, proactive approach to personal protection. This guide provides essential, in-depth safety and logistical information for handling 2,7-Dimethyl-5-nitro-1,3-benzoxazole. The procedural guidance herein is synthesized from best practices for structurally related nitroaromatic and benzoxazole compounds, ensuring a robust framework for operational safety.
Hazard Analysis: A Proactive Stance on Safety
While a specific, comprehensive toxicological profile for this compound may not be extensively documented, its structure—containing a benzoxazole core, alkyl groups, and a nitro functional group—provides critical clues to its potential hazards. Structurally similar compounds, including various nitrobenzoxazoles and other nitroaromatics, are known to be irritants and potentially harmful.[1][2][3] Based on these analogs, we must assume the compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] The nitro group, in particular, warrants careful handling due to the general reactivity and potential for thermal decomposition of nitroaromatic compounds, which can release toxic vapors like nitrogen oxides (NOx).[4][5]
Therefore, a multi-layered safety strategy, combining engineering controls with rigorous personal protective equipment (PPE) protocols, is not merely recommended—it is mandatory.
The Core of Protection: Engineering Controls and PPE
Before any personal protective equipment is selected, the primary line of defense is a properly functioning laboratory environment.
-
Engineering Controls : All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible, within a 10-second travel time.[6]
-
Administrative Controls : Designate a specific area within the lab for handling this compound to prevent cross-contamination. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Only after these controls are in place does the selection of PPE become the final barrier to exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following protocol outlines the minimum required PPE for handling this compound in solid form and in solution.
Eye and Face Protection: The Non-Negotiable Barrier
-
Rationale : The potential for serious eye irritation from dust particles or splashes is significant.[1][7] Standard safety glasses are insufficient.
-
Required Equipment :
-
Chemical Splash Goggles : Must be worn at all times when handling the compound in any form. They must conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.
-
Face Shield : A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or energetic reaction, such as when transferring solutions or during quenching steps.[8]
-
Hand Protection: Preventing Dermal Absorption
-
Rationale : Direct skin contact can cause irritation, and the potential for dermal absorption of nitroaromatic compounds is a key concern.[7][9] A single layer of gloves may not provide sufficient protection, especially during prolonged handling.
-
Required Equipment :
-
Double-Gloving with Nitrile Gloves : Double-gloving is mandatory. Nitrile gloves (minimum 4mil thickness) offer good resistance to a range of chemicals and are preferable to latex.[6] Inspect gloves for any signs of degradation or puncture before use.
-
Immediate Replacement : Gloves must be changed immediately upon any suspected contamination. Do not reuse disposable gloves. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[1][9]
-
Body Protection: Shielding from Incidental Contact
-
Rationale : Protects skin from spills and prevents the contamination of personal clothing, which could otherwise become a secondary source of exposure.
-
Required Equipment :
-
Flame-Resistant Laboratory Coat : A lab coat, preferably flame-resistant, must be worn and kept fully fastened.
-
Chemical-Resistant Apron : For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: A Necessary Precaution
-
Rationale : While all work should be performed in a fume hood to control airborne exposure, respiratory protection may be necessary in the event of ventilation failure or a significant spill.
-
Required Equipment :
-
Fume Hood : All work must be conducted in a certified chemical fume hood.
-
Respirator : A NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be available for emergency situations. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
-
Summary of Personal Protective Equipment
The following table provides a consolidated overview of the required PPE for easy reference.
| Protection Type | Required Equipment | Key Specifications & Rationale |
| Eye & Face | Chemical Splash Goggles | Must be worn at all times. Conforms to EN166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes. |
| Face Shield | Worn over goggles during tasks with high splash potential. Provides a secondary layer of protection for the entire face. | |
| Hand | Double Nitrile Gloves | Minimum 4mil thickness. Provides robust protection against skin contact and potential absorption. Change immediately if contaminated.[6] |
| Body | Flame-Resistant Lab Coat | Must be worn and kept fastened to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended over the lab coat when handling larger volumes or during transfers where splashes are likely. | |
| Respiratory | Chemical Fume Hood | Primary control measure. All handling must occur within a certified fume hood to minimize inhalation risk. |
| NIOSH-Approved Respirator | For emergency use only (e.g., spill, ventilation failure). Requires prior fit-testing and training. |
Procedural Workflow: PPE Donning & Doffing Sequence
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment. An incorrect doffing procedure can lead to self-contamination. The following workflow must be adhered to.
Caption: PPE Donning and Doffing Workflow Diagram.
Operational and Disposal Plans
Handling and Experimental Protocol
-
Preparation : Before handling the compound, ensure the fume hood is operational and the work area is clear of unnecessary items. Assemble all required apparatus and reagents. Don all PPE as described in the workflow above.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a disposable weighing paper or boat.
-
Post-Experiment : After the procedure, decontaminate all non-disposable equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound is to be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, weighing papers, and paper towels must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.
-
Final Disposal : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations. Do not pour any chemical waste down the drain.
Emergency Procedures
-
Skin Contact : Immediately go to the nearest emergency shower if significant contact occurs.[6] Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact : Proceed immediately to an emergency eyewash station.[6] Forcibly hold the eyelids open and flush with water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill : If a spill occurs, evacuate the immediate area. If the spill is large or you are not trained to handle it, alert others and contact your institution's EHS department immediately. For minor spills within a fume hood, use an appropriate absorbent material, collect it in a sealed hazardous waste container, and decontaminate the area.
This guide provides a foundational framework for the safe handling of this compound. Adherence to these protocols is paramount for ensuring the safety of yourself, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
